molecular formula C6H10N4 B017548 5-(Aminomethyl)-2-methylpyrimidin-4-amine CAS No. 95-02-3

5-(Aminomethyl)-2-methylpyrimidin-4-amine

Cat. No.: B017548
CAS No.: 95-02-3
M. Wt: 138.17 g/mol
InChI Key: OZOHTVFCSKFMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-5-aminomethyl-2-methylpyrimidine is an aminopyrimidine compound having its amino substituent at the 4-position together with methyl and aminomethyl substituents at the 2- and 5-positions respectively. It is a conjugate base of a 4-amino-5-ammoniomethyl-2-methylpyrimidine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOHTVFCSKFMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40241713
Record name 2-Methyl-4-amino-5-aminomethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95-02-3
Record name 4-Amino-2-methyl-5-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-amino-5-aminomethylpyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-amino-5-aminomethyl-2-methylpyrimidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Methyl-4-amino-5-aminomethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-methylpyrimidine-5-methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.168
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINO-2-METHYL-5-PYRIMIDINEMETHANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU1UNR0P28
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological significance of 5-(aminomethyl)-2-methylpyrimidin-4-amine. This pyrimidine derivative, also known as Grewe diamine, is a critical intermediate in the biosynthesis of Thiamine (Vitamin B1) and serves as a versatile building block in medicinal chemistry.

Chemical and Physical Properties

This compound is a solid, high-purity aminopyrimidine derivative.[1] Its core structure consists of a pyrimidine ring substituted with a methyl group at the 2-position, an amine group at the 4-position, and an aminomethyl group at the 5-position. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms Grewe diamine, 4-Amino-5-aminomethyl-2-methylpyrimidine[1]
CAS Number 95-02-3
Molecular Formula C₆H₁₀N₄[1]
Molecular Weight 138.17 g/mol [1]
Appearance Off-White to Beige Solid
Melting Point 270-272 °C
Boiling Point 301.6 °C at 760 mmHg
Solubility Slightly soluble in DMSO, Methanol (heated), and Water.
pKa (Predicted) 7.70 ± 0.29
XLogP3 -0.3
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1

Synthesis and Purification

Several scalable synthetic routes for this compound have been developed, primarily starting from either 2-cyanoacetamide or malononitrile. A common and efficient method involves the hydrogenation of the intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile.

This protocol describes a scalable synthesis of this compound via the reduction of 4-amino-2-methylpyrimidine-5-carbonitrile.

Materials:

  • 4-Amino-2-methylpyrimidine-5-carbonitrile

  • Modified Raney nickel (wet)

  • Saturated methanolic ammonia

  • Hydrogen gas

  • Autoclave

Procedure:

  • In a suitable autoclave, a mixture of 4-amino-2-methylpyrimidine-5-carbonitrile (e.g., 2.0 kg, 15 mol), modified Raney nickel (e.g., 300 g wet weight), and a saturated solution of ammonia in methanol (e.g., 20 L) is prepared.

  • The autoclave is sealed and heated to 100 °C.

  • The reaction mixture is stirred at this temperature under a hydrogen pressure of 4 MPa for 5 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The reaction mixture is filtered to remove the Raney nickel catalyst.

  • The filtrate is concentrated under reduced pressure to yield this compound as a white solid. A typical yield for this process is approximately 98%.

Purification: The crude product can be further purified by recrystallization from a suitable solvent system if required.

Spectroscopic Properties

Detailed experimental spectroscopic data for this compound is not widely available in public repositories. However, based on the chemical structure, the following spectroscopic characteristics can be predicted.

Predicted ¹H NMR Spectral Data: The expected proton NMR chemical shifts are summarized in Table 2. These are estimated values and may vary depending on the solvent and other experimental conditions.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (at C2)2.2 - 2.5Singlet3H
-CH₂- (aminomethyl)3.5 - 3.8Singlet2H
-NH₂ (aminomethyl)1.5 - 2.5Broad Singlet2H
-NH₂ (at C4)5.5 - 6.5Broad Singlet2H
Pyrimidine-H (at C6)7.8 - 8.2Singlet1H

¹³C NMR Spectroscopy: Predicted carbon-13 NMR chemical shifts would show signals for the methyl carbon, the aminomethyl carbon, and the four distinct carbons of the pyrimidine ring.

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (138.17). Common fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the pyrimidine ring.

Biological Role: The Thiamine Salvage Pathway

This compound is a key intermediate in the thiamine (Vitamin B1) salvage pathway in various organisms. This pathway allows cells to recycle and reuse components of degraded thiamine. The compound serves as a native substrate for the enzyme thiaminase II (TenA).[1] TenA catalyzes the hydrolysis of the aminomethyl group of this compound to yield 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a direct precursor for thiamine biosynthesis.[1]

Mandatory Visualizations

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product 4_amino_2_methylpyrimidine_5_carbonitrile 4-Amino-2-methylpyrimidine- 5-carbonitrile autoclave Autoclave 100 °C, 4 MPa H₂ 5 hours 4_amino_2_methylpyrimidine_5_carbonitrile->autoclave raney_nickel Raney Nickel (catalyst) raney_nickel->autoclave methanolic_ammonia Saturated Methanolic Ammonia methanolic_ammonia->autoclave hydrogen_gas Hydrogen Gas hydrogen_gas->autoclave filtration Filtration autoclave->filtration Cool to RT concentration Concentration filtration->concentration Remove Catalyst final_product This compound concentration->final_product Remove Solvent

Caption: Synthesis workflow for this compound.

G Role in Thiamine Salvage Pathway Thiamine_Degradation Thiamine Degradation Products Target_Compound This compound Thiamine_Degradation->Target_Compound TenA Thiaminase II (TenA) Target_Compound->TenA HMP 4-Amino-5-hydroxymethyl- 2-methylpyrimidine (HMP) TenA->HMP Hydrolysis Thiamine_Biosynthesis Thiamine Biosynthesis HMP->Thiamine_Biosynthesis

Caption: Role of this compound in the thiamine salvage pathway.

References

Grewe Diamine: A Technical Guide to its Structure and Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grewe diamine, systematically known as 5-(aminomethyl)-2-methylpyrimidin-4-amine, is a pivotal intermediate in the synthesis of Vitamin B1 (Thiamine).[1] Its unique structural arrangement, featuring a pyrimidine core substituted with reactive functional groups, makes it a molecule of significant interest in medicinal chemistry and drug development beyond its role as a vitamin precursor. This technical guide provides an in-depth analysis of the structure, functional groups, and key physicochemical properties of Grewe diamine, supplemented with a detailed synthetic protocol.

Molecular Structure and Functional Groups

The foundational structure of Grewe diamine is a pyrimidine ring, a heterocyclic aromatic organic compound similar to benzene but with two nitrogen atoms at positions 1 and 3 of the ring. This core is substituted with three key functional groups that dictate its chemical reactivity and biological significance:

  • Primary Aromatic Amine (-NH₂): Attached at the C4 position of the pyrimidine ring, this group is a primary aromatic amine. Its lone pair of electrons can be delocalized into the aromatic system, which influences its basicity and nucleophilicity.

  • Primary Aliphatic Amine (-CH₂NH₂): A primary aminomethyl group is attached at the C5 position. The methylene (-CH₂) spacer provides flexibility and positions the primary amine away from the direct electronic influence of the ring, making it a more nucleophilic and basic center compared to the aromatic amine.

  • Methyl Group (-CH₃): A methyl group is located at the C2 position of the pyrimidine ring. This group can influence the molecule's solubility and steric interactions.

The presence of two primary amine groups with different chemical environments is a defining characteristic of Grewe diamine, offering multiple sites for chemical modification and interaction with biological targets.

Structural Diagram

Caption: Chemical structure of Grewe diamine highlighting its key functional groups.

Physicochemical and Spectral Data

A compilation of key physicochemical and spectral data for Grewe diamine is presented below. This information is crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms Grewe diamine, 4-Amino-5-aminomethyl-2-methylpyrimidine[1][2]
CAS Number 95-02-3[2]
Molecular Formula C₆H₁₀N₄[2]
Molecular Weight 138.17 g/mol [2]
Melting Point 270-272 °C[2]
Boiling Point 301.6 °C at 760 mmHg[2]
Density 1.207 g/cm³[2]
Canonical SMILES CC1=NC=C(C(=N1)N)CN[2]
InChIKey OZOHTVFCSKFMLL-UHFFFAOYSA-N[1]
Spectral Data ¹H NMR, ¹³C NMR, FTIR available[3][4]

Experimental Protocol: Synthesis of Grewe Diamine

The synthesis of Grewe diamine (referred to as 2-methyl-4-amino-5-aminomethylpyrimidine in the patent) can be achieved through the amination of 2-methyl-4-amino-5-alkoxymethylpyrimidines. The following protocol is adapted from US Patent 6,365,740 B1.[5]

Materials and Equipment
  • Starting Material: 2-methyl-4-amino-5-methoxymethylpyrimidine (MMP)

  • Reagents: Ammonia (liquid), Toluene (anhydrous)

  • Catalyst: Aluminum oxide (Al₂O₃)

  • Apparatus: 300 ml autoclave equipped with a stirrer, filtration apparatus, gas chromatograph.

Procedure
  • Reaction Setup: In a 300 ml autoclave, place 1.25 g (8.2 mmol) of 2-methyl-4-amino-5-methoxymethylpyrimidine (MMP) and 5 g of aluminum oxide (Al₂O₃) catalyst.

  • Solvent Addition: Add 50 ml of toluene to the autoclave.

  • Ammonia Addition: Close the autoclave and add 30 g (1.76 mol, approximately 215 equivalents) of liquid ammonia.

  • Reaction Conditions: Heat the mixture to 230 °C for 4 hours with stirring. The reaction proceeds under autogenous pressure.

  • Work-up: After the reaction period, cool the autoclave to room temperature.

  • Isolation: Filter the reaction mixture to remove the catalyst.

  • Analysis: The filtrate, taken up in ethanol, can be analyzed by gas chromatography to determine the conversion and yield of the product, 2-methyl-4-amino-5-aminomethylpyrimidine.

Reaction Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Product Reactant 2-methyl-4-amino-5- methoxymethylpyrimidine Product Grewe Diamine (5-(aminomethyl)-2- methylpyrimidin-4-amine) Reactant->Product Amination Ammonia Ammonia (NH3) Ammonia->Product Catalyst Al2O3 Catalyst Catalyst->Product Temperature 230 °C Temperature->Product Solvent Toluene Solvent->Product

References

The "Grewe Diamine": A Synthetic Relic and the True Biological Significance of Diamines in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the biological significance of diamines in metabolic pathways, with a specific clarification regarding the term "Grewe diamine." Initial inquiries into the metabolic role of a "Grewe diamine" have revealed this term to be a misnomer in a biological context. It originates from the realm of synthetic organic chemistry, specifically referring to a class of 1-benzyl-octahydroisoquinoline precursors used in the Grewe synthesis of morphinan alkaloids, such as codeine and morphine. The biosynthetic pathway of these alkaloids in nature, however, does not involve a "Grewe diamine" or any similar diamine intermediate. The key biological cyclization is of the benzylisoquinoline alkaloid, (S)-reticuline.

This guide, therefore, pivots to the well-documented and biologically crucial roles of true diamines—specifically putrescine and cadaverine—as foundational precursors in the biosynthesis of several major classes of alkaloids. We will explore the metabolic pathways, enzymatic activities, and experimental methodologies related to the synthesis of tropane and quinolizidine alkaloids, providing a comprehensive overview for researchers in natural product chemistry, metabolic engineering, and drug discovery.

The Diamine Precursors: Putrescine and Cadaverine

The simple aliphatic diamines, putrescine (1,4-diaminobutane) and cadaverine (1,5-diaminopentane), are central to the biosynthesis of a wide array of nitrogen-containing secondary metabolites in plants. Their formation from the amino acids ornithine and lysine, respectively, represents the entry point into these complex metabolic networks.

Biosynthesis of Putrescine and Cadaverine

The primary route to putrescine in plants that produce tropane alkaloids is the decarboxylation of ornithine, a reaction catalyzed by ornithine decarboxylase (ODC). Similarly, cadaverine is synthesized via the decarboxylation of lysine by lysine decarboxylase (LDC), which is the first committed step in quinolizidine alkaloid biosynthesis.[1]

Tropane Alkaloid Biosynthesis from Putrescine

Tropane alkaloids, such as hyoscyamine and scopolamine, are characteristic of the Solanaceae family and possess significant pharmacological activities. Their biosynthesis begins with the diamine putrescine.

The Tropane Alkaloid Pathway

The biosynthetic pathway from putrescine to the core tropane ring structure involves a series of enzymatic steps, beginning with the methylation of putrescine.

Tropane_Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine Putrescine N-methyltransferase (PMT) Aminobutanal 4-Methylaminobutanal N_Methylputrescine->Aminobutanal Diamine Oxidase N_Methyl_Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation Aminobutanal->N_Methyl_Pyrrolinium Spontaneous cyclization Tropinone Tropinone N_Methyl_Pyrrolinium->Tropinone Tropinone Synthase Tropine Tropine Tropinone->Tropine Tropinone Reductase I (TR-I) Hyoscyamine Hyoscyamine Tropine->Hyoscyamine Hyoscyamine (Littorine) Synthase Scopolamine Scopolamine Hyoscyamine->Scopolamine Hyoscyamine 6β-hydroxylase (H6H)

Figure 1: Biosynthetic pathway of tropane alkaloids from ornithine.
Quantitative Data: Key Enzyme Kinetics

The regulation of tropane alkaloid biosynthesis is tightly controlled, with several key enzymes having been characterized. The kinetic properties of ornithine decarboxylase (ODC) and putrescine N-methyltransferase (PMT) are of particular interest as they represent early committed steps in the pathway.

EnzymeOrganismSubstrateK_m (µM)V_max (nmol/mg·h)k_cat (s⁻¹)Reference
Ornithine Decarboxylase (ODC)Atropa belladonnaOrnithine1303600.25[2]
Ornithine Decarboxylase (ODC)Anisodus luridusOrnithine156.4-1.34[3]
Ornithine Decarboxylase (ODC)Datura stramoniumOrnithine251.6-0.61[3]
Putrescine N-methyltransferase (PMT)Datura stramoniumPutrescine150--[4]
Putrescine N-methyltransferase (PMT)Datura stramoniumSAM20--[4]
Experimental Protocols

This protocol is adapted from methods used for the characterization of plant ODCs.[2]

Principle: The activity of ODC is determined by quantifying the amount of its product, putrescine, formed from the substrate ornithine. The putrescine is derivatized and then quantified by HPLC.

Materials:

  • Enzyme extract (e.g., purified recombinant protein or crude plant extract)

  • Assay buffer: 100 mM HEPES buffer, pH 8.0, containing 5 mM DTT and 50 µM pyridoxal-5'-phosphate (PLP).

  • Substrate: 10 mM L-ornithine solution.

  • Stopping solution: 1 M Na₂CO₃.

  • Derivatization agent: Dansyl chloride solution (5 mg/mL in acetone).

  • Saturated proline solution.

  • Toluene.

  • HPLC system with a fluorescence detector.

Procedure:

  • Prepare the reaction mixture by adding 50 µL of enzyme extract to 400 µL of assay buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of 10 mM L-ornithine.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding 500 µL of 1 M Na₂CO₃.

  • Add an internal standard (e.g., 1,7-diaminoheptane) to each sample.

  • For derivatization, add 1 mL of dansyl chloride solution and incubate at 60°C for 1 hour in the dark.

  • Add 500 µL of saturated proline solution to remove excess dansyl chloride.

  • Extract the dansylated polyamines with 1 mL of toluene.

  • Centrifuge to separate the phases and collect the upper toluene layer.

  • Analyze a 20 µL aliquot of the toluene extract by reverse-phase HPLC with fluorescence detection.

This is a general protocol for the quantification of hyoscyamine and scopolamine in plant material.[5]

Principle: Alkaloids are extracted from plant tissue, purified, and then quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

Materials:

  • Dried and powdered plant material.

  • Extraction solvent: Methanol/acetonitrile mixture.

  • HPLC system with a C18 column and a UV detector.

  • Mobile phase: Acetonitrile and a buffer solution (e.g., phosphate buffer), pH adjusted.

  • Standards of hyoscyamine and scopolamine.

Procedure:

  • Extract a known weight of the powdered plant material with the extraction solvent using sonication or maceration.

  • Filter the extract and evaporate the solvent under reduced pressure.

  • Redissolve the residue in a known volume of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject a known volume (e.g., 20 µL) into the HPLC system.

  • Separate the alkaloids using a suitable gradient of the mobile phase.

  • Detect the alkaloids by their UV absorbance (e.g., at 210 nm).

  • Quantify the alkaloids by comparing their peak areas to a calibration curve prepared with authentic standards.

Quinolizidine Alkaloid Biosynthesis from Cadaverine

Quinolizidine alkaloids, such as lupinine and sparteine, are characteristic of the Leguminosae family. Their biosynthesis starts with the diamine cadaverine.

The Quinolizidine Alkaloid Pathway

The formation of the quinolizidine skeleton is a complex process involving the oxidative deamination of cadaverine and subsequent cyclization reactions.

Quinolizidine_Biosynthesis Lysine Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous cyclization Lupanine Lupanine Piperideine->Lupanine Multiple steps via quinolizidine skeleton Sparteine Sparteine Lupanine->Sparteine Lupanine Synthase

Figure 2: Biosynthetic pathway of quinolizidine alkaloids from lysine.
Quantitative Data: Key Enzyme Kinetics

Lysine decarboxylase (LDC) is the entry-point enzyme for quinolizidine alkaloid biosynthesis. Its kinetic properties have been studied in several plant species.

EnzymeOrganismSubstrateK_m (mM)V_max (nmol/min·mg)Reference
Lysine Decarboxylase (LDC)Lupinus angustifoliusL-Lysine0.25-[6]
Lysine Decarboxylase (LDC)E. coli (CadA)L-Lysine0.278.15[7]
Lysine Decarboxylase (LDC)E. coli (LdcC)L-Lysine0.8427.21[7]
Experimental Protocols

This protocol is based on the quantification of cadaverine produced from lysine.[8]

Principle: LDC activity is measured by determining the amount of cadaverine formed. The remaining L-lysine after the reaction can be quantified using a lysine oxidase/peroxidase coupled assay.

Materials:

  • Purified enzyme or cell lysate.

  • Reaction buffer: 0.1 M potassium phosphate, pH 6.0.

  • Substrate: 50 µM L-lysine.

  • Cofactor: Pyridoxal 5'-phosphate (PLP) at various concentrations.

  • Lysine oxidase and horseradish peroxidase.

  • Chromogenic substrate for peroxidase (e.g., ABTS).

  • Spectrophotometer.

Procedure:

  • Set up the reaction mixture containing reaction buffer, L-lysine, PLP, and the enzyme solution in a total volume of 200 µL.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 seconds).

  • Stop the reaction by heating at 90°C for 5 minutes.

  • Centrifuge the mixture to pellet any precipitated protein.

  • To determine the amount of unreacted L-lysine, use a coupled enzyme assay with lysine oxidase and horseradish peroxidase, following the manufacturer's instructions.

  • The decrease in L-lysine concentration corresponds to the amount of cadaverine produced.

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of quinolizidine alkaloids.[9]

Principle: Alkaloids are extracted from plant material, and the extract is analyzed by GC-MS, which separates the compounds and provides structural information for their identification and quantification.

Materials:

  • Freeze-dried and powdered plant material.

  • Extraction solvent (e.g., dichloromethane or methanol).

  • Internal standard (e.g., cinchonidine).

  • GC-MS system with a capillary column suitable for alkaloid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

Procedure:

  • Extract a known amount of the plant powder with the extraction solvent, often with the addition of a base (e.g., ammonia) to ensure the alkaloids are in their free base form.

  • Add a known amount of the internal standard to the sample before extraction.

  • Concentrate the extract under a stream of nitrogen.

  • Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS.

  • Use a temperature program for the GC oven to separate the different alkaloids.

  • The mass spectrometer is operated in scan mode to obtain mass spectra for identification or in selected ion monitoring (SIM) mode for sensitive quantification.

  • Identify alkaloids by comparing their retention times and mass spectra with those of authentic standards or with library data.

  • Quantify the alkaloids by relating the peak area of each alkaloid to the peak area of the internal standard.

Conclusion

While the term "Grewe diamine" is a historical artifact of synthetic chemistry, the biological significance of true diamines, putrescine and cadaverine, in metabolic pathways is profound. They serve as the essential building blocks for the tropane and quinolizidine alkaloids, respectively, which are classes of compounds with immense pharmacological and ecological importance. The study of the enzymes and pathways involved in their biosynthesis continues to be a vibrant area of research, with implications for metabolic engineering to enhance the production of valuable pharmaceuticals and for understanding the chemical ecology of plant-herbivore interactions. This guide provides a foundational understanding of these pathways for professionals in the field, emphasizing the importance of precise terminology and a focus on biologically validated metabolic routes.

References

The Role of 5-(Aminomethyl)-2-methylpyrimidin-4-amine as a Substrate for the TenA Enzyme: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, is a critical pyrimidine derivative that serves as a key intermediate in the biosynthesis and salvage of thiamin (Vitamin B1).[1] Thiamin, in its active form thiamin pyrophosphate, is an indispensable cofactor for essential enzymes in central metabolism across all domains of life.[2][3] The TenA enzyme, formally known as aminopyrimidine aminohydrolase or thiaminase II, is a crucial component of the thiamin salvage pathway.[3][4][5] This enzyme catalyzes the hydrolysis of this compound to produce 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a direct precursor that can be phosphorylated and re-integrated into the de novo thiamin biosynthesis pathway.[4][6] This guide provides an in-depth technical examination of the interaction between this compound and the TenA enzyme, targeting researchers, scientists, and professionals in drug development.

The TenA Enzyme and the Thiamin Salvage Pathway

The TenA enzyme family is central to cellular strategies for recycling and salvaging components of thiamin from environmental sources or from thiamin degradation products.[4][7] The primary function of TenA is to convert 4-amino-5-aminomethyl-2-methylpyrimidine (amino-HMP) into 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and ammonia.[5][6][7]

TenA proteins are broadly categorized into two subfamilies based on their active site composition:

  • TenA_C: This subfamily features a critical cysteine residue in the active site and is found in many bacteria, including Bacillus subtilis.[2][8]

  • TenA_E: This subfamily lacks the active-site cysteine and often contains conserved glutamate residues instead.[2]

The salvage pathway for base-degraded thiamin involves the transport of degradation products into the cell, where they are processed.[4] For instance, a formylated precursor, formyl aminopyrimidine, is first deformylated to yield this compound, which then serves as the direct substrate for TenA.[4]

Thiamine_Salvage_Pathway cluster_degradation Thiamin Degradation cluster_salvage Salvage Pathway Thiamin Thiamin Formyl_AP Formyl Aminopyrimidine (Formylamino-HMP) Thiamin->Formyl_AP Base-mediated degradation Amino_HMP This compound (Amino-HMP) Formyl_AP->Amino_HMP YlmB (Amidohydrolase) in some bacteria HMP 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP) Amino_HMP->HMP TenA Enzyme (Aminohydrolase) Thiamin_Syn De Novo Thiamin Biosynthesis HMP->Thiamin_Syn Phosphorylation & Incorporation

Figure 1: Thiamin Salvage Pathway involving the TenA enzyme.

Catalytic Mechanism

For the well-studied TenA_C subfamily, such as the enzyme from Bacillus subtilis, a detailed catalytic mechanism has been proposed. It proceeds via an addition-elimination mechanism analogous to that of thiaminase I, despite the lack of sequence or structural similarity between the two enzymes.[4] The key steps involve the nucleophilic attack by an active-site cysteine residue.[3][4]

The proposed mechanism is as follows:

  • Substrate Binding: The substrate, this compound, is anchored in the active site. An active site residue, Aspartic acid 44 (in B. subtilis TenA), helps to polarize the pyrimidine ring.[4]

  • Nucleophilic Attack: The thiol group of a key cysteine residue (Cys135 in B. subtilis) performs a nucleophilic attack on the C6 carbon of the pyrimidine ring.[4][8]

  • Intermediate Formation: This attack generates an anionic intermediate.[4]

  • Leaving Group Expulsion: The aminomethyl group is expelled as ammonia.[4]

  • Hydrolysis: A water molecule enters the active site and attacks the intermediate, leading to the expulsion of the active site cysteine and the formation of the final product, HMP.[4]

TenA_Mechanism start TenA Active Site + Substrate step1 1. Substrate binds. Asp44 polarizes pyrimidine ring. start->step1 step2 2. Cys135 thiol attacks C6 of pyrimidine. step1->step2 step3 3. Anionic intermediate forms. step2->step3 step4 4. Ammonia (leaving group) is expelled. step3->step4 step5 5. Water attacks intermediate. step4->step5 step6 6. Cys135 is expelled and regenerated. Product (HMP) is released. step5->step6

Figure 2: Proposed catalytic mechanism for TenA_C enzymes.

Quantitative Data: Enzyme Kinetics

The efficiency of TenA enzymes with this compound has been quantitatively assessed. The kinetic parameters vary between different organisms and TenA subfamilies, highlighting diverse substrate specificities. For example, the TenA_C enzyme from Bacillus subtilis efficiently hydrolyzes the substrate, whereas the TenA_E enzyme from Arabidopsis thaliana strongly prefers the formylated precursor.[2][4]

Enzyme SourceTenA SubfamilySubstrateKm (µM)kcat (min-1)kcat/Km (min-1µM-1)Reference
Bacillus subtilisTenA_CThis compound11.8 ± 1.622 ± 0.51.9 ± 0.3[4]
Arabidopsis thalianaTenA_EThis compound1480 ± 1900.147 ± 0.0050.0001[2]
Arabidopsis thalianaTenA_EN-formyl-4-amino-5-aminomethyl-2-methylpyrimidine56 ± 72.81 ± 0.080.05[2]

Experimental Protocols

Synthesis of this compound

The substrate is commercially available but can also be synthesized.[1][9] A scalable, fully continuous flow synthesis process has been developed, providing a high-yield route from economical starting materials like 2-cyanoacetamide.[10] Another scalable approach involves the hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile in the presence of a Raney nickel catalyst to achieve the final product in high yield.[11][12]

TenA Enzyme Purification

A standard protocol for obtaining active TenA enzyme involves recombinant protein expression.[4]

  • Cloning: The tenA gene is cloned into a suitable expression vector.

  • Overexpression: The vector is transformed into an expression host, typically E. coli. Protein expression is induced under appropriate conditions.

  • Purification: The cells are lysed, and the TenA protein is purified from the cell lysate using standard chromatographic techniques, such as affinity chromatography followed by size-exclusion chromatography. Protein concentration is determined spectrophotometrically.[4]

Enzyme Kinetic Assay

The kinetic parameters of TenA can be determined by monitoring the reaction progress over time at varying substrate concentrations. A continuous spectrophotometric assay is often employed.

  • Assay Principle: The production of the HMP product is coupled to a second enzymatic reaction that results in a change in absorbance. For example, the rate of reaction can be determined by monitoring the consumption of NADPH at 340 nm in a coupled assay system.[4]

  • Reaction Mixture: A typical reaction mixture in a quartz cuvette would contain buffer (e.g., Tris-HCl at a specific pH), the purified TenA enzyme, coupling enzymes, and cofactors (e.g., NADPH).

  • Initiation and Monitoring: The reaction is initiated by adding the substrate, this compound, in varying concentrations.

  • Data Acquisition: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer. The initial velocity (rate) is calculated from the linear portion of the curve for each substrate concentration.

  • Parameter Calculation: The initial rates are plotted against the substrate concentration. The Michaelis-Menten equation is fitted to the data using a non-linear regression program (e.g., GraFit) to determine the Km and kcat values.[4]

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Purify_Enzyme Purify Recombinant TenA Enzyme Setup Prepare Assay Mixture (Buffer, Coupling System, NADPH) Purify_Enzyme->Setup Prep_Substrate Prepare Substrate Stock (Amino-HMP) Initiate Initiate Reaction with Varying [Substrate] Prep_Substrate->Initiate Setup->Initiate Monitor Monitor NADPH Consumption (Absorbance at 340 nm) Initiate->Monitor Calc_Rates Calculate Initial Reaction Velocities Monitor->Calc_Rates Fit_Data Fit Data to Michaelis-Menten Equation Calc_Rates->Fit_Data Determine_Params Determine Km and kcat Fit_Data->Determine_Params

Figure 3: General experimental workflow for TenA kinetic analysis.

Conclusion

This compound is a bona fide and physiologically significant substrate for the TenA enzyme family, playing a vital role in the salvage of the pyrimidine moiety of thiamin. The kinetic efficiency of this reaction is dependent on the specific subfamily of the TenA enzyme, with bacterial TenA_C enzymes showing high activity. Understanding the mechanism, kinetics, and experimental protocols associated with this enzyme-substrate pair is fundamental for researchers in microbiology, enzymology, and metabolic engineering. For drug development professionals, the thiamin salvage pathway, including the TenA-catalyzed step, represents a potential target for the development of novel antimicrobial agents, particularly in pathogenic organisms that rely on thiamin salvage.

References

Grewe Diamine: A Physicochemical and Biological Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

Grewe diamine, systematically known as 4-Amino-5-aminomethyl-2-methylpyrimidine, is a pyrimidine derivative with significant biological relevance, primarily recognized for its role as a key intermediate in the thiamine (Vitamin B1) salvage pathway.[1] Its chemical structure and reactive amino groups make it a subject of interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the physicochemical characteristics, synthesis, purification, and biological significance of Grewe diamine, tailored for scientists and professionals in the field.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of Grewe diamine is fundamental for its application in research and development. These properties influence its solubility, absorption, and reactivity.

Core Properties
PropertyValueReference
Chemical Formula C₆H₁₀N₄[1]
Molecular Weight 138.17 g/mol [1]
CAS Number 95-02-3[1]
Appearance Off-White Solid[2]
Melting Point 126.0 to 130.0 °C
Boiling Point Not explicitly available
Storage Conditions < -15°C[3]
Solubility

Quantitative solubility data for Grewe diamine in various solvents is not extensively published. However, its structural features—possessing both polar amino groups and a heterocyclic aromatic ring—suggest it would exhibit solubility in polar solvents. General solubility information indicates it is soluble, which is a favorable property for its use in various applications.[4]

Acid Dissociation Constants (pKa)

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of Grewe diamine.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

  • FTIR Spectroscopy: The infrared spectrum reveals the presence of characteristic functional groups, such as N-H and C-N bonds of the amino groups and the pyrimidine ring vibrations.

Experimental Protocols

Synthesis of Grewe Diamine

A common method for the synthesis of Grewe diamine involves the hydrolysis of N-substituted alkanamides, such as N-((4-Amino-2-methyl-5-pyrimidyl)methyl)formamide.[8]

Reaction:

Synthesis N-((4-Amino-2-methyl-5-pyrimidyl)methyl)formamide N-((4-Amino-2-methyl-5-pyrimidyl)methyl)formamide Grewe diamine Grewe diamine N-((4-Amino-2-methyl-5-pyrimidyl)methyl)formamide->Grewe diamine Hydrolysis (Aqueous Alkali/Alkaline-Earth Metal Hydroxide)

Caption: Synthesis of Grewe Diamine via Hydrolysis.

Detailed Protocol (based on patent literature):

  • Reaction Setup: The starting material, a compound of the formula N-((4-Amino-2-methyl-5-pyrimidyl)methyl)acyl, is dissolved in an aqueous alkali or alkaline-earth metal hydroxide solution. The reaction is carried out in the presence of an organic solvent.[8]

  • Hydrolysis: The mixture is heated to facilitate the hydrolysis of the acyl group, yielding Grewe diamine.[8]

  • Workup and Isolation: After the reaction is complete, the organic phase is separated. The Grewe diamine can be crystallized by cooling the organic phase. The resulting crystals are then separated and dried.[8]

Purification by Recrystallization

Purification of the crude Grewe diamine product is crucial to obtain a high-purity compound for further use. Recrystallization is a standard method for purifying solid organic compounds.

General Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent mixture in which Grewe diamine is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude Grewe diamine in a minimum amount of the hot solvent to form a saturated solution.

  • Decolorization (Optional): If colored impurities are present, they can be removed by adding activated charcoal to the hot solution and then filtering.

  • Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed. Crystals of pure Grewe diamine will form.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Analytical Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of Grewe diamine and for quantitative analysis. A reverse-phase HPLC method can be employed for its analysis.

Illustrative HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Sample Dissolve Grewe Diamine in Mobile Phase Filter Sample Filter through 0.45 µm filter Dissolve Sample->Filter Sample Inject Inject onto RP-HPLC Column Filter Sample->Inject Elute Isocratic or Gradient Elution Inject->Elute Detect UV Detection Elute->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify against Standard Integrate->Quantify Thiamin_Salvage_Pathway cluster_degradation Thiamin Degradation cluster_salvage Salvage Pathway cluster_biosynthesis De Novo Thiamin Biosynthesis Thiamin Thiamin Formyl_aminopyrimidine N-formyl-4-amino-5- aminomethyl-2-methylpyrimidine Thiamin->Formyl_aminopyrimidine Base-mediated degradation Grewe_Diamine Grewe Diamine (4-Amino-5-aminomethyl- 2-methylpyrimidine) Formyl_aminopyrimidine->Grewe_Diamine catalyzed by HMP 4-Amino-5-hydroxymethyl- 2-methylpyrimidine (HMP) Grewe_Diamine->HMP catalyzed by Thiamin_Phosphate Thiamin Phosphate HMP->Thiamin_Phosphate Phosphorylation & Coupling with Thiazole Moiety Deformylase Deformylase (e.g., YlmB) Deformylase->Grewe_Diamine TenA TenA (Thiaminase II) TenA->HMP

References

In-Depth Technical Guide: Spectroscopic and Biological Profile of 4-Amino-5-aminomethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-aminomethyl-2-methylpyrimidine is a key heterocyclic amine that serves as a crucial intermediate in the synthesis of Vitamin B1 (Thiamine).[1] Its structural features also make it a valuable building block in the development of various pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of the spectroscopic data, relevant biological pathways, and synthetic routes for this compound, tailored for professionals in research and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Amino-5-aminomethyl-2-methylpyrimidine.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
  • Solvent: DMSO-d₆

  • Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85s1HH6 (pyrimidine ring)
6.50s (broad)2H-NH₂ (at C4)
3.55s2H-CH₂- (aminomethyl)
2.30s3H-CH₃ (at C2)
2.10s (broad)2H-NH₂ (aminomethyl)
Table 2: ¹³C NMR Spectroscopic Data
  • Solvent: DMSO-d₆

  • Instrument: Varian FT-80[2]

Chemical Shift (δ) ppmAssignment
162.5C4
160.0C2
158.0C6
110.0C5
40.0-CH₂- (aminomethyl)
24.0-CH₃ (at C2)
Table 3: Mass Spectrometry Data (Predicted)
  • Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Proposed Fragment
13885[M]⁺ (Molecular Ion)
123100[M - NH]⁺
12240[M - NH₂]⁺
10960[M - CH₂NH₂]⁺
9530[M - CH₃ - NH₂]⁺
Table 4: FTIR Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretching (primary amines)
3200 - 3000MediumC-H stretching (aromatic/vinylic)
2950 - 2850MediumC-H stretching (aliphatic)
1640StrongN-H scissoring (primary amine)
1580StrongC=N and C=C stretching (pyrimidine ring)
1450MediumCH₃ and CH₂ bending
850MediumC-H out-of-plane bending (pyrimidine ring)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4-Amino-5-aminomethyl-2-methylpyrimidine.

    • Dissolve the sample in ~0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

    • Phase the spectrum and reference the chemical shifts to the residual solvent peak (DMSO at ~2.50 ppm).

    • Integrate the signals and analyze the multiplicities.

  • ¹³C NMR Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the FID, phase the spectrum, and reference the chemical shifts to the solvent peak (DMSO-d₆ at ~39.52 ppm).

Mass Spectrometry (MS)
  • Sample Introduction:

    • Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

  • Ionization (Electron Ionization - EI):

    • Volatilize the sample by heating the probe.

    • Bombard the gaseous molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[3]

  • Mass Analysis:

    • Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Place a small amount of the solid 4-Amino-5-aminomethyl-2-methylpyrimidine sample onto the crystal.

    • Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected in the mid-infrared range (4000-400 cm⁻¹).

Mandatory Visualizations

Synthetic Pathway

A common synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine involves the reduction of 4-amino-2-methylpyrimidine-5-carbonitrile.[2][4]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4_amino_2_methyl_5_cyanopyrimidine 4-Amino-2-methylpyrimidine- 5-carbonitrile Reduction Hydrogenation 4_amino_2_methyl_5_cyanopyrimidine->Reduction Raney Nickel, H₂, NH₃/Methanol Target_Compound 4-Amino-5-aminomethyl- 2-methylpyrimidine Reduction->Target_Compound

Synthetic route to 4-Amino-5-aminomethyl-2-methylpyrimidine.
Biological Pathway: Thiamine Salvage

4-Amino-5-aminomethyl-2-methylpyrimidine is a substrate for the enzyme aminopyrimidine aminohydrolase (TenA), which is involved in the thiamine salvage pathway. This enzyme catalyzes the conversion of the aminomethyl group to a hydroxymethyl group, forming 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP).[5]

Thiamine_Salvage_Pathway Substrate 4-Amino-5-aminomethyl- 2-methylpyrimidine Enzyme Aminopyrimidine Aminohydrolase (TenA) Substrate->Enzyme Product 4-Amino-5-hydroxymethyl- 2-methylpyrimidine (HMP) Enzyme->Product Byproduct NH₃ Enzyme->Byproduct Cofactor H₂O Cofactor->Enzyme

Enzymatic conversion in the thiamine salvage pathway.

References

An In-depth Technical Guide to the Solubility and Stability of 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 5-(aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate in the synthesis of Vitamin B1 (Thiamine) and a versatile building block for novel pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's physicochemical properties, methodologies for its analysis, and its behavior under various environmental conditions. While quantitative data for this specific molecule is limited in publicly available literature, this guide synthesizes existing qualitative information, data from structurally related compounds, and established experimental protocols to provide a robust framework for its handling, formulation, and development.

Introduction

This compound, also known as Grewe diamine, is a pyrimidine derivative of significant interest in the pharmaceutical and nutraceutical industries. Its primary role as a precursor to Thiamine underscores its importance in human health.[1][2] Beyond this, the presence of reactive primary amino groups makes it a valuable scaffold for the synthesis of diverse compound libraries for drug discovery.[1] A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and as a potential therapeutic agent. This guide aims to consolidate the available knowledge and provide detailed experimental approaches for the comprehensive characterization of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various solvent systems and under different storage conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₀N₄[3]
Molecular Weight 138.17 g/mol [3]
Appearance Off-White Solid
Melting Point 270-272 °C[3]
Boiling Point 301.6 °C at 760 mmHg[3]
Predicted pKa 7.70 ± 0.29[3]
Storage Temperature -20°C[3]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Based on available data, this compound is qualitatively described as slightly soluble in several common solvents.

Qualitative Solubility

The compound exhibits limited solubility in common laboratory solvents. This low solubility is a key consideration for its handling and for the design of synthetic reactions and formulations.

Table 2: Qualitative Solubility of this compound

SolventSolubilityNotesReference
WaterSlightly solubleThe presence of amino groups suggests pH-dependent solubility.[3]
MethanolSlightly solubleSolubility increases with heating.[3]
Dimethyl Sulfoxide (DMSO)Slightly soluble[3]
Factors Influencing Solubility

The solubility of pyrimidine derivatives is influenced by several factors:

  • Temperature: Generally, the solubility of pyrimidine derivatives in organic solvents increases with temperature.[4][5][6][7][8]

  • pH: As a compound with basic amino groups, the solubility of this compound is expected to be highly dependent on pH.[9][10] In acidic conditions, the amino groups will be protonated, forming more soluble salts. The existence of a commercially available dihydrochloride salt supports this.

  • Solvent Polarity: The solubility in a range of solvents with varying polarities should be systematically evaluated to identify suitable systems for processing and formulation.

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in aqueous buffers at various pH values.

Materials:

  • This compound

  • Phosphate buffers (e.g., 150 mM) at various pH values (e.g., 2, 4, 6, 7.4, 8, 10)[11]

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV) for quantification[12]

Procedure:

  • Add an excess amount of this compound to vials containing a known volume of each pH buffer.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, visually inspect the vials to ensure an excess of solid remains.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent.

  • Analyze the concentration of the dissolved compound in the diluted supernatant by a validated analytical method, such as HPLC-UV.

  • Calculate the solubility at each pH.

G cluster_prep Sample Preparation cluster_analysis Analysis prep1 Add excess compound to buffer prep2 Equilibrate (shake at constant T) prep1->prep2 prep3 Centrifuge to separate solid prep2->prep3 prep4 Collect and dilute supernatant prep3->prep4 analysis1 Quantify concentration (e.g., HPLC) prep4->analysis1 Analyze sample analysis2 Calculate solubility (mg/mL or M) analysis1->analysis2

Figure 1. Workflow for Shake-Flask Solubility Determination.

Stability Profile

Understanding the stability of this compound is crucial for defining appropriate storage conditions, shelf-life, and identifying potential degradation products. The recommended storage temperature of -20°C suggests that the compound may be susceptible to degradation at higher temperatures.[3]

Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. The following conditions are recommended for the forced degradation of this compound.

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionProposed Reagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl, room temperature to 70°CHydrolysis of the aminomethyl group.
Basic Hydrolysis 0.1 M - 1 M NaOH, room temperature to 70°CHydrolysis of the aminomethyl group, potential ring opening.
Oxidation 3-30% H₂O₂, room temperatureOxidation of the amino groups and the pyrimidine ring.
Thermal Degradation Dry heat, above accelerated storage conditions (e.g., >50°C)Intramolecular reactions, cyclization, or polymerization.[13]
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Photochemical rearrangement or degradation of the pyrimidine ring.[14][15]
Potential Degradation Pathways

Based on the structure of the molecule and the degradation of related compounds like thiamin, several degradation pathways can be postulated. One key potential degradation is the hydrolysis of the aminomethyl group to form 4-amino-5-hydroxymethyl-2-methylpyrimidine.[1] Thermal stress may lead to more complex intramolecular reactions.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products compound 5-(Aminomethyl)-2- methylpyrimidin-4-amine acid Acid/Base Hydrolysis compound->acid oxidation Oxidation compound->oxidation thermal Thermal compound->thermal photo Photolytic compound->photo hydrolysis_prod 4-Amino-5-hydroxymethyl- 2-methylpyrimidine acid->hydrolysis_prod oxidation_prod Oxidized derivatives oxidation->oxidation_prod thermal_prod Cyclized/Polymeric products thermal->thermal_prod photo_prod Rearranged isomers photo->photo_prod

Figure 2. Potential Degradation Pathways under Forced Degradation.
Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • HCl, NaOH, H₂O₂ solutions

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system for separation and identification of degradants[12]

Procedure:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol).

  • Stress Conditions:

    • Hydrolysis: Treat the sample solutions with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures (e.g., 60°C).

    • Oxidation: Treat the sample solution with H₂O₂ (e.g., 3%) at room temperature.

    • Thermal: Expose the solid compound and solutions to dry heat in an oven at various temperatures (e.g., 80°C).

    • Photolytic: Expose the solid compound and solutions to light as per ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

    • Use a mass spectrometer coupled with the HPLC to identify the mass of the degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation.

    • Propose structures for the major degradation products based on their mass spectra and fragmentation patterns.

G cluster_stress Apply Stress Conditions start Prepare sample solutions hydrolysis Acid/Base Hydrolysis start->hydrolysis oxidation Oxidation start->oxidation thermal Thermal start->thermal photolytic Photolytic start->photolytic analysis Analyze at time points (HPLC-UV/MS) hydrolysis->analysis oxidation->analysis thermal->analysis photolytic->analysis

References

An In-depth Technical Guide to the Safe Handling, and Storage of Grewe Diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety, handling, and storage information for Grewe diamine, a key intermediate in the synthesis of Thiamine (Vitamin B1).[1][2][3][4] The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical and Physical Properties

Grewe diamine, also known as 4-Amino-2-methyl-5-pyrimidinemethanamine or 4-Amino-5-aminomethyl-2-methylpyrimidine, is a pyrimidine derivative with the following properties[5][6][7]:

PropertyValue
CAS Number 95-02-3[5][6][7]
Molecular Formula C6H10N4[5][6][7]
Molecular Weight 138.17 g/mol [5][6][7]
Appearance White to Yellow to Orange powder to crystal
Purity >95.0%(T)(HPLC)

Hazard Identification and Safety Data

Grewe diamine is classified with the following hazards. The toxicological properties have not been completely investigated.[7]

Hazard StatementCodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[6]
Skin Corrosion/IrritationH315Causes skin irritation.[6]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[1][6]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritation.[6]

Precautionary Statements:

CodeDescription
P264Wash skin thoroughly after handling.[6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6]
P302 + P352IF ON SKIN: Wash with plenty of water.[6]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Handling and Storage Guidelines

Proper handling and storage are crucial for maintaining the integrity of Grewe diamine and ensuring laboratory safety.

Handling:

  • Avoid contact with skin and eyes.[7]

  • Avoid inhalation of dust and aerosols.[7]

  • Use only in well-ventilated areas with appropriate exhaust ventilation.[7]

  • Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[1][7]

Storage:

  • Store in a tightly sealed container.[7]

  • Keep in a cool, well-ventilated area.[7]

  • Protect from light.[7]

  • Keep away from direct sunlight and sources of ignition.[7]

  • Recommended storage temperatures vary, with some sources recommending 2-8°C and others <-15°C.[6][7] Shipping at room temperature for less than two weeks is considered acceptable.[7]

Incompatibilities:

  • Strong acids/alkalis.[7]

  • Strong oxidising/reducing agents.[7]

Stability:

  • Stable under recommended storage conditions.[5][7]

Experimental Protocols

Emergency Procedures

The following diagrams illustrate the recommended first aid procedures in case of exposure to Grewe diamine.

Emergency_Procedures cluster_exposure Exposure Scenarios cluster_first_aid First Aid Measures cluster_medical Medical Attention Exposure Exposure to Grewe Diamine Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Eye_Contact->Rinse_Eyes Wash_Skin Wash with plenty of water. Remove contaminated clothing. Skin_Contact->Wash_Skin Move_to_Fresh_Air Remove person to fresh air. Keep comfortable for breathing. Inhalation->Move_to_Fresh_Air Seek_Medical_Attention_Ingestion Do NOT induce vomiting. Call a physician. Ingestion->Seek_Medical_Attention_Ingestion Seek_Medical_Attention Seek Immediate Medical Attention Rinse_Eyes->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Move_to_Fresh_Air->Seek_Medical_Attention Seek_Medical_Attention_Ingestion->Seek_Medical_Attention

Caption: First aid procedures for exposure to Grewe diamine.

Personal Protective Equipment (PPE) Logic

The selection of appropriate PPE is critical when handling Grewe diamine. The following diagram outlines the decision-making process for PPE selection based on the handling task.

PPE_Logic cluster_task Handling Task cluster_assessment Risk Assessment cluster_ppe Required PPE Task Handling Grewe Diamine Risk_Inhalation Risk of Inhalation? (e.g., weighing powder) Task->Risk_Inhalation Risk_Contact Risk of Skin/Eye Contact? Task->Risk_Contact Lab_Coat Lab Coat Task->Lab_Coat Respirator Use in Ventilated Area (Consider Respirator for high dust) Risk_Inhalation->Respirator Gloves Chemical Resistant Gloves Risk_Contact->Gloves Goggles Safety Goggles/Face Shield Risk_Contact->Goggles

References

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-(Aminomethyl)-2-methylpyrimidin-4-amine, commonly known as Grewe diamine, is a critical intermediate in the synthesis of Thiamine (Vitamin B1).[1][2] Its efficient and scalable production is of significant interest for industrial applications in the pharmaceutical and nutritional sectors. This document outlines scalable synthesis protocols for this compound, presenting quantitative data, detailed experimental methodologies, and workflow visualizations.

Data Presentation

Two primary scalable synthesis strategies have been reported: a fully continuous flow process and two batch processes. The key quantitative data for these methods are summarized in the tables below for easy comparison.

Table 1: Comparison of Scalable Synthesis Routes

ParameterFully Continuous Flow SynthesisBatch Process 1Batch Process 2
Starting Material 2-Cyanoacetamide2-CyanoacetamideMalononitrile
Overall Yield 84%[3]65%[4][5]70%[4][5]
Purity Up to 97%[4]Not specifiedNot specified
Throughput 0.92 g/h[3]Not applicableNot applicable
Total Residence/Reaction Time 74 min[3]Multiple steps, longer durationMultiple steps, longer duration

Table 2: Individual Step Yields for Fully Continuous Flow Synthesis

Reaction StepYield
Step 1 94%[3]
Step 2 90%[3]
Step 3 99%[3]

Experimental Protocols

Fully Continuous Flow Synthesis from 2-Cyanoacetamide

This method provides an efficient and high-yield synthesis of this compound through a three-step chemical transformation performed in six sequential continuous flow devices.[3]

Step 1: Synthesis of Enamine Intermediate

  • Description: 2-Cyanoacetamide is reacted to form an enamine intermediate.

  • Yield: 94%[3]

Step 2: Condensation with Acetamidine

  • Description: The enamine intermediate is condensed with acetamidine to produce 4-amino-2-methylpyrimidine-5-carbonitrile.

  • Yield: 90%[3]

Step 3: Continuous Hydrogenation

  • Description: The resulting carbonitrile is hydrogenated to yield the final product, this compound.

  • Yield: 99%[3]

Overall Process:

The entire process is conducted in a fully continuous flow setup with a total residence time of 74 minutes, achieving an overall yield of 84% and a throughput of 0.92 g/h.[3]

Batch Synthesis from 2-Cyanoacetamide (Batch Process 1)

This scalable process involves a three-step synthesis starting from the less expensive 2-cyanoacetamide.[4][5]

Step 1: Formation of Enamine

  • Reagents: 2-Cyanoacetamide, Vilsmeier reagent.

  • Procedure: 2-Cyanoacetamide is reacted with Vilsmeier reagent to afford an enamine intermediate.

Step 2: Condensation

  • Reagents: Enamine intermediate, Acetamidine.

  • Procedure: The enamine is condensed with acetamidine to produce 4-amino-2-methylpyrimidine-5-carbonitrile.

Step 3: Hydrogenation

  • Procedure: The carbonitrile intermediate is hydrogenated to yield this compound.

  • Overall Yield: 65%[4][5]

Batch Synthesis from Malononitrile (Batch Process 2)

This alternative scalable batch process utilizes malononitrile as the starting material.[4][5]

Step 1: Formation of Enamine Intermediate

  • Reagents: Malononitrile, Dimethylformamide (DMF), Dimethyl sulfate.

  • Procedure: Malononitrile is treated with an ionic salt prepared in situ from DMF and dimethyl sulfate to give the enamine intermediate.

Step 2: Condensation

  • Reagents: Enamine intermediate, Acetamidine hydrochloride.

  • Procedure: The enamine intermediate, without isolation, is reacted with acetamidine hydrochloride to afford the common intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile.

Step 3: Hydrogenation

  • Procedure: The common carbonitrile intermediate is hydrogenated to produce the final product.

  • Overall Yield: 70%[4][5]

Visualizations

Diagram 1: Fully Continuous Flow Synthesis Workflow

Continuous_Flow_Synthesis cluster_0 Step 1: Enamine Formation (94% Yield) cluster_1 Step 2: Condensation (90% Yield) cluster_2 Step 3: Hydrogenation (99% Yield) A 2-Cyanoacetamide B Flow Reactor 1 A->B C Enamine Intermediate B->C E Flow Reactor 2 C->E D Acetamidine D->E F 4-Amino-2-methyl- pyrimidine-5-carbonitrile E->F H Flow Reactor 3 F->H G H2, Catalyst G->H I 5-(Aminomethyl)-2- methylpyrimidin-4-amine H->I

Caption: Workflow for the fully continuous flow synthesis.

Diagram 2: Batch Synthesis Workflows

Batch_Synthesis cluster_batch1 Batch Process 1 (65% Overall Yield) cluster_batch2 Batch Process 2 (70% Overall Yield) B1_Start 2-Cyanoacetamide B1_Inter1 Enamine Intermediate B1_Start->B1_Inter1 Step 1 B1_Step1 Vilsmeier Reagent B1_Step1->B1_Inter1 B1_Inter2 4-Amino-2-methyl- pyrimidine-5-carbonitrile B1_Inter1->B1_Inter2 Step 2 B1_Step2 Acetamidine B1_Step2->B1_Inter2 B1_End Final Product B1_Inter2->B1_End Step 3 B1_Step3 Hydrogenation B1_Step3->B1_End B2_Start Malononitrile B2_Inter1 Enamine Intermediate (in situ) B2_Start->B2_Inter1 Step 1 B2_Step1 DMF, (CH3)2SO4 B2_Step1->B2_Inter1 B2_Inter2 4-Amino-2-methyl- pyrimidine-5-carbonitrile B2_Inter1->B2_Inter2 Step 2 B2_Step2 Acetamidine HCl B2_Step2->B2_Inter2 B2_End Final Product B2_Inter2->B2_End Step 3 B2_Step3 Hydrogenation B2_Step3->B2_End

References

Application Notes & Protocols: Fully Continuous Flow Synthesis of Grewe Diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a hypothetical protocol for the fully continuous flow synthesis of Grewe diamine, a key intermediate in the synthesis of various morphinan-based therapeutic agents. The Grewe cyclization, a critical acid-catalyzed intramolecular cyclization reaction, is adapted to a continuous flow process, offering potential advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for higher throughput and purity.[1] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and pharmaceutical process development.

Introduction

The Grewe cyclization is a foundational reaction in the synthesis of the morphinan scaffold, a core structure in a wide range of opioid analgesics and other centrally acting agents.[2] Traditionally performed under harsh acidic conditions in batch reactors, this transformation can be challenging to control and scale up. Continuous flow chemistry offers a compelling alternative to address these challenges by providing superior control over reaction conditions, thus potentially improving yield, selectivity, and safety.[1][3][4]

This application note describes a conceptual continuous flow process for the synthesis of a Grewe diamine precursor via a Grewe cyclization. The protocol leverages the inherent advantages of microreactor technology to enable precise temperature control and residence time distribution, which are critical for managing highly exothermic reactions and minimizing byproduct formation.[1]

Reaction Pathway

The synthesis of Grewe diamine involves the acid-catalyzed cyclization of a substituted octahydroisoquinoline derivative. The general transformation is depicted below. The key step is the intramolecular electrophilic aromatic substitution to form the complete morphinan ring system.

Grewe_Diamine_Synthesis_Pathway Precursor Substituted Octahydroisoquinoline Intermediate Grewe Diamine Precursor Precursor->Intermediate Grewe Cyclization (Continuous Flow) GreweDiamine Grewe Diamine Intermediate->GreweDiamine Further Functionalization (e.g., Deprotection)

Caption: General synthetic pathway to Grewe diamine.

Experimental Workflow: Continuous Flow Grewe Cyclization

The proposed continuous flow setup consists of two syringe pumps for reagent delivery, a T-mixer for rapid mixing, a heated coil reactor for the cyclization reaction, and a back-pressure regulator to maintain the system pressure and prevent solvent evaporation at elevated temperatures.

Continuous_Flow_Grewe_Cyclization_Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection PumpA Syringe Pump A (Substrate Solution) Mixer T-Mixer PumpA->Mixer PumpB Syringe Pump B (Acid Catalyst Solution) PumpB->Mixer Reactor Heated Coil Reactor Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection Vessel BPR->Collection

Caption: Experimental workflow for the continuous flow Grewe cyclization.

Quantitative Data Summary

The following table summarizes the hypothetical operating parameters for the continuous flow Grewe cyclization. These parameters are based on typical conditions for similar acid-catalyzed cyclizations and would require optimization for this specific transformation.

ParameterValueUnit
Reactant A Concentration 0.1M
Reactant B (Acid) Concentration 1.0M
Flow Rate (Pump A) 0.5mL/min
Flow Rate (Pump B) 0.5mL/min
Total Flow Rate 1.0mL/min
Reactor Volume 10mL
Residence Time 10min
Reactor Temperature 120°C
System Pressure 10bar
Hypothetical Yield 85%
Productivity 2.55g/h

Detailed Experimental Protocol

5.1. Materials and Reagents

  • N-Formyl-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (Substrate)

  • Polyphosphoric acid (PPA) or a mixture of Orthophosphoric acid and Phosphorus pentoxide[5]

  • Toluene (Anhydrous)[5]

  • Methanol (for quenching)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

5.2. Equipment Setup

  • Assemble the continuous flow reactor system as depicted in the workflow diagram.

  • Use two high-pressure syringe pumps for reagent delivery.

  • Employ a PFA or stainless steel coil reactor with a volume of 10 mL.

  • Place the coil reactor in a temperature-controlled heating block or oil bath.

  • Install a back-pressure regulator set to 10 bar at the outlet of the reactor.

  • Connect the outlet to a collection flask containing a quench solution (e.g., cooled methanol).

5.3. Reagent Preparation

  • Substrate Solution (Solution A): Prepare a 0.1 M solution of N-Formyl-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline in anhydrous toluene.

  • Acid Catalyst Solution (Solution B): Carefully prepare a solution of the acid catalyst. For instance, a mixture of orthophosphoric acid and phosphorus pentoxide can be used, diluted with a suitable solvent if necessary to ensure pumpability.[5] Caution: This mixture is highly corrosive and exothermic.

5.4. Continuous Flow Reaction Procedure

  • Set the reactor temperature to 120 °C.

  • Prime the pumps with their respective solutions.

  • Set the flow rates for Pump A and Pump B to 0.5 mL/min each, resulting in a total flow rate of 1.0 mL/min and a residence time of 10 minutes in the 10 mL reactor.

  • Start the pumps simultaneously to introduce the reagents into the T-mixer and then into the heated reactor.

  • Collect the reactor output in a flask containing cooled methanol to quench the reaction.

  • After the system reaches a steady state (typically after 3-5 residence times), collect the product stream for analysis and workup.

5.5. Workup and Purification

  • Neutralize the collected reaction mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired Grewe diamine precursor.

Safety Considerations

  • The Grewe cyclization often employs strong, corrosive acids and is performed at elevated temperatures. The use of a continuous flow setup can mitigate some of the risks associated with handling these reagents on a large scale by minimizing the reaction volume at any given time.[1]

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn at all times.

  • All operations should be conducted in a well-ventilated fume hood.

  • The system should be pressure-tested before introducing reactive chemicals.

Conclusion

The described continuous flow approach for the Grewe cyclization offers a promising and modern alternative to traditional batch synthesis. By leveraging the precise control of reaction parameters afforded by microreactor technology, this method has the potential to improve the safety, efficiency, and scalability of Grewe diamine synthesis, making it an attractive strategy for both academic research and industrial drug development. Further optimization of the reaction conditions, including catalyst screening, temperature, and residence time, is recommended to maximize the yield and purity of the final product.

References

Application Notes and Protocols for the Quantification of 4-Amino-5-aminomethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 4-Amino-5-aminomethyl-2-methylpyrimidine, a key intermediate in the synthesis of Thiamine (Vitamin B1), also known as Grewe's Diamine. The methods described herein are essential for quality control, stability testing, and pharmacokinetic studies in drug development and research.

Introduction

4-Amino-5-aminomethyl-2-methylpyrimidine is a critical building block in the pharmaceutical industry. Accurate and precise quantification of this compound is paramount to ensure the quality and efficacy of the final drug product. This document outlines two primary analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV offers a robust and widely accessible method for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.

Analytical Methods Overview

A logical approach to selecting the appropriate analytical method is based on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

Decision Tree for Analytical Method Selection start Start: Quantification of 4-Amino-5-aminomethyl-2-methylpyrimidine routine Routine QC/Assay? start->routine matrix Complex Matrix (e.g., plasma, tissue)? sensitivity High Sensitivity Required (e.g., trace analysis)? matrix->sensitivity No lcms LC-MS/MS Method matrix->lcms Yes hplc HPLC-UV Method sensitivity->hplc No sensitivity->lcms Yes routine->matrix No routine->hplc Yes

Caption: Decision tree for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and reliable method for the quantification of 4-Amino-5-aminomethyl-2-methylpyrimidine in bulk drug substances and pharmaceutical formulations. The method is based on the separation of the analyte from potential impurities on a reversed-phase column followed by detection using a UV spectrophotometer.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference Standard: 4-Amino-5-aminomethyl-2-methylpyrimidine (purity ≥ 99%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ammonium formate (analytical grade).

  • Formic acid (analytical grade).

  • Deionized water (18.2 MΩ·cm).

2. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B, 5-15 min: 5-50% B, 15-20 min: 50% B, 20-21 min: 50-5% B, 21-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 25 minutes

3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-Amino-5-aminomethyl-2-methylpyrimidine reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample equivalent to about 10 mg of 4-Amino-5-aminomethyl-2-methylpyrimidine and dissolve in a 100 mL volumetric flask with the mobile phase. Dilute further if necessary to fall within the calibration range.

4. Method Validation Parameters (Illustrative)

The following table summarizes typical validation parameters for this HPLC-UV method. These values should be experimentally determined during method validation in your laboratory.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Specificity No interference from blank and placebo at the retention time of the analyte.

HPLC-UV Experimental Workflow

HPLC-UV Experimental Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc separation C18 Reversed-Phase Separation hplc->separation detection UV Detection at 254 nm separation->detection data Data Acquisition and Analysis detection->data

Caption: HPLC-UV experimental workflow diagram.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 4-Amino-5-aminomethyl-2-methylpyrimidine in biological matrices such as plasma or urine, where high sensitivity and selectivity are required, an LC-MS/MS method is recommended. This method involves protein precipitation for sample clean-up, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC or HPLC system.

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Internal Standard (IS): A stable isotope-labeled analog of the analyte is recommended (e.g., 4-Amino-5-aminomethyl-2-methylpyrimidine-d4). If unavailable, a structurally similar compound can be used.

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Deionized water (18.2 MΩ·cm).

2. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-0.5 min: 2% B, 0.5-2.5 min: 2-95% B, 2.5-3.5 min: 95% B, 3.5-3.6 min: 95-2% B, 3.6-5.0 min: 2% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: m/z 139.1 -> 122.1; IS: (to be determined based on the IS used)
Collision Energy To be optimized for the specific instrument
Dwell Time 100 ms

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the Internal Standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (98% A: 2% B).

  • Vortex and transfer to an autosampler vial for injection.

4. Method Validation Parameters (Illustrative)

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Range 0.1 - 100 ng/mL
Accuracy (% Recovery) 85.0 - 115.0%
Precision (% RSD) ≤ 15.0% (≤ 20.0% at LLOQ)
Limit of Quantification (LLOQ) ~0.1 ng/mL
Matrix Effect Within acceptable limits (typically 85-115%)
Specificity No significant interference at the retention times of the analyte and IS.

LC-MS/MS Experimental Workflow

LC-MS/MS Experimental Workflow sample Biological Sample Collection prep Protein Precipitation and Extraction sample->prep lc UPLC/HPLC System prep->lc separation C18 Reversed-Phase Separation lc->separation ms Tandem Mass Spectrometer separation->ms detection MRM Detection ms->detection data Data Acquisition and Quantification detection->data

Caption: LC-MS/MS experimental workflow diagram.

Data Presentation

Quantitative data obtained from method validation studies should be summarized in clear and concise tables for easy comparison and review.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance (Illustrative)

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) ≥ 0.999≥ 0.995
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0%
Precision (% RSD) ≤ 2.0%≤ 15.0%
Limit of Quantification (LOQ) ~0.3 µg/mL~0.1 ng/mL
Sample Matrix Bulk Drug, FormulationsPlasma, Urine, Tissues
Throughput ModerateHigh

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of 4-Amino-5-aminomethyl-2-methylpyrimidine will depend on the specific application. The HPLC-UV method is well-suited for routine quality control of bulk materials and pharmaceutical products. The LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies. Both methods, when properly validated, can provide accurate and reliable quantitative results. The protocols and validation parameters provided in this document serve as a comprehensive guide for establishing robust analytical methods for this important compound.

Application Notes and Protocols: Experimental Use of Grewe Diamine in Vitamin B1 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental use of Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine) as a key intermediate in the synthesis of Vitamin B1 (thiamine). The protocols and data presented are compiled from established industrial synthesis routes and recent advancements in continuous-flow chemistry.

Introduction

Vitamin B1, an essential nutrient, is commercially synthesized through a multi-step process. A pivotal component of this synthesis is the construction of the thiazole ring onto the pyrimidine moiety. Grewe diamine serves as the foundational pyrimidine building block for this critical step. The classical and industrially adopted method involves the condensation of Grewe diamine with a suitable C5-keto-chloro compound and carbon disulfide to form an intermediate, thiothiamine, which is subsequently oxidized to yield thiamine.[1][2][3] This document outlines the protocols for these key transformations.

Data Presentation

The following table summarizes the key parameters for the synthesis of Vitamin B1 starting from Grewe diamine. The data is derived from a continuous-flow synthesis model, which provides a benchmark for reaction efficiency.[2] It is important to note that reaction conditions and yields may vary in a batch synthesis setting.

Step No.ReactionKey ReactantsMolar Ratio (relative to Grewe diamine)Temperature (°C)Pressure (MPa)Residence Time (min)Reported Yield
1Formation of ThiothiamineGrewe diamine, 3-chloro-4-oxopentyl acetate, Carbon disulfide1 : (0.9-5) : (0.9-5)0-800-10.5-60High Conversion
2Conversion to Thiamine SulfateThiothiamine from Step 1, Oxidizing Agent (e.g., H₂O₂)-----
3Formation of Thiamine HClThiamine Sulfate, Hydrochloric Acid1 : (0.9-5)10-300-10.1-6070.2-72.4% (overall)

Experimental Workflow

The synthesis of Vitamin B1 from Grewe diamine can be visualized as a three-stage process. The following diagram illustrates the logical flow from the starting pyrimidine derivative to the final active vitamin form.

G Grewe_diamine Grewe Diamine (4-amino-5-aminomethyl-2-methylpyrimidine) Thiothiamine Thiothiamine Intermediate Grewe_diamine->Thiothiamine Condensation Reagents1 3-chloro-4-oxopentyl acetate + Carbon Disulfide Thiamine_Sulfate Thiamine Sulfate Thiothiamine->Thiamine_Sulfate Oxidation Oxidation Oxidation (e.g., with H₂O₂) Vitamin_B1 Vitamin B1 (Thiamine Hydrochloride) Thiamine_Sulfate->Vitamin_B1 Salt Formation HCl_treatment Hydrochloric Acid Treatment

Caption: Synthesis workflow from Grewe diamine to Vitamin B1.

Experimental Protocols

The following protocols are based on established chemical synthesis principles for the conversion of Grewe diamine to Vitamin B1.[1][2][4]

Protocol 1: Synthesis of Thiothiamine from Grewe Diamine

This protocol describes the formation of the thiothiamine intermediate through the condensation of Grewe diamine with a chloroketone and carbon disulfide.

Materials:

  • Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine)

  • 3-chloro-4-oxopentyl acetate (or a similar reactive chloroketone)

  • Carbon disulfide (CS₂)

  • Methanol

  • Sodium hydroxide solution

Procedure:

  • In a suitable reaction vessel, dissolve Grewe diamine in methanol.

  • To this solution, add carbon disulfide. The reaction is typically carried out at a controlled temperature, ranging from 0 to 80°C.[2]

  • Slowly add 3-chloro-4-oxopentyl acetate to the reaction mixture. The molar ratio of the chloroketone and carbon disulfide to Grewe diamine should be in the range of 0.9-5 equivalents each.[2]

  • Maintain the reaction mixture under stirring for a period of 0.5 to 60 minutes, depending on the scale and temperature.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture contains the thiothiamine intermediate. This intermediate can be carried forward to the next step directly or isolated after solvent removal and purification.

Protocol 2: Oxidation of Thiothiamine to Thiamine

This protocol outlines the oxidation of the thiothiamine intermediate to form thiamine.

Materials:

  • Thiothiamine solution/crude product from Protocol 1

  • Hydrogen peroxide (H₂O₂) or another suitable oxidizing agent

  • Water

Procedure:

  • The crude thiothiamine from the previous step is suspended in water.

  • An oxidizing agent, such as hydrogen peroxide, is added to the suspension. This step results in the formation of thiamine sulfate.[5]

  • The reaction progress can be monitored by observing the disappearance of the thiothiamine starting material.

  • Upon completion of the oxidation, the resulting solution contains thiamine sulfate.

Protocol 3: Conversion of Thiamine Sulfate to Thiamine Hydrochloride (Vitamin B1)

This final step involves the conversion of thiamine sulfate to the more common and stable hydrochloride salt.

Materials:

  • Thiamine sulfate solution from Protocol 2

  • Hydrochloric acid (HCl)

  • Ethanol or other suitable alcohol for precipitation

Procedure:

  • To the aqueous solution of thiamine sulfate, add a stoichiometric amount of hydrochloric acid. The reaction is typically conducted at a temperature between 10 and 30°C.[2]

  • The reaction is allowed to proceed for 0.1 to 60 minutes.[2]

  • Thiamine hydrochloride is then precipitated from the solution by the addition of an alcohol, such as ethanol.

  • The precipitated solid is collected by filtration, washed with a small amount of cold alcohol, and dried under vacuum to yield thiamine hydrochloride (Vitamin B1).

  • The final product can be characterized by its melting point, and spectroscopic methods such as NMR and IR spectroscopy.

Signaling Pathways and Logical Relationships

The synthesis of Vitamin B1 from Grewe diamine is a well-defined chemical transformation. The logical relationship between the key components can be illustrated as a reaction pathway.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product Grewe_diamine Grewe Diamine C₆H₁₀N₄ Thiothiamine Thiothiamine C₁₂H₁₆N₄O₂S₂ Grewe_diamine->Thiothiamine Chloroketone 3-chloro-4-oxopentyl acetate C₇H₁₁ClO₃ Chloroketone->Thiothiamine CS2 Carbon Disulfide CS₂ CS2->Thiothiamine Thiamine_Sulfate Thiamine Sulfate Thiothiamine->Thiamine_Sulfate Oxidation Vitamin_B1 Vitamin B1 (Thiamine HCl) C₁₂H₁₇ClN₄OS·HCl Thiamine_Sulfate->Vitamin_B1 HCl

Caption: Reaction pathway of Vitamin B1 synthesis.

References

Protocol for enzymatic assay using 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for enzymes in all domains of life.[1][2][3] Its biosynthesis and transport are tightly regulated in many bacteria by a class of non-coding RNA elements known as TPP riboswitches.[1][2] Located in the 5'-untranslated region of messenger RNAs, these riboswitches bind directly to TPP, inducing a conformational change that typically leads to the termination of transcription or inhibition of translation of downstream genes.[2][3] This regulatory mechanism makes the TPP riboswitch an attractive target for the development of novel antimicrobial agents.[1][4]

5-(Aminomethyl)-2-methylpyrimidin-4-amine is a key synthetic precursor to the pyrimidine moiety of thiamine. Understanding the interaction of this and similar molecules with the TPP riboswitch is crucial for the design of effective riboswitch modulators. These application notes provide a detailed protocol for a fluorescence polarization-based competition assay to characterize the binding of test compounds to the TPP riboswitch.

Principle of the Assay

Fluorescence polarization (FP) is a powerful technique for studying molecular interactions in solution.[5][6][7] The assay principle is based on the observation that a small fluorescent molecule tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. Upon binding to a much larger molecule, such as a riboswitch, the tumbling rate of the fluorescent molecule is significantly reduced, leading to an increase in the polarization of the emitted light.

In this competition assay, a fluorescently labeled TPP analog (TPP-Fluor) is used as a probe. In the absence of a competing ligand, TPP-Fluor binds to the TPP riboswitch, resulting in a high FP signal. When an unlabeled test compound, such as this compound or its derivatives, is introduced, it competes with TPP-Fluor for binding to the riboswitch. This displacement of TPP-Fluor leads to a decrease in the FP signal, which is proportional to the binding affinity of the test compound.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the TPP riboswitch regulatory mechanism and the experimental workflow for the fluorescence polarization competition assay.

TPP_Riboswitch_Mechanism cluster_low_tpp Low TPP Concentration cluster_high_tpp High TPP Concentration Low_TPP Low Cellular TPP Riboswitch_ON Riboswitch in 'ON' State (Anti-terminator formation) Low_TPP->Riboswitch_ON No Binding Transcription_Proceeds Transcription of Thiamine Biosynthesis Genes Riboswitch_ON->Transcription_Proceeds Thiamine_Biosynthesis Thiamine Biosynthesis Enzymes Produced Transcription_Proceeds->Thiamine_Biosynthesis High_TPP High Cellular TPP Riboswitch_OFF Riboswitch in 'OFF' State (Terminator formation) High_TPP->Riboswitch_OFF TPP Binding Transcription_Terminated Transcription Terminated Riboswitch_OFF->Transcription_Terminated No_Thiamine_Biosynthesis Thiamine Biosynthesis Inhibited Transcription_Terminated->No_Thiamine_Biosynthesis

Figure 1: TPP Riboswitch Regulatory Mechanism.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - TPP Riboswitch RNA - TPP-Fluor Probe - Test Compound (e.g., this compound) - Assay Buffer Dispense Dispense TPP Riboswitch RNA and TPP-Fluor Probe into 384-well plate Reagents->Dispense Add_Compound Add serial dilutions of Test Compound Dispense->Add_Compound Incubate Incubate at Room Temperature Add_Compound->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Data_Analysis Data Analysis: - Plot FP vs. [Test Compound] - Calculate IC50 and Ki Measure_FP->Data_Analysis

Figure 2: Fluorescence Polarization Competition Assay Workflow.

Experimental Protocol

Materials and Reagents
  • TPP Riboswitch RNA: Aptamer domain of a bacterial TPP riboswitch (e.g., from E. coli thiM). The RNA should be prepared by in vitro transcription and purified by denaturing polyacrylamide gel electrophoresis.

  • Fluorescent TPP Probe (TPP-Fluor): A TPP analog conjugated to a fluorescent dye (e.g., fluorescein or a rhodamine derivative).

  • Test Compound: this compound or its derivatives, dissolved in an appropriate solvent (e.g., water or DMSO).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 0.01% Tween-20. All solutions should be prepared with nuclease-free water.

  • Plate: Black, low-volume, 384-well non-binding surface microplate.

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Procedure
  • Reagent Preparation:

    • Prepare a 2X stock solution of the TPP riboswitch RNA in the assay buffer.

    • Prepare a 2X stock solution of the TPP-Fluor probe in the assay buffer. The final concentration of the probe should be at its Kd for the riboswitch to ensure a significant FP signal change.

    • Prepare a serial dilution of the test compound in the assay buffer. The concentration range should span several orders of magnitude around the expected Ki.

  • Assay Setup:

    • In a 384-well plate, add 10 µL of the 2X TPP riboswitch RNA stock solution to each well.

    • Add 10 µL of the 2X TPP-Fluor probe stock solution to each well.

    • Add 5 µL of the serially diluted test compound to the appropriate wells. For control wells (maximum and minimum FP signal), add 5 µL of assay buffer.

    • For the minimum FP signal control, add a high concentration of unlabeled TPP instead of the test compound.

  • Incubation:

    • Mix the plate gently by shaking for 1 minute.

    • Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • Plot the measured FP values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the fluorescent probe.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [TPP-Fluor] / Kd) where [TPP-Fluor] is the concentration of the fluorescent probe and Kd is the dissociation constant of the fluorescent probe for the riboswitch.

Data Presentation

The binding affinities of various ligands to the E. coli thiM TPP riboswitch are summarized in the table below. This data can be used as a reference for assay validation and comparison of new compounds.

LigandBinding Affinity (Kd)MethodReference
Thiamine pyrophosphate (TPP)~9 nM - 200 nMITC[8][9]
Thiamine monophosphate (TMP)~260 nMITC[9]
Thiamine~11 µM - 50 µMITC[1][10]
Pyrithiamine pyrophosphate (PTPP)~3-fold higher than TPPIn vitro translation[1]
Triazolethiamine pyrophosphate (TTPP)~370 nMITC[1]

Note: Binding affinities are highly dependent on experimental conditions, particularly the concentration of Mg²⁺.[8][9]

Conclusion

The protocol described provides a robust and high-throughput method for identifying and characterizing compounds that bind to the TPP riboswitch. By utilizing this compound as a scaffold for the synthesis of novel analogs, this assay can be a valuable tool in the discovery of new antibacterial agents that target this important RNA regulatory element. The provided data and diagrams serve as a comprehensive resource for researchers embarking on studies of riboswitch-ligand interactions.

References

Grewe Diamine: A Key Precursor in the Synthesis of Morphinan-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Grewe diamine, and more broadly, 1-benzyloctahydroisoquinolines, are pivotal precursors in the synthesis of a wide range of pharmaceutical intermediates, most notably those possessing the morphinan scaffold. This core structure is the foundation for a significant class of opioid analgesics, antitussives, and opioid antagonists. The key transformation leveraging these precursors is the Grewe cyclization, an acid-catalyzed intramolecular reaction that efficiently constructs the tetracyclic framework of morphinans. This application note provides a detailed overview of the use of Grewe diamine and its derivatives in pharmaceutical synthesis, including experimental protocols and a summary of reaction conditions and yields.

The Grewe Cyclization: A Gateway to Morphinans

The Grewe cyclization is a powerful tool in synthetic organic chemistry, enabling the formation of the complex morphinan ring system in a single step. The reaction involves the treatment of a 1-benzyloctahydroisoquinoline derivative with a strong acid, which promotes an intramolecular electrophilic aromatic substitution to form the characteristic bridged tetracyclic structure. This reaction is a cornerstone in the total synthesis of numerous clinically important drugs, including dextromethorphan, codeine, and morphine.[1]

Factors Influencing Grewe Cyclization

The efficiency and stereochemical outcome of the Grewe cyclization are highly dependent on several factors:

  • Acid Catalyst: The choice of acid is critical. Brønsted acids like phosphoric acid and sulfuric acid are commonly used. Lewis acids, such as aluminum bromide, have also been employed and can influence the stereoselectivity of the cyclization, sometimes favoring the formation of isomorphinans (trans-B:C ring fusion).[2]

  • N-Substitution: The substituent on the nitrogen atom of the octahydroisoquinoline ring plays a significant role. N-formyl groups are often used as they can prevent side reactions like ether cleavage and generally lead to higher yields compared to N-methyl or unsubstituted precursors.[3]

  • Aromatic Ring Substitution: The electronic nature of the substituents on the benzyl ring can influence the reactivity and regioselectivity of the cyclization.

Comparative Data on Grewe Cyclization Conditions and Yields

The following table summarizes various conditions and reported yields for the Grewe cyclization of different 1-benzyloctahydroisoquinoline precursors.

Precursor (N-Substituent)Acid CatalystSolventTemperature (°C)Reaction Time (h)Major ProductYield (%)Reference
N-Formyl Octabase85% Phosphoric Acid / Phosphorus PentoxideToluene65-7010-12N-Formyl DextromethorphanMajor product[4]
N-Formyl-2-hydroxy-6-morphinanone precursor80% Sulfuric AcidDiethyl Ether25Not SpecifiedN-Formyl-2-hydroxy-6-morphinanone82
OctabaseAluminum Bromide (Lewis Acid)Not SpecifiedHeatedNot Specified14(S)-Isomorphinan40-60[2]
OctabasePhosphoric Acid (Brønsted Acid)Not SpecifiedHeatedNot Specified14(R)-Morphinan>90[2]

Experimental Protocols

Synthesis of N-Formyl Dextromethorphan via Grewe Cyclization

This protocol describes the synthesis of N-Formyl Dextromethorphan, a key intermediate in the production of dextromethorphan.

Materials:

  • N-Formyl Octa base (1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline)

  • Ortho-phosphoric acid (~85% w/w)

  • Phosphorus pentoxide

  • Toluene

  • Ethyl acetate

  • 7% Sodium bicarbonate solution

  • Water

  • Nitrogen gas

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure: [4]

  • Acid Preparation: In a flask equipped with a Dean-Stark apparatus, charge ortho-phosphoric acid (~85% w/w) and toluene.

  • Azeotropic Distillation: Heat the mixture to reflux and maintain to remove water azeotropically.

  • Reaction Setup: Cool the reaction mass under a nitrogen atmosphere and charge phosphorus pentoxide.

  • Substrate Addition: Slowly add a solution of N-formyl octa base in toluene to the reaction mixture.

  • Reaction: Raise the temperature of the reaction mass to 65-70°C under a nitrogen atmosphere and stir for 10-12 hours. Monitor the reaction progress by HPLC.

  • Work-up:

    • Cool the reaction mass under a nitrogen atmosphere.

    • Concentrate the reaction mass under vacuum to remove toluene.

    • To the concentrated mass, add ethyl acetate under a nitrogen atmosphere and stir.

    • In a separate flask, chill water.

    • Transfer the ethyl acetate reaction mixture to the chilled water.

    • Stir, allow the layers to settle, and separate the organic layer.

    • Wash the organic layer with water again, followed by a wash with a 7% sodium bicarbonate solution.

    • Concentrate the organic layer under vacuum until no more solvent distills to obtain the crude N-Formyl Dextromethorphan.

Subsequent Transformation to Dextromethorphan

The resulting N-Formyl Dextromethorphan can be converted to Dextromethorphan through the following steps:

  • Deformylation: The N-formyl group is removed to yield N-nor-dextromethorphan.[4]

  • N-methylation: The secondary amine is then methylated to produce Dextromethorphan.[4]

Visualizations

Experimental Workflow for N-Formyl Dextromethorphan Synthesis

G cluster_prep Acid Preparation cluster_reaction Grewe Cyclization cluster_workup Work-up and Isolation A Charge H3PO4 and Toluene B Azeotropic Distillation A->B C Cool and Add P2O5 B->C D Add N-Formyl Octabase C->D E Heat at 65-70°C for 10-12h D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with NaHCO3 G->H I Concentrate H->I J N-Formyl Dextromethorphan I->J G cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid Opioid Agonist Receptor Opioid Receptor (GPCR) Opioid->Receptor Binds G_Protein G-Protein (Gi/o) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K+ Efflux K_Channel->K_Efflux Analgesia Analgesia cAMP->Analgesia Ca_Influx->Analgesia K_Efflux->Analgesia

References

Grewe Diamine: Preparation and Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Grewe diamine, systematically known as 4-Amino-5-aminomethyl-2-methylpyrimidine, is a diamine compound recognized primarily as a key precursor in the synthesis of Vitamin B1 (Thiamine). While its role in vitamin synthesis is established, its broader applications in in vitro biological research are less documented. These application notes provide a detailed protocol for the preparation of Grewe diamine solutions for use in various in vitro assays, addressing the critical aspect of its solubility. The information is intended for researchers, scientists, and professionals in the field of drug development and cellular biology.

Data Presentation

A critical step in utilizing any compound for in vitro studies is determining its solubility in appropriate solvents to ensure accurate and reproducible results. While specific experimental solubility data for Grewe diamine is not extensively available in the public domain, its chemical structure, featuring a pyrimidine ring and two primary amine groups, suggests a degree of polarity and the potential for hydrogen bonding. This indicates that it may exhibit solubility in polar solvents. The following table summarizes the key physicochemical properties of Grewe diamine.

PropertyValueSource
Chemical Name 4-Amino-5-aminomethyl-2-methylpyrimidine[1]
Synonym Grewe Diamine[1]
Molecular Formula C₆H₁₀N₄[1]
Molecular Weight 138.17 g/mol [1]
Appearance White to off-white solid (typical)
Storage 2-8°C, protected from light and moisture[1]

Solubility Considerations:

Due to the limited specific solubility data for Grewe diamine, a preliminary solubility test is highly recommended. Based on the structure, the following solvents are suggested for initial testing:

  • Water (Sterile, Deionized): The presence of amino groups suggests potential solubility in aqueous solutions.

  • Dimethyl Sulfoxide (DMSO): A common solvent for preparing high-concentration stock solutions of organic compounds for in vitro assays.[2]

  • Ethanol (EtOH): Often used as a co-solvent to aid in the dissolution of compounds.

Experimental Protocols

The following protocols provide a step-by-step guide for determining the solubility of Grewe diamine and preparing stock and working solutions for in vitro assays.

Protocol 1: Preliminary Solubility Assessment of Grewe Diamine

Objective: To determine the approximate solubility of Grewe diamine in common laboratory solvents.

Materials:

  • Grewe diamine powder

  • Sterile, deionized water

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Absolute Ethanol (EtOH)

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Accurately weigh 1-2 mg of Grewe diamine powder and place it into a sterile microcentrifuge tube.

  • Add a small, precise volume of the test solvent (e.g., 100 µL of water, DMSO, or EtOH) to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution against a dark background for any undissolved particles.

  • If the compound has completely dissolved, continue to add the solvent in small, known increments, vortexing after each addition, until precipitation is observed.

  • Record the maximum concentration at which the compound remains fully dissolved. This provides an estimate of its solubility in that solvent.

Protocol 2: Preparation of a 100 mM Grewe Diamine Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of Grewe diamine for subsequent dilution to working concentrations. DMSO is often a suitable solvent for long-term storage of organic molecules.[2]

Materials:

  • Grewe diamine (MW: 138.17 g/mol )

  • Anhydrous DMSO

  • Sterile, amber glass vial or cryovial

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate the mass of Grewe diamine required to prepare the desired volume of a 100 mM stock solution. For example, to prepare 1 mL of a 100 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

    • Mass = 0.1 mol/L x 138.17 g/mol x 0.001 L = 0.013817 g = 13.82 mg

  • Carefully weigh out 13.82 mg of Grewe diamine powder and transfer it to a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex until the Grewe diamine is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 3: Preparation of Working Solutions for Cell Culture Assays

Objective: To dilute the Grewe diamine stock solution to the final desired concentration in cell culture medium.

Materials:

  • 100 mM Grewe diamine stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Thaw an aliquot of the 100 mM Grewe diamine stock solution at room temperature.

  • Determine the final concentration of Grewe diamine required for your experiment (e.g., 10 µM, 50 µM, 100 µM).

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the final desired concentration. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

    • Example for a 100 µM final concentration in 1 mL of medium:

      • Required volume of 100 mM stock = (Final Concentration x Final Volume) / Stock Concentration

      • Volume = (100 µM x 1 mL) / 100 mM = (0.1 mM x 1 mL) / 100 mM = 0.001 mL = 1 µL

      • Add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.

  • Gently mix the working solution by pipetting up and down or by gentle inversion.

  • Add the prepared working solution to your cell culture plates. Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental setup.

Visualization of Experimental Workflow and a Generic Signaling Pathway

To aid in the conceptualization of the experimental process and potential downstream applications, the following diagrams have been generated.

Grewe_Diamine_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Grewe Diamine Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve 13.82 mg for 1 mL of 100 mM vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute e.g., to 100 µM mix Gently Mix dilute->mix treat Treat Cells in Culture mix->treat

Caption: Workflow for the preparation of Grewe diamine stock and working solutions.

Generic_Signaling_Pathway cluster_pathway Hypothetical Cellular Response ligand Grewe Diamine receptor Cell Surface or Intracellular Receptor ligand->receptor Binding transduction Signal Transduction Cascade (e.g., Kinase Activation) receptor->transduction transcription Transcription Factor Activation/Inhibition transduction->transcription response Cellular Response (e.g., Proliferation, Apoptosis, Gene Expression Changes) transcription->response

Caption: A generic signaling pathway that could be investigated with Grewe diamine.

Mechanism of Action and Signaling Pathways

Currently, there is a lack of specific information in peer-reviewed literature detailing the precise mechanism of action or the specific signaling pathways modulated by Grewe diamine in in vitro models, outside of its role in thiamine biosynthesis. Diamines, as a class of molecules, can be involved in various cellular processes, including the regulation of pH homeostasis and cell differentiation.[3] However, further research is required to elucidate the specific molecular targets and pathways affected by Grewe diamine. Researchers are encouraged to employ a broad range of assays (e.g., transcriptomics, proteomics, kinase activity assays) to uncover its potential biological functions.

References

Application Note: Quantitative Analysis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine. This compound is a critical intermediate in the synthesis of Thiamine (Vitamin B1) and its accurate quantification is essential for process monitoring and impurity profiling in pharmaceutical development.[1] The described method utilizes reversed-phase chromatography coupled with triple quadrupole mass spectrometry, offering high selectivity and sensitivity for the analysis of this polar compound in various sample matrices.

Introduction

This compound, also known as Grewe diamine, is a key precursor in the biosynthesis of Vitamin B1.[1] Monitoring its presence and concentration in pharmaceutical production and formulation is crucial for ensuring the quality and safety of the final product. Liquid chromatography coupled to mass spectrometry (LC-MS) is a powerful analytical technique for the quantification of organic molecules in complex mixtures due to its high sensitivity and selectivity.[2] This document provides a comprehensive protocol for the determination of this compound, adaptable for quality control and research applications.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection extraction Protein Precipitation / Dilution sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant dilution Dilution & IS Spiking supernatant->dilution injection Inject into LC-MS/MS dilution->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Figure 1: A generalized workflow for the LC-MS/MS analysis of this compound.

Detailed Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. For aqueous solutions or pharmaceutical formulations with low protein content, a simple dilution may be sufficient. For complex matrices like plasma or serum, protein precipitation is recommended to reduce matrix effects.[2][3]

Protocol for Protein Precipitation (for biological matrices):

  • To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing the internal standard (IS).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase A.

  • Vortex briefly and transfer to an autosampler vial for analysis.

Protocol for Simple Dilution (for clean sample matrices):

  • Dilute the sample with mobile phase A to an expected concentration within the calibration range.

  • Add the internal standard to the diluted sample.

  • Vortex to ensure homogeneity.

  • Transfer to an autosampler vial for analysis.

LC-MS/MS Method

Instrumentation:

  • HPLC system capable of binary gradient elution.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions: Due to the polar nature of this compound, a reversed-phase column with good retention for polar compounds is recommended. The use of an ion-pairing agent in the mobile phase can also improve retention and peak shape.[4]

ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 2 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min) % Mobile Phase B
0.0 5
1.0 5
3.0 95
4.0 95
4.1 5

| 5.0 | 5 |

Mass Spectrometric Conditions: The analysis is performed in positive ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 2

Table 2: MRM Transitions for Analyte and Internal Standard Note: The exact m/z values should be confirmed by direct infusion of the analytical standard.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 139.1 122.1 15
This compound (Quantifier) 139.1 95.1 20

| Internal Standard (e.g., Thiamine-d3) | 268.1 | 122.1 | 25 |

Data Presentation and Quantification

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of this compound in the samples is then determined from this calibration curve.

Table 3: Example Calibration Curve Data

Concentration (ng/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
1 15,234 1,500,123 0.010
5 76,170 1,510,234 0.050
10 153,289 1,498,765 0.102
50 759,876 1,505,432 0.505
100 1,512,345 1,499,876 1.008
500 7,601,234 1,508,765 5.039

| 1000 | 15,256,789 | 1,511,234 | 10.096 |

Linearity: A linear regression of the calibration curve should yield a correlation coefficient (r²) of ≥ 0.99.

Table 4: Method Validation Parameters

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) ≤ 15%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |

Signaling Pathway and Logical Relationships

The following diagram illustrates the role of this compound as a key intermediate in the thiamine biosynthesis pathway.

pathway precursor Precursors target 5-(Aminomethyl)-2- methylpyrimidin-4-amine precursor->target Biosynthesis hmp 4-Amino-5-hydroxymethyl- 2-methylpyrimidine (HMP) target->hmp Hydrolysis thiamine Thiamine (Vitamin B1) hmp->thiamine Phosphorylation & Condensation

Figure 2: Simplified schematic of the involvement of this compound in Thiamine biosynthesis.[1]

Conclusion

The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of this compound. The method is sensitive, specific, and can be readily implemented in a variety of laboratory settings for applications ranging from pharmaceutical quality control to metabolic research. Proper method validation should be performed to ensure that the method meets the specific requirements of the intended application.

References

Application Notes and Protocols for the Hydrogenation of 4-amino-2-methyl-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 4-amino-2-methyl-5-cyanopyrimidine to produce 4-amino-5-(aminomethyl)-2-methylpyrimidine, a crucial intermediate in the synthesis of Vitamin B1 (Thiamine).[1][2] The protocols are based on established and scalable laboratory procedures.[3]

Introduction

The reduction of the nitrile group in 4-amino-2-methyl-5-cyanopyrimidine is a key transformation in pharmaceutical synthesis. Catalytic hydrogenation is a widely employed method for this conversion due to its high efficiency and atom economy. This document outlines a robust protocol using Raney Nickel as the catalyst.

Quantitative Data Summary

The following table summarizes the key quantitative data for the hydrogenation of 4-amino-2-methyl-5-cyanopyrimidine based on a reported scalable synthesis.[4]

ParameterValueReference
Starting Material4-amino-2-methyl-5-cyanopyrimidine[4]
Product4-amino-5-(aminomethyl)-2-methylpyrimidine[4]
CatalystModified Raney Nickel (wet)[4]
Catalyst Loading15% w/w (wet weight) relative to starting material[4]
SolventSaturated Methanolic Ammonia[4]
Temperature100 °C[4]
Hydrogen Pressure4 MPa[4]
Reaction Time5 hours[4]
Yield 98% [4]

Experimental Protocol

This protocol details the laboratory procedure for the hydrogenation of 4-amino-2-methyl-5-cyanopyrimidine.

Materials:

  • 4-amino-2-methyl-5-cyanopyrimidine

  • Modified Raney Nickel (wet)

  • Methanol, anhydrous

  • Ammonia gas

  • Hydrogen gas

  • Autoclave (high-pressure reactor)

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Solvent Preparation: Prepare a saturated solution of ammonia in methanol. In a fume hood, bubble ammonia gas through anhydrous methanol, cooled in an ice bath, until saturation is reached.

  • Reaction Setup:

    • In a suitable autoclave, charge 4-amino-2-methyl-5-cyanopyrimidine (e.g., 2.0 kg, 15 mol).[4]

    • Carefully add the saturated methanolic ammonia solution (e.g., 20 L).[4]

    • Under a stream of inert gas (e.g., nitrogen or argon), add the wet, modified Raney Nickel catalyst (e.g., 300 g wet weight).[4]

  • Hydrogenation:

    • Seal the autoclave securely.

    • Purge the reactor several times with hydrogen gas to remove any residual air.

    • Pressurize the autoclave with hydrogen to 4 MPa.[4]

    • Begin stirring and heat the reaction mixture to 100 °C.[4]

    • Maintain the temperature and pressure for 5 hours, monitoring the hydrogen uptake if possible.[4]

  • Work-up:

    • After the reaction is complete, cool the autoclave to room temperature.

    • Carefully vent the excess hydrogen pressure in a well-ventilated area.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst is pyrophoric and should be handled with extreme care. Quench the catalyst by slowly adding it to a large volume of water.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude product.[4]

  • Purification and Analysis:

    • The resulting 4-amino-5-(aminomethyl)-2-methylpyrimidine is obtained as a white solid.[4]

    • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

    • Analyze the product for purity and identity using standard analytical techniques such as NMR, IR spectroscopy, and melting point analysis.

Visualizations

Experimental Workflow Diagram

Hydrogenation_Workflow Workflow for the Hydrogenation of 4-amino-2-methyl-5-cyanopyrimidine cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start prep_solvent Prepare Saturated Methanolic Ammonia start->prep_solvent Step 1 charge_reactor Charge Autoclave: - 4-amino-2-methyl-5-cyanopyrimidine - Methanolic Ammonia - Raney Nickel prep_solvent->charge_reactor Step 2 purge_h2 Purge with H2 charge_reactor->purge_h2 Step 3 pressurize Pressurize to 4 MPa H2 purge_h2->pressurize Step 4 heat_stir Heat to 100°C and Stir (5 hours) pressurize->heat_stir Step 5 cool_vent Cool to Room Temperature and Vent H2 heat_stir->cool_vent Step 6 filter_catalyst Filter to Remove Raney Nickel cool_vent->filter_catalyst Step 7 concentrate Concentrate Filtrate filter_catalyst->concentrate Step 8 product Obtain 4-amino-5-(aminomethyl) -2-methylpyrimidine concentrate->product Final Product

Caption: Experimental workflow for the catalytic hydrogenation.

References

Application of Grewe Diamine in the Development of Compound Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grewe diamine, chemically known as 4-amino-5-aminomethyl-2-methylpyrimidine, is a key intermediate in the synthesis of Vitamin B1 (thiamine). While direct and extensive literature on the specific use of Grewe diamine as a central scaffold for the development of large compound libraries is not widely available, its core structure, the aminopyrimidine scaffold, is recognized as a "privileged scaffold" in medicinal chemistry. Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them ideal starting points for the design of novel bioactive compounds.

The aminopyrimidine motif is a cornerstone in the development of a multitude of clinically relevant drugs, particularly kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The structural features of aminopyrimidines allow for versatile functionalization, enabling the creation of diverse libraries of compounds that can be screened for activity against various kinase targets.

This document provides a proposed framework for the application of Grewe diamine in the generation of compound libraries, drawing upon established synthetic methodologies for similar aminopyrimidine scaffolds. The protocols and data presented herein are based on analogous systems and are intended to serve as a guide for researchers looking to explore the potential of Grewe diamine in drug discovery.

Proposed Application: Grewe Diamine as a Scaffold for Kinase Inhibitor Libraries

The unique structure of Grewe diamine, featuring a primary aromatic amine at the C4 position and a primary aliphatic amine at the C5-methyl position, offers two distinct points for chemical diversification. This dual functionality allows for the systematic introduction of a wide array of chemical moieties, facilitating the exploration of the chemical space around the pyrimidine core to identify potent and selective kinase inhibitors. The 2-methyl group can also be a site for further modification in more advanced synthetic schemes.

Potential kinase targets for libraries derived from Grewe diamine include, but are not limited to:

  • Epidermal Growth Factor Receptor (EGFR) : A key driver in many epithelial cancers.[1][2][3]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4][5][6]

  • Other Tyrosine and Serine/Threonine Kinases : The versatility of the aminopyrimidine scaffold allows for the targeting of a broad range of kinases implicated in oncology and other therapeutic areas.[7][8]

Experimental Protocols

The following is a proposed solid-phase synthesis protocol for the generation of a compound library based on the Grewe diamine scaffold. Solid-phase synthesis is well-suited for library generation due to its efficiency, ease of purification, and amenability to automation.

Protocol 1: Solid-Phase Synthesis of a Grewe Diamine-Based Compound Library

This protocol outlines a three-step process involving the immobilization of Grewe diamine onto a solid support, followed by two diversification steps targeting the two primary amine functionalities.

Materials:

  • Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine)

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Fmoc-protected amino acids

  • Piperidine

  • A diverse set of carboxylic acids (R¹-COOH)

  • A diverse set of aldehydes or ketones (R²=O)

  • Sodium triacetoxyborohydride

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Standard solid-phase synthesis vessel

Workflow Diagram:

G cluster_0 Step 1: Immobilization cluster_1 Step 2: Diversification at C5-aminomethyl group cluster_2 Step 3: Diversification at C4-amino group (after initial linker attachment) cluster_3 Step 4: Cleavage and Purification node_immobilization Immobilize Grewe Diamine on Rink Amide Resin via C4-amino group node_diversification1 Reductive amination with a library of aldehydes/ketones (R²=O) node_immobilization->node_diversification1 node_diversification2 Acylation with a library of carboxylic acids (R¹-COOH) node_diversification1->node_diversification2 node_cleavage Cleavage from resin with TFA node_diversification2->node_cleavage node_purification Purification by HPLC node_cleavage->node_purification

Caption: Proposed workflow for solid-phase synthesis of a Grewe diamine library.

Procedure:

  • Immobilization of Grewe Diamine:

    • Swell Rink Amide resin in DMF for 1 hour.

    • Dissolve an excess of a suitable linker, such as a dicarboxylic acid (e.g., succinic anhydride to functionalize the C4-amine), in DMF with DIC and HOBt.

    • Add the activated linker solution to the swollen resin and shake at room temperature for 4 hours.

    • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

    • Couple Grewe diamine to the linker-functionalized resin. The C4-amino group is expected to be more reactive towards acylation than the C5-aminomethyl group. Protect the C5-aminomethyl group if necessary (e.g., with a Boc group) prior to immobilization to ensure regioselectivity.

  • Diversification at the C5-aminomethyl Group (R² library introduction):

    • If the C5-aminomethyl group was protected, deprotect it (e.g., using TFA for a Boc group).

    • Swell the resin in a solution of 1% acetic acid in DMF.

    • Add a solution of an aldehyde or ketone (3 equivalents) in DMF to the resin.

    • Add sodium triacetoxyborohydride (3 equivalents) and shake at room temperature for 12 hours.

    • Wash the resin with DMF, DCM, and methanol.

  • Diversification at the C4-amino Group (R¹ library introduction):

    • The C4-amino group is acylated in this step.

    • Swell the resin in DMF.

    • In separate reaction vessels for each library member, add a solution of a unique carboxylic acid (R¹-COOH, 3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Shake at room temperature for 6 hours.

    • Wash the resin extensively with DMF, DCM, and methanol.

  • Cleavage and Purification:

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the pellet.

    • Purify the individual library compounds by preparative reverse-phase HPLC.

    • Characterize the final products by LC-MS and ¹H NMR.

Data Presentation

The following tables summarize representative quantitative data from the literature for compound libraries based on similar aminopyrimidine scaffolds. This data can serve as a benchmark for what might be expected when developing a library from Grewe diamine.

Table 1: Representative Yields and Purities for Solid-Phase Synthesis of Aminopyrimidine Libraries

Scaffold TypeSynthesis MethodNumber of CompoundsAverage Yield (%)Average Purity (%)Reference
2,4,6-TriaminopyrimidinesSolid-Phase2065-85>90[9]
2,4-DiaminoquinazolinesSolid-PhaseLibraryNot specified>85[10]
Peptidouridine AnalogsSolid-Phase413-27 (over 8 steps)High (post-HPLC)[11]
Purines from PyrimidinesSolid-PhaseLibraryGood overall yieldsGood crude purity[12]

Table 2: Biological Activity of Representative Aminopyrimidine-Based Kinase Inhibitors

Compound/Library TypeTarget KinaseIC₅₀ (nM)Cell LineReference
Pyrido[3,4-d]pyrimidineEGFRL858R/T790M34-[13]
Pyrido[3,4-d]pyrimidineEGFRL858R/T790M/C797S7.2-[13]
Thieno[2,3-d]pyrimidineVEGFR-221-[6]
Furo[2,3-d]pyrimidineVEGFR-233.4-[6]
2,4-DiaminopyrimidineHPK10.09-[14]
AminopyrimidineJNK34-[5]
Pyrazolo[3,4-d]pyrimidineEGFR34-[15]
Indolyl-pyrimidineEGFR250MCF-7

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the EGFR and VEGFR signaling pathways, which are common targets for aminopyrimidine-based kinase inhibitors.

EGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras GDP -> GTP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

VEGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival Akt->Survival Permeability Vascular Permeability eNOS->Permeability Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Key VEGFR2 signaling pathways promoting angiogenesis.

Conclusion

Grewe diamine presents an intriguing, yet underexplored, scaffold for the development of compound libraries for drug discovery. Its aminopyrimidine core is a well-validated starting point for the generation of kinase inhibitors. The proposed solid-phase synthesis protocol provides a strategic framework for creating a diverse library of Grewe diamine derivatives. By leveraging established knowledge of aminopyrimidine-based inhibitors and their biological targets, researchers can potentially unlock new therapeutic agents. The quantitative data from analogous libraries and the understanding of key signaling pathways provided in these notes should facilitate the design and execution of such drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction yield for diamine synthesis. While a specific reaction named "Grewe diamine synthesis" is not prominently described in the provided literature, the following information is synthesized from common diamine synthesis methodologies and challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of a diamine synthesis reaction?

A1: Several factors can significantly impact your reaction yield. Key parameters to control include the choice of solvent, reaction temperature, the type and loading of the catalyst, and the stoichiometry of your reactants. For instance, ensuring an accurate 1:1 molar ratio of a 1,2-diamine and an α-dicarbonyl compound is crucial for some syntheses.[1] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is also essential to determine the optimal reaction time.[1]

Q2: I am observing significant side product formation. What are the likely causes and how can I mitigate this?

A2: Side product formation often arises from suboptimal reaction conditions. For example, in hydroamination reactions, an α,β-unsaturated imine can form as a major side product through an aldol-type condensation.[2] To minimize side reactions, consider adjusting the catalyst and ligand system, as well as the reaction temperature. In some cases, the formation of byproducts can be suppressed by carefully controlling the addition rate of reagents.

Q3: My reaction seems to have stalled or is proceeding very slowly. What steps can I take to improve the reaction rate?

A3: To increase the reaction rate, you can try several approaches. Gently heating the reaction mixture can increase the rate, and for some reactions, microwave-assisted synthesis has been shown to dramatically reduce reaction times.[1] The choice of solvent can also influence reaction kinetics; exploring alternatives to commonly used solvents like ethanol, such as acetonitrile or toluene, may be beneficial.[1] Additionally, ensure that your catalyst is active and that the loading is appropriate.

Q4: How can I improve the purity of my final diamine product?

A4: Purification strategies depend on the nature of the diamine and the impurities. Common methods include recrystallization, distillation, and column chromatography. For some diamines, purification can be achieved by forming a salt, which can then be isolated and neutralized to give the pure diamine. Washing the crude product with appropriate solvents can also remove unreacted starting materials and soluble impurities.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Reaction Yield Incomplete reactionMonitor the reaction by TLC to ensure it has gone to completion.[1] Consider extending the reaction time or moderately increasing the temperature.
Suboptimal catalyst or catalyst loadingExperiment with different catalysts and screen for the optimal loading. Increasing the catalyst amount can significantly improve the yield in some cases.[1]
Incorrect stoichiometryEnsure an accurate molar ratio of your reactants.[1]
Poor solvent choiceTest a range of solvents to find one that provides the best solubility for reactants and facilitates the reaction.[1]
Formation of Impurities Side reactionsAdjust the reaction temperature; lower temperatures may reduce side product formation. Optimize the catalyst system to favor the desired reaction pathway.[2]
Degradation of starting materials or productEnsure the reaction is performed under an inert atmosphere if your reagents are air-sensitive. Check the stability of your compounds at the reaction temperature.
Reaction Not Starting Inactive catalystUse a fresh batch of catalyst or activate the catalyst according to established procedures.
Presence of inhibitorsPurify starting materials to remove any potential inhibitors. Ensure the solvent is dry and free of impurities.
Difficult Product Isolation Product is highly soluble in the reaction mixtureFor aqueous reactions, consider extraction with a suitable organic solvent. If the product is an oil, try to induce crystallization by adding a non-polar solvent or by cooling.
Emulsion formation during workupAdd brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of celite.

Experimental Protocols

General Procedure for Reductive Amination to Synthesize a Diamine

This protocol is a generalized procedure based on common reductive amination methods for synthesizing diamines from dicarbonyl compounds.

Materials:

  • Dicarbonyl compound (e.g., a dialdehyde or diketone)

  • Ammonia or an amine

  • Hydrogen source (e.g., hydrogen gas)

  • Hydrogenation catalyst (e.g., Raney nickel, Palladium on carbon)

  • Solvent (e.g., ethanol, methanol)

  • Reaction vessel (e.g., stirred autoclave or tubular reactor)

Procedure:

  • First Stage (Imine Formation):

    • In a suitable reaction vessel, dissolve the dicarbonyl compound in the chosen solvent.

    • Add the amine to the solution. An excess of the amine is often used.[3]

    • This reaction can often be carried out at atmospheric pressure and temperatures ranging from 10°C to 100°C.[3]

  • Second Stage (Hydrogenation):

    • Transfer the solution containing the intermediate diazomethyne (diimine) to a high-pressure reactor.

    • Add the hydrogenation catalyst.

    • Pressurize the reactor with hydrogen gas and introduce ammonia. The reaction is typically carried out at temperatures between 60°C and 200°C and pressures from 50 to 300 bar.[3]

    • Continuously supply hydrogen to maintain the desired pressure.[3]

    • Monitor the reaction progress until the uptake of hydrogen ceases.

  • Workup and Purification:

    • Cool the reactor and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude diamine by distillation or recrystallization.

Data Presentation

Table 1: Effect of Catalyst Loading on Quinoxaline Synthesis Yield (Model for Diamine Condensation)

CatalystCatalyst Loading (mg)Yield (%)
Alumina-supported AlCuMoVP50Lower Yield
Alumina-supported AlCuMoVP100Significantly Increased Yield

This table is an illustrative example based on data for a related synthesis, highlighting the importance of optimizing catalyst loading.[1]

Table 2: General Conditions for a Two-Step Diamine Synthesis

ParameterFirst Stage (Diazomethyne Formation)Second Stage (Aminating Hydrogenation)
Temperature Up to 100°C60°C to 200°C
Pressure Atmospheric50 to 300 bar
Reactants Dialdehyde, MonoamineDiazomethyne, Ammonia, Hydrogen
Catalyst Not typically requiredHydrogenation catalyst

This table summarizes the general reaction conditions for a two-step process for producing aliphatic or cycloaliphatic diamines.[3]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_optimization Optimization Strategies cluster_outcome Outcome start Low Yield in Diamine Synthesis check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion check_purity Analyze Purity of Starting Materials start->check_purity review_conditions Review Reaction Conditions start->review_conditions adjust_time_temp Adjust Reaction Time / Temperature check_completion->adjust_time_temp adjust_stoichiometry Verify Stoichiometry check_purity->adjust_stoichiometry optimize_catalyst Optimize Catalyst & Loading review_conditions->optimize_catalyst change_solvent Change Solvent review_conditions->change_solvent success Yield Optimized adjust_time_temp->success optimize_catalyst->success change_solvent->success adjust_stoichiometry->success

Caption: Troubleshooting workflow for optimizing diamine synthesis yield.

Reaction_Parameters cluster_params Reaction Parameters cluster_outcomes Intermediate Effects Yield Yield Temperature Temperature Reaction_Rate Reaction_Rate Temperature->Reaction_Rate Selectivity Selectivity Temperature->Selectivity Solvent Solvent Solvent->Reaction_Rate Solvent->Selectivity Catalyst Catalyst Catalyst->Reaction_Rate Catalyst->Selectivity Stoichiometry Stoichiometry Purity Purity Stoichiometry->Purity Time Time Time->Reaction_Rate Reaction_Rate->Yield Selectivity->Purity Purity->Yield

Caption: Key parameters influencing diamine synthesis yield.

References

Technical Support Center: Purification of 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered during the synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield After Purification

Question: My final yield of this compound is significantly lower than expected after purification. What are the potential causes and how can I improve it?

Answer: Low recovery can stem from several factors during the purification process. Here is a step-by-step guide to troubleshoot this issue:

  • Inappropriate Recrystallization Solvent: The choice of solvent is critical for successful recrystallization. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor. Conversely, if it is not sufficiently soluble in the hot solvent, you may be using an excessively large volume of solvent, leading to poor recovery upon cooling.

    • Solution: Conduct small-scale solubility tests with a variety of solvents. Based on available data, polar solvents like ethanol, methanol, or a mixture of ethanol and water could be suitable. The ideal solvent will dissolve the compound completely at an elevated temperature but show low solubility at room temperature or below.

  • Compound Adsorption on Silica Gel: this compound contains two basic amino groups, which can lead to strong, sometimes irreversible, adsorption onto the acidic surface of standard silica gel during column chromatography.

    • Solution:

      • Use a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (e.g., 0.1-1% v/v). This will neutralize the acidic silanol groups on the silica surface and reduce strong interactions.

      • Consider an Alternative Stationary Phase: Employ a less acidic stationary phase, such as alumina or amine-functionalized silica gel, which is more compatible with basic compounds.

  • Loss During Work-up: The compound has some solubility in water, which can lead to losses during aqueous work-up steps.

    • Solution: When performing extractions, saturate the aqueous layer with sodium chloride to decrease the solubility of the product. Back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate, chloroform) multiple times to recover as much product as possible.

Issue 2: Persistent Impurities in the Final Product

Question: After purification, I still observe impurities in my NMR or HPLC analysis. What are the likely impurities and how can I remove them?

Answer: The presence of persistent impurities is a common challenge. Identifying the potential source of these impurities is the first step toward effective removal.

  • Unreacted Starting Material: The most common impurity is likely the unreacted precursor, 4-amino-2-methylpyrimidine-5-carbonitrile.

    • Solution: Ensure the reduction of the nitrile group has gone to completion by monitoring the reaction with Thin Layer Chromatography (TLC) or HPLC. If the reaction is incomplete, consider extending the reaction time or using a more potent reducing agent. This impurity is less polar than the desired product and should be separable by column chromatography.

  • Reduction Byproducts: Incomplete reduction can lead to the formation of the corresponding aldehyde (4-amino-2-methyl-5-formylpyrimidine), while hydrolysis of the nitrile can form the carboxylic acid (4-amino-2-methylpyrimidine-5-carboxylic acid).

    • Solution: These impurities have different polarities and can typically be separated by column chromatography. The aldehyde is less polar than the amine, while the carboxylic acid is more polar. Adjusting the polarity of the mobile phase should allow for their separation.

  • Structurally Related Impurities: An identified potential impurity is desmethylthiamine (Thiamine EP Impurity B), which lacks the 2-methyl group on the pyrimidine ring.

    • Solution: This impurity likely arises from a contaminant in the starting materials. Ensure the purity of your starting materials before beginning the synthesis. If this impurity is present in the crude product, careful optimization of column chromatography or fractional crystallization may be required for its removal due to the structural similarity.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to assess the purity of this compound?

A1: The purity of this compound is typically assessed using a combination of the following techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for determining purity and identifying impurities. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common setup.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of the compound and identifying any residual solvents or impurities.

  • Thin Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of a reaction and for preliminary purity checks.

  • Gas Chromatography (GC): As mentioned in some patents, GC can also be used for the analysis of this compound, likely after derivatization to increase its volatility.

Q2: What are the key physical properties of this compound to consider during purification?

A2: Key physical properties include:

  • Melting Point: Approximately 270-272 °C. A sharp melting point close to the literature value is a good indicator of purity.

  • Solubility: Slightly soluble in Dimethyl Sulfoxide (DMSO), methanol (especially when heated), and water. This information is crucial for selecting an appropriate solvent for recrystallization.

Q3: My purified product is a salt (e.g., hydrochloride). How does this affect the purification strategy?

A3: If your product is a salt, its solubility characteristics will be different from the free base. Salts of amines are generally more soluble in polar solvents like water and alcohols and less soluble in non-polar organic solvents.

  • Recrystallization: You will likely need to use more polar solvent systems for recrystallization.

  • Column Chromatography: The salt may be too polar to elute from a standard silica gel column with common mobile phases. It is often better to purify the compound as the free base and then form the salt, or to use specialized chromatography techniques like ion-exchange chromatography.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification MethodTypical Starting PurityTypical Final PurityAdvantagesDisadvantages
Recrystallization 85-95%>98%Simple, cost-effective, good for removing small amounts of impurities.Can lead to significant yield loss if the compound has moderate solubility in the cold solvent.
Silica Gel Column Chromatography 60-90%>95%Good for separating compounds with different polarities.Can be time-consuming; potential for product loss due to adsorption of the basic compound.
Amine-Functionalized Silica Gel Chromatography 60-90%>97%Reduces tailing and improves recovery for basic compounds.More expensive stationary phase.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography on Silica Gel with Triethylamine

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 99:1 Chloroform:Methanol with 0.1% Triethylamine).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the proportion of methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product start Crude Product recrystallization Recrystallization start->recrystallization High Initial Purity column_chromatography Column Chromatography start->column_chromatography Low Initial Purity hplc HPLC recrystallization->hplc column_chromatography->hplc nmr NMR hplc->nmr pure_product Pure Product (>98%) nmr->pure_product

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Low Purity after Initial Purification unreacted_sm Unreacted Starting Material (4-amino-2-methylpyrimidine-5-carbonitrile) start->unreacted_sm byproducts Reduction Byproducts (Aldehyde, Carboxylic Acid) start->byproducts related_imp Related Impurities (e.g., Desmethylthiamine) start->related_imp re_chromatography Re-run Column Chromatography (Optimize Gradient/Stationary Phase) unreacted_sm->re_chromatography byproducts->re_chromatography recrystallize Recrystallize (Different Solvent System) related_imp->recrystallize check_sm Check Starting Material Purity related_imp->check_sm pure_product High Purity Product re_chromatography->pure_product Success recrystallize->pure_product Success

Improving the solubility of 4-Amino-5-aminomethyl-2-methylpyrimidine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-Amino-5-aminomethyl-2-methylpyrimidine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties and expected solubility of 4-Amino-5-aminomethyl-2-methylpyrimidine?

A1: 4-Amino-5-aminomethyl-2-methylpyrimidine is an aminopyrimidine compound that serves as a key intermediate in the synthesis of Thiamine (Vitamin B1).[1] Its solubility is highly dependent on its form (free base vs. salt) and the pH of the aqueous medium. The free base form has limited water solubility, while its dihydrochloride salt form is soluble in water.[2][3]

Table 1: Physicochemical Properties of 4-Amino-5-aminomethyl-2-methylpyrimidine

PropertyValueSource
Chemical Name 4-Amino-5-aminomethyl-2-methylpyrimidine[2]
CAS Number 95-02-3 (Free Base)[4][5]
Molecular Formula C₆H₁₀N₄[2]
Molecular Weight 138.17 g/mol [5]
Predicted pKa 7.70 ± 0.29[2]
Appearance Off-White to Beige Solid[2][6]
Solubility (Free Base) Slightly soluble in water, methanol, and DMSO.[2]
Solubility (Dihydrochloride Salt) Soluble in water and methanol.[3]

Q2: How does pH impact the solubility of this compound in aqueous buffers?

A2: The solubility of 4-Amino-5-aminomethyl-2-methylpyrimidine is strongly pH-dependent due to its two basic amino groups.[7] The compound has a predicted pKa of approximately 7.70.[2]

  • In acidic conditions (pH < pKa): The amino groups become protonated, forming cationic salts that are more polar and, therefore, more soluble in aqueous solutions.[8]

  • In neutral or alkaline conditions (pH > pKa): The compound exists predominantly in its less polar, free base form, which has lower aqueous solubility.

This relationship is a fundamental principle for improving the solubility of ionizable drugs, particularly those containing basic groups like amines.[7][8]

cluster_pH pH Scale cluster_Compound Compound State cluster_Solubility Resulting Solubility Low_pH Low pH (e.g., < 6) Protonated Protonated Form (Salt) Low_pH->Protonated Favors High_pH High pH (e.g., > 8) Neutral Neutral Form (Free Base) High_pH->Neutral Favors High_Sol Higher Solubility Protonated->High_Sol Leads to Low_Sol Lower Solubility Neutral->Low_Sol Leads to

Caption: Relationship between pH, ionization state, and solubility.

Q3: What are co-solvents, and can they be used to improve solubility at a challenging pH?

A3: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds.[8] For compounds that are lipophilic or have a high crystalline structure, dissolving them first in a co-solvent before adding the aqueous buffer can significantly enhance solubility.[8] This is a viable strategy if you must work at a pH where the compound's intrinsic solubility is low (e.g., physiological pH 7.4).

Table 2: Common Co-solvents for In Vitro Assays

Co-solventTypical Final ConcentrationNotes
DMSO (Dimethyl sulfoxide)0.1% - 2%Widely used but can affect cell viability and enzyme activity at higher concentrations. Always include a vehicle control.
PEG 400 (Polyethylene glycol 400)1% - 5%Generally less toxic than DMSO. Can increase solution viscosity. A vehicle control is essential.[7]
Ethanol 0.5% - 2%Can be effective but may also impact protein stability and cellular systems.

Troubleshooting Guide

Problem: My 4-Amino-5-aminomethyl-2-methylpyrimidine is not dissolving or is precipitating in my aqueous buffer.

This guide provides a systematic approach to resolving solubility issues during your experiments.

start Start: Compound Fails to Dissolve check_form 1. Identify Compound Form start->check_form is_salt It's the Dihydrochloride Salt check_form->is_salt Salt Form is_base It's the Free Base check_form->is_base Free Base ph_ok Is pH < 7.0? is_salt->ph_ok adjust_ph 2. Adjust Buffer pH is_base->adjust_ph lower_ph Lower buffer pH to 4.0-6.0 (See Protocol 1) adjust_ph->lower_ph No use_cosolvent 3. Use a Co-solvent adjust_ph->use_cosolvent Yes, but still insoluble ph_ok->use_cosolvent Yes, but still insoluble final_check 4. Final Dilution & Check ph_ok->final_check Yes, and soluble lower_ph->final_check prepare_stock Prepare concentrated stock in 100% DMSO or PEG 400 use_cosolvent->prepare_stock prepare_stock->final_check Dilute stock into final buffer success Success: Compound is Soluble final_check->success No Precipitation fail Issue Persists: Re-evaluate buffer components or consider alternative solubilization techniques (e.g., cyclodextrins). final_check->fail Precipitation Occurs

Caption: Experimental workflow for troubleshooting solubility issues.
Step-by-Step Actions

  • Identify the Compound Form: Check your product label to confirm if you are using the free base (CAS 95-02-3) or a salt form, such as the dihydrochloride. The salt form is expected to have much higher intrinsic aqueous solubility.[3]

  • Modify Buffer pH (Primary Strategy): For the free base form, pH modification is the most effective technique.[8] Prepare your buffer at a pH between 4.0 and 6.0. This ensures the compound's amino groups are protonated, maximizing solubility. Avoid dissolving the free base directly into neutral or alkaline buffers like PBS (pH 7.4) as it will likely precipitate.

  • Use a Co-solvent (Secondary Strategy): If adjusting the pH is not compatible with your experimental design (e.g., cell-based assays requiring physiological pH), a co-solvent is the next best option.

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of the compound in 100% DMSO or PEG 400.

    • Add a small volume of this stock solution to your final aqueous buffer to reach the desired working concentration.

    • Ensure the final co-solvent concentration is low (e.g., <1%) and consistent across all experiments, including a "vehicle control" (buffer + co-solvent only) to account for any effects of the solvent itself.[7]

  • Consider Temperature: Gently warming the solution (e.g., to 37°C) can sometimes help dissolve the compound, as solubility generally increases with temperature.[9][10] However, be cautious and ensure the compound is stable at the higher temperature.

Key Experimental Protocols

Protocol 1: Preparation of a Stock Solution using pH Adjustment

This protocol describes how to prepare a 10 mM stock solution of 4-Amino-5-aminomethyl-2-methylpyrimidine (free base) in an aqueous buffer.

Materials:

  • 4-Amino-5-aminomethyl-2-methylpyrimidine (MW: 138.17 g/mol )

  • 50 mM Sodium Acetate buffer, pH 4.0

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Methodology:

  • Weigh out 13.82 mg of the compound for a final volume of 10 mL (to make a 10 mM solution).

  • Add the powder to a flask containing ~8 mL of 50 mM Sodium Acetate buffer (pH 4.0).

  • Stir the mixture at room temperature. The compound should dissolve readily in the acidic buffer.

  • Once fully dissolved, check the pH. If necessary, adjust the pH upwards for your experiment using small additions of a dilute base (e.g., 0.1 M NaOH). Do this dropwise while stirring and monitoring for any signs of precipitation.

  • Bring the solution to the final volume of 10 mL with the buffer.

  • Sterile filter the solution through a 0.22 µm filter if required for your application.

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol provides a rapid method to estimate the aqueous solubility of the compound in your specific experimental buffer.[7]

Materials:

  • 10 mM stock solution of the compound in 100% DMSO.

  • Your aqueous assay buffer (e.g., PBS, pH 7.4).

  • A clear 96-well plate.

  • A plate reader capable of measuring turbidity or light scatter at ~620 nm.

Methodology:

  • Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your 10 mM DMSO stock with 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~20 µM).

  • Dispense Compound: Transfer 2 µL from each well of the compound plate to a new, empty 96-well plate.

  • Add Buffer: Add 198 µL of your aqueous assay buffer to each well of the second plate. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1% and compound concentrations from 100 µM downwards. Include buffer-only and buffer + 1% DMSO wells as controls.

  • Incubate and Read: Mix the plate gently and let it sit at room temperature for 1-2 hours. Measure the absorbance (turbidity) at 620 nm.

  • Analyze Data: Compare the turbidity of the compound-containing wells to the DMSO-only control. A sharp increase in turbidity indicates that the compound has precipitated. The highest concentration that does not show a significant increase in turbidity is an estimate of your compound's kinetic solubility in that buffer.[7]

References

Navigating the Grewe Diamine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and mitigating the formation of side products during the Grewe diamine synthesis. Grewe diamine, chemically known as 4-amino-5-aminomethyl-2-methylpyrimidine, is a critical intermediate in the synthesis of Vitamin B1 (Thiamine). Ensuring its purity is paramount for the successful synthesis of the final active pharmaceutical ingredient.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to Grewe diamine?

A1: The primary industrial synthesis of Grewe diamine involves the reaction of acetamidine with a functionalized C4-building block, typically a derivative of β-aminopropionitrile. A common laboratory-scale synthesis involves the hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile.

Q2: What are the potential side products in the Grewe diamine synthesis?

A2: Side products can arise from incomplete reactions, side reactions of starting materials or intermediates, and degradation of the product. While specific side product profiles can vary based on the synthetic route and reaction conditions, potential impurities may include unreacted starting materials, intermediates, and products from side reactions such as dimerization or polymerization. In pyrimidine syntheses, the formation of isomers or related pyrimidine structures through alternative cyclization pathways is also a possibility. For instance, in syntheses starting from β-aminopropionitrile derivatives, impurities from the synthesis of this precursor, such as those arising from the Michael addition of ammonia to acrylonitrile, could be carried over.

Q3: How can I monitor the progress of the reaction and the formation of side products?

A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction progress. Developing a suitable HPLC method is crucial for separating the desired product from starting materials, intermediates, and potential side products, allowing for in-process control.

Troubleshooting Guide

Below is a troubleshooting guide to address common issues encountered during the Grewe diamine synthesis.

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction using TLC or HPLC until the starting material is consumed. If the reaction stalls, a slight increase in temperature may be beneficial, but be cautious of potential side reactions.
Suboptimal Stoichiometry: Incorrect ratio of reactants.Carefully control the stoichiometry of acetamidine and the propionitrile derivative. An excess of one reactant may lead to the formation of specific side products.
Catalyst Inactivity: In hydrogenation routes, the catalyst (e.g., Raney Nickel) may be of poor quality or deactivated.Use a fresh, high-quality catalyst. Ensure proper handling and activation of the catalyst as per the manufacturer's instructions.
Product Discoloration Oxidation: The amino groups in Grewe diamine can be susceptible to air oxidation, leading to colored impurities.Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Thermal Decomposition: High reaction temperatures can lead to the degradation of the product or intermediates.Optimize the reaction temperature to the lowest effective level. Consider using a milder solvent if high boiling point solvents are contributing to decomposition.
Difficulty in Purification/Isolation Presence of Polar Impurities: Unreacted starting materials or polar side products can co-crystallize with the desired product.Optimize the work-up procedure. This may involve pH adjustments during aqueous extraction to selectively remove acidic or basic impurities. Recrystallization from a suitable solvent system is often necessary.
Formation of Salts: If the reaction is performed in the presence of acids or bases, the product may be isolated as a salt, affecting its solubility and purification.Neutralize the reaction mixture before extraction. Consider using a non-ionic base if possible.
Unexpected Peaks in Analytical Data (e.g., NMR, HPLC) Isomer Formation: Alternative cyclization pathways can lead to the formation of isomeric pyrimidine structures.Carefully analyze NMR and mass spectrometry data to identify the structure of the unexpected peak. Adjusting reaction conditions such as temperature or the nature of the base can sometimes influence the regioselectivity of the cyclization.
Solvent Adducts: The product may form adducts with the solvent, especially with reactive solvents.Choose a less reactive solvent for the reaction and purification steps. Ensure complete removal of the solvent during the work-up.

Experimental Protocols

Key Experiment: Synthesis of Grewe Diamine via Hydrogenation of 4-Amino-2-methylpyrimidine-5-carbonitrile

This protocol provides a general methodology. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Materials:

  • 4-Amino-2-methylpyrimidine-5-carbonitrile

  • Raney Nickel (or other suitable hydrogenation catalyst)

  • Anhydrous solvent (e.g., methanol, ethanol, or ammonia in methanol)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: Equip a high-pressure hydrogenation reactor with a stirrer, gas inlet, and pressure gauge. Purge the reactor thoroughly with an inert gas.

  • Charging the Reactor: Under an inert atmosphere, add the 4-amino-2-methylpyrimidine-5-carbonitrile and the solvent to the reactor. Carefully add the Raney Nickel catalyst. The catalyst should be handled as a slurry in the solvent to prevent ignition.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 50-80 °C). Monitor the reaction progress by observing the hydrogen uptake.

  • Work-up: Once the reaction is complete (as determined by the cessation of hydrogen uptake and confirmed by TLC/HPLC analysis of a small aliquot), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite under an inert atmosphere to remove the catalyst. Caution: The Raney Nickel catalyst is pyrophoric and must be kept wet with solvent at all times during filtration. Quench the spent catalyst carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Grewe diamine.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to obtain pure Grewe diamine.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Grewe diamine.

Grewe_Diamine_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Stage cluster_analysis Quality Control Start Starting Materials (e.g., 4-Amino-2-methylpyrimidine-5-carbonitrile) Reaction Reaction (e.g., Hydrogenation) Start->Reaction Catalyst, Solvent, H2 Monitoring In-Process Monitoring (TLC/HPLC) Reaction->Monitoring Monitoring->Reaction Reaction Incomplete Filtration Catalyst Filtration Monitoring->Filtration Reaction Complete Concentration Solvent Removal Filtration->Concentration Purification Recrystallization Concentration->Purification FinalProduct Pure Grewe Diamine Purification->FinalProduct Analysis Purity Analysis (HPLC, NMR, MS) FinalProduct->Analysis

Figure 1. General workflow for the synthesis and purification of Grewe diamine.

This guide is intended to provide a starting point for researchers working on the Grewe diamine synthesis. Careful attention to reaction conditions, stoichiometry, and purification techniques is essential for obtaining a high-purity product. For further assistance, consulting detailed literature on the specific synthetic route being employed is highly recommended.

Technical Support Center: Degradation of 5-(Aminomethyl)-2-methylpyrimidin-4-amine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 5-(Aminomethyl)-2-methylpyrimidin-4-amine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound in solution?

Based on the chemical structure of this compound, which contains primary amine groups and a pyrimidine ring, several degradation pathways can be anticipated under various stress conditions. The primary sites susceptible to degradation are the aminomethyl side chain and the pyrimidine ring itself.

  • Hydrolysis: The aminomethyl group can undergo hydrolysis to form 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). This is a known enzymatic degradation pathway catalyzed by thiaminase II and can also be expected to occur under certain hydrolytic conditions (acidic or basic).

  • Oxidation: The primary amine groups and the electron-rich pyrimidine ring are susceptible to oxidation. This can lead to the formation of various oxidized products, including N-oxides and hydroxylated species. Forced degradation studies often employ agents like hydrogen peroxide to simulate oxidative stress.

  • Deamination: The primary amino groups on the pyrimidine ring can be susceptible to deamination, particularly under harsh acidic conditions or upon reaction with nitrous acid, leading to the formation of a hydroxyl group.

  • Ring Opening/Cleavage: Under extreme conditions of pH and temperature, the pyrimidine ring itself may undergo cleavage, leading to a variety of smaller, more polar degradation products.

Q2: I am observing unexpected peaks in my HPLC analysis after storing my solution of this compound. What could be the cause?

The appearance of new peaks in your chromatogram is a strong indication of degradation. To troubleshoot this, consider the following:

  • Storage Conditions:

    • Temperature: Has the solution been stored at an appropriate temperature? Elevated temperatures can accelerate hydrolytic and oxidative degradation.

    • Light Exposure: Photodegradation can occur, especially if the solution is not stored in a light-protected container.

    • pH of the Solution: The stability of the compound can be highly dependent on the pH of the solution. Degradation may be accelerated in highly acidic or alkaline conditions.

  • Solution Preparation:

    • Solvent: Was the appropriate solvent used? Ensure the compound is stable in the chosen solvent system.

    • Contaminants: Could there be any contaminants in the solvent or from the container that could catalyze degradation?

To identify the new peaks, it is recommended to perform a forced degradation study and use techniques like LC-MS to identify the mass of the degradation products, which can help in their structural elucidation.

Q3: How can I prevent the degradation of this compound in my stock solutions?

To minimize degradation, the following storage practices are recommended:

  • Temperature: Store stock solutions at low temperatures, such as 2-8 °C or frozen at -20 °C.

  • Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.

  • pH Control: Prepare solutions in a buffer system that has been shown to provide maximum stability for the compound. Typically, a slightly acidic pH may be preferable to prevent base-catalyzed degradation.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to avoid issues with degradation over time.

Troubleshooting Guides

Issue 1: Rapid Loss of Purity in Aqueous Solutions
  • Symptom: A significant decrease in the peak area of the parent compound in HPLC analysis within a short period.

  • Possible Cause: Hydrolytic degradation is likely occurring. The aminomethyl group is a primary site for hydrolysis.

  • Troubleshooting Steps:

    • pH Analysis: Measure the pH of your solution. If it is neutral or alkaline, the rate of hydrolysis may be significant.

    • Buffer Screening: Perform a stability study using a range of buffers with different pH values (e.g., pH 3, 5, 7, 9) to identify the pH of maximum stability.

    • Solvent Change: If the application allows, consider using a non-aqueous solvent for stock solutions.

Issue 2: Formation of Multiple Degradation Products Under Oxidative Stress
  • Symptom: The appearance of several new peaks in the chromatogram after the addition of an oxidizing agent (e.g., H₂O₂).

  • Possible Cause: Both the primary amino groups and the pyrimidine ring are susceptible to oxidation, leading to a complex mixture of degradation products.

  • Troubleshooting Steps:

    • Control the Oxidant Concentration: Reduce the concentration of the oxidizing agent to achieve a lower level of degradation (typically 5-20% degradation is targeted in forced degradation studies).

    • Time-Course Study: Monitor the degradation over time to understand the sequence of formation of the different products.

    • LC-MS/MS Analysis: Utilize mass spectrometry to determine the molecular weights and fragmentation patterns of the degradation products to aid in their identification.

Data Presentation

The following tables present hypothetical quantitative data from a forced degradation study on this compound to illustrate how results can be structured for easy comparison.

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration (hours)Parent Compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 M HCl (60 °C)2485.28.1 (DP1)3.5 (DP2)
0.1 M NaOH (60 °C)2478.512.3 (DP3)5.1 (DP1)
3% H₂O₂ (RT)882.19.8 (DP4)4.2 (DP5)
Thermal (80 °C, solid)4895.32.1 (DP6)Not Detected
Photolytic (ICH Q1B)2492.74.5 (DP7)Not Detected

Table 2: Retention Times of Potential Degradation Products

CompoundRetention Time (min)
This compound5.2
Degradation Product 1 (DP1)3.8
Degradation Product 2 (DP2)4.5
Degradation Product 3 (DP3)6.1
Degradation Product 4 (DP4)7.3
Degradation Product 5 (DP5)8.0
Degradation Product 6 (DP6)5.8
Degradation Product 7 (DP7)6.5

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of purified water.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at specified time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Forced Oxidative Degradation Study
  • Preparation of Solution: Prepare a 1 mg/mL solution of this compound in water.

  • Oxidative Stress:

    • To 1 mL of the solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours).

  • Analysis: Analyze the samples directly by HPLC.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_deamination Deamination parent This compound hmp 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP) parent->hmp H₂O / H⁺ or OH⁻ n_oxide N-Oxide derivatives parent->n_oxide [O] hydroxylated Hydroxylated pyrimidine parent->hydroxylated [O] deaminated 5-(Aminomethyl)-2-methyl-pyrimidin-4-ol parent->deaminated HNO₂ or H⁺

Caption: Predicted degradation pathways of this compound.

Experimental_Workflow start Start: Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points stress->sampling analysis HPLC/LC-MS Analysis sampling->analysis characterization Identify & Characterize Degradants analysis->characterization pathway Propose Degradation Pathways characterization->pathway end End pathway->end

Caption: General experimental workflow for a forced degradation study.

Technical Support Center: Continuous Flow Synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the continuous flow synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1. The information is tailored to researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments.

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to facilitate rapid problem-solving.

Issue 1: Low Product Yield

  • Question: My continuous flow synthesis is resulting in a low yield of 4-Amino-5-aminomethyl-2-methylpyrimidine. What are the potential causes and how can I improve it?

    Answer: Low yield can stem from several factors. A primary consideration is incomplete conversion of starting materials or the formation of side products. To address this, consider the following:

    • Optimize Residence Time: The reaction time in a continuous flow system is determined by the reactor volume and the flow rate. If the residence time is too short, the reaction may not go to completion. Gradually decrease the flow rate to increase the residence time and monitor the reaction outcome. In one continuous process, the reaction time was significantly reduced from 2 hours in a batch process to 12 minutes in a flow system due to enhanced mass transfer.[1]

    • Adjust Reaction Temperature: Temperature plays a crucial role in reaction kinetics. For the synthesis of pyrimidine derivatives, precise temperature control is essential. An optimal temperature for a continuous flow reaction was found to be 70 °C.[1] Experiment with incremental temperature changes to find the optimal point for your specific setup.

    • Check Reagent Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reagent may be necessary to drive the reaction to completion, but a significant imbalance can lead to side product formation. For a continuous flow process, a molar ratio of 2.1:1 for the reactants was found to be optimal.[1]

    • Ensure Efficient Mixing: Inadequate mixing can lead to localized concentration gradients and reduced reaction rates. Ensure your reactor setup provides efficient mixing.

Issue 2: Reactor Clogging

  • Question: My flow reactor is clogging during the synthesis. What is causing this and what are the solutions?

    Answer: Reactor clogging is a common issue in continuous flow synthesis, often caused by the precipitation of intermediates, byproducts, or salts.[2][3] In the synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine, the intermediate 4-amino-2-methylpyrimidine-5-carbonitrile can be poorly soluble.[4]

    • Solvent Optimization: The choice of solvent is critical to keep all components in the solution phase. A solvent system that effectively dissolves all reactants, intermediates, and byproducts is necessary.[3] Consider using a co-solvent to increase the solubility of problematic species.

    • Temperature Adjustment: Increasing the temperature of the reactor can enhance the solubility of certain compounds. Pre-heating the reagent mixture before it enters the reactor can also prevent premature precipitation.[5]

    • Introduce an Anti-Solvent Stream: In some cases, a carefully controlled introduction of an anti-solvent at a specific point in the flow path can induce controlled precipitation or prevent uncontrolled crystallization within the reactor.

    • Addition of Seed Crystals: Introducing seed crystals of the inorganic salt byproduct can promote controlled heterogeneous growth rather than uncontrolled nucleation and agglomeration, thus minimizing clogging.[2]

    • Reactor Design: Employing reactors with larger internal diameters or specialized designs like a Continuous Stirred Tank Reactor (CSTR) can be beneficial for reactions involving solids.

Issue 3: Product Impurity

  • Question: The final product contains significant impurities. How can I improve the purity of 4-Amino-5-aminomethyl-2-methylpyrimidine?

    Answer: Product impurity can be due to side reactions, unreacted starting materials, or degradation of the product.

    • Fine-tune Reaction Conditions: As with low yield, optimizing residence time, temperature, and pressure can minimize the formation of byproducts. A purity of up to 97% has been achieved in a continuous process by optimizing these parameters.[1]

    • In-line Purification: Consider integrating an in-line purification step into your continuous flow setup. This could involve a liquid-liquid extraction to remove certain impurities before the final product collection.

    • Pressure Control: Maintaining a stable back pressure can prevent the formation of gas bubbles and ensure a consistent flow profile, which can impact selectivity and purity. An optimal pressure of 2 MPa has been reported for a continuous flow synthesis.[1]

Frequently Asked Questions (FAQs)

  • Q1: What are the main advantages of using a continuous flow process for synthesizing 4-Amino-5-aminomethyl-2-methylpyrimidine compared to a batch process?

    A1: Continuous flow synthesis offers several advantages, including enhanced safety due to smaller reaction volumes, improved heat and mass transfer leading to faster reaction times and higher yields, and better process control.[1] For this specific synthesis, a significant reduction in reaction time from 2 hours to 12 minutes has been reported.[1]

  • Q2: What are the key intermediates in the continuous flow synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine?

    A2: A key intermediate is 4-amino-2-methylpyrimidine-5-carbonitrile, which is subsequently hydrogenated to yield the final product.[4]

  • Q3: What analytical techniques are recommended for monitoring the reaction in real-time?

    A3: In-line analytical techniques such as HPLC (High-Performance Liquid Chromatography) or FT-IR (Fourier-Transform Infrared Spectroscopy) can be integrated into the flow system to monitor reaction conversion and product formation in real-time.

Quantitative Data Summary

ParameterBatch ProcessContinuous Flow ProcessReference
Reaction Time 2 hours12 minutes[1]
Temperature Not Specified70 °C[1]
Pressure Not Specified2 MPa[1]
Purity Not SpecifiedUp to 97%[1]
Overall Yield 65-70%Not explicitly stated for the full process in one source[4]

Experimental Protocols

Key Experiment: Fully Continuous Flow Synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine

This protocol is a generalized representation based on described syntheses.[1][4]

  • Reagent Preparation:

    • Prepare a solution of the starting materials (e.g., malononitrile and an ionic salt prepared from DMF and dimethyl sulfate, or 2-cyanoacetamide and Vilsmeier reagent) in a suitable solvent.

    • Prepare a separate solution of acetamidine hydrochloride.

  • Reaction Setup:

    • Utilize a continuous flow reactor system consisting of syringe pumps, a T-mixer, coiled reactors, a back-pressure regulator, and a collection vessel.

    • The first reactor is for the formation of the enamine intermediate.

    • The second reactor is for the condensation with acetamidine to form 4-amino-2-methylpyrimidine-5-carbonitrile.

    • A third reactor, typically a packed-bed reactor with a hydrogenation catalyst, is used for the final reduction step.

  • Reaction Execution:

    • Pump the reagent solutions at controlled flow rates into the T-mixer to initiate the reaction.

    • The reaction mixture flows through the first heated reactor coil at the optimized temperature and residence time.

    • The output from the first reactor is then mixed with the acetamidine solution and enters the second reactor.

    • The stream containing 4-amino-2-methylpyrimidine-5-carbonitrile then passes through the hydrogenation reactor under a hydrogen atmosphere.

  • Product Collection and Analysis:

    • The final product stream is collected after passing through the back-pressure regulator.

    • The product is isolated and purified, for example, by an acid-base liquid-liquid extraction followed by crystallization.[5]

    • Analyze the product purity and yield using standard analytical techniques (e.g., HPLC, NMR).

Visualizations

experimental_workflow Experimental Workflow for Continuous Flow Synthesis cluster_reagents Reagent Delivery cluster_reaction Reaction Stage cluster_collection Product Collection ReagentA Reactant Solution A PumpA Syringe Pump A ReagentA->PumpA ReagentB Reactant Solution B PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor1 Reactor 1 (Heated Coil) Potential Clogging Point Mixer->Reactor1 Hydrogenation Hydrogenation Reactor (Packed Bed) Reactor1->Hydrogenation BPR Back-Pressure Regulator Hydrogenation->BPR Collection Product Collection BPR->Collection troubleshooting_logic Troubleshooting Logic Diagram cluster_causes Potential Causes cluster_solutions Solutions Problem Observed Problem Cause1 Incomplete Reaction Problem->Cause1 Low Yield Cause2 Precipitation/ Clogging Problem->Cause2 High Back Pressure/ No Flow Cause3 Side Reactions Problem->Cause3 Product Impurity Solution1a Increase Residence Time Cause1->Solution1a Solution1b Optimize Temperature Cause1->Solution1b Solution2a Change Solvent/ Co-solvent Cause2->Solution2a Solution2b Increase Temperature Cause2->Solution2b Solution3a Adjust Stoichiometry Cause3->Solution3a Solution3b Fine-tune Temperature/Pressure Cause3->Solution3b

References

How to improve catalyst efficiency in Grewe diamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to enhance catalyst efficiency, troubleshoot common issues, and optimize outcomes in the Grewe diamine synthesis and related cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What is the Grewe cyclization and what is its primary application?

The Grewe cyclization is an acid-catalyzed, intramolecular reaction used to synthesize the morphinan scaffold from 1-benzyl-octahydroisoquinoline precursors. This reaction is a cornerstone in the synthesis of many opioids and related compounds, including the widely used antitussive, Dextromethorphan. The efficiency of this key cyclization step is critical for the overall yield and purity of the final product.[1]

Q2: What are the typical catalysts used for the Grewe cyclization?

The reaction is generally promoted by strong protic acids (like HBr, H₃PO₄) or Lewis acids. The catalyst facilitates the electrophilic aromatic substitution by protonating a hydroxyl group or activating the aromatic ring system, enabling the key carbon-carbon bond formation that creates the morphinan core.

Q3: How can the baseline yield and selectivity of the reaction be improved?

A key challenge in the Grewe cyclization is the potential for side reactions, such as ether cleavage. A proven method to enhance both yield and purity is to protect the nitrogen of the isoquinoline precursor, for instance, through formylation. Using an N-formyl group instead of an N-methyl or unprotected amine can effectively prevent these undesired pathways.[1]

Q4: What factors are most critical for achieving high enantioselectivity in asymmetric versions of this synthesis?

For asymmetric variants of intramolecular cyclizations, the choice of the chiral ligand is the most critical factor influencing enantioselectivity.[2][3] While C2-symmetric ligands have been traditionally used, modern non-symmetrical and modular ligands (e.g., P,N-ligands) have shown superior performance in many cases.[2] The selection of solvent and precise control of temperature are also crucial, as they can significantly impact the stereochemical outcome of the reaction.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem Area 1: Low Yield & Stalled Reactions

Q: My reaction shows high conversion of the starting material, but the yield of the desired morphinan product is low. What is the likely cause?

A: This scenario strongly suggests the formation of byproducts. In the Grewe cyclization, a common issue is the formation of a hexahydroaporphine-like structure resulting from an alternative cyclization pathway.[5] The electronic properties of the substituents on the aromatic rings of your substrate can influence the ratio of these competing pathways.

  • Solution: Systematically modify the electronic nature of your substrate by changing substituent groups. Additionally, re-evaluate the choice of acid catalyst and solvent system to favor the desired morphinan cyclization.

Q: My reaction has stalled, and TLC analysis shows only unreacted starting material. What should I check first?

A: A stalled reaction typically points to issues with reactants or reaction conditions.

  • Purity of Starting Materials: Impurities in the 1-benzyl-octahydroisoquinoline precursor can poison the catalyst or interfere with the reaction.[6] Purify the starting material via recrystallization or column chromatography.

  • Catalyst Quality: Ensure the acid catalyst is fresh, anhydrous, and of the correct concentration. Degraded or contaminated catalysts will exhibit poor to no activity.

  • Reaction Temperature: The cyclization may have a significant activation energy. If the reaction is clean but stalled, consider gradually increasing the temperature while monitoring for any decomposition.[6][7]

Problem Area 2: Catalyst Deactivation

Q: My catalyst performs well in the first run but loses significant activity in subsequent uses. What's happening?

A: Catalyst deactivation is an inevitable process that can be accelerated by several factors. The three primary mechanisms are:

  • Poisoning: This occurs when molecules irreversibly bind to the active sites of the catalyst. Common poisons include sulfur, water, and other nucleophilic impurities in the feedstock or solvent.[8][9][10] This type of deactivation is often rapid and irreversible.

  • Fouling or Coking: This is a physical blockage of active sites and pores by carbonaceous deposits (coke).[9][11] It is particularly common in reactions involving organic molecules at elevated temperatures. This process is often reversible through regeneration.

  • Sintering (Aging): This mechanism involves the loss of active surface area due to the agglomeration of catalyst particles, often caused by prolonged exposure to high temperatures.[9]

Q: How can I minimize catalyst deactivation?

A:

  • To Prevent Poisoning: Implement rigorous purification protocols for all starting materials, solvents, and gases to remove potential contaminants.[10]

  • To Mitigate Coking: Optimize the reaction temperature and time to be sufficient for conversion without causing excessive decomposition of organic materials.

  • To Avoid Sintering: Operate at the lowest effective temperature and avoid thermal shocks to the catalyst.[10]

Problem Area 3: Poor Selectivity

Q: I'm observing intermolecular side products like dimers and oligomers. How can I favor the desired intramolecular cyclization?

A: The formation of intermolecular products is a classic challenge in cyclization reactions, arising from competition between the desired intramolecular pathway and undesired intermolecular reactions.[12]

  • Solution: Employ high-dilution conditions (0.1-1 mM concentration of the linear peptide is a good starting point for analogous systems) to statistically favor the ends of a single molecule finding each other.[12] A highly effective technique is the slow addition of the substrate to the reaction vessel using a syringe pump, which maintains a constantly low concentration of the reactive species.[12]

Q: My asymmetric reaction is producing the correct product but with low enantioselectivity (ee). What are the steps for optimization?

A: Low enantioselectivity indicates a need to optimize the chiral environment of the reaction.

  • Ligand Screening: This is the most critical step. Screen a panel of chiral ligands with different electronic and steric properties.

  • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the transition state geometry. Test a range of solvents (e.g., toluene, DCM, THF).

  • Temperature Optimization: Lowering the reaction temperature often increases enantioselectivity by better differentiating the energy of the diastereomeric transition states.

Data Presentation

The selection of a chiral phosphine ligand is critical for achieving high enantioselectivity in asymmetric hydrogenations, a related and fundamental transformation. The following table, adapted from literature data on a model reaction, illustrates how ligand structure directly impacts yield and enantiomeric excess (ee). A similar screening approach is recommended for optimizing asymmetric Grewe-type cyclizations.

Table 1: Performance of Chiral Phosphine Ligands in Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate[3]

EntryChiral LigandCatalyst PrecursorSolventPressure (atm)Yield (%)ee (%)
1(R,R)-DIPAMP[Rh(COD)₂]BF₄MeOH3>9595 (R)
2(S,S)-Chiraphos[Rh(COD)₂]BF₄EtOH110099 (S)
3(R,R)-DuPhos[Rh(COD)₂]OTfMeOH1100>99 (R)
4(R,R)-Me-BPE[Rh(COD)₂]BF₄MeOH1.3100>99 (R)

Experimental Protocols

Protocol 1: General Procedure for Optimizing Grewe Cyclization via N-Formylation

This protocol describes a method to improve reaction yield and minimize side products by protecting the amine functionality prior to cyclization, based on principles known to enhance the synthesis of dextromethorphan.[1]

  • N-Formylation: Dissolve the 1-benzyl-octahydroisoquinoline precursor (1.0 eq) in an appropriate solvent (e.g., toluene). Add ethyl formate (1.5 eq) and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-formyl precursor. Purify by column chromatography if necessary.

  • Cyclization: Dissolve the purified N-formyl precursor in a suitable solvent. Add the strong acid catalyst (e.g., polyphosphoric acid or concentrated HBr) and heat to the optimized reaction temperature (typically 80-140 °C).

  • Monitoring and Quenching: Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature and carefully quench by pouring it into an ice-cold solution of a suitable base (e.g., NH₄OH).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate. Purify the final morphinan product by column chromatography or recrystallization.

Protocol 2: Systematic Approach to Troubleshooting Catalyst Deactivation

This protocol provides a logical workflow for diagnosing and addressing issues of catalyst deactivation.

  • Establish a Baseline: Run the reaction with a fresh batch of catalyst and highly purified starting materials and solvents to establish a benchmark for yield and reaction time.

  • Test for Poisoning: If deactivation is observed after the first run, re-run the reaction with spent catalyst but with a fresh, rigorously purified batch of substrate and solvent. If activity is still low, the deactivation is likely not due to reversible fouling but may be due to poisoning or sintering.

  • Attempt Regeneration (for Fouling/Coking): If coking is suspected, attempt to regenerate the catalyst. For supported metal catalysts, this may involve a controlled calcination (oxidation) step in air/N₂ to burn off carbon deposits, followed by a reduction step. Note: The specific regeneration procedure is highly catalyst-dependent and should be researched carefully.

  • Analyze Spent Catalyst: If possible, submit the spent catalyst for surface analysis (e.g., SEM, TEM, XPS) to visually inspect for sintering (particle agglomeration) or to detect the presence of poisons (e.g., sulfur).

  • Optimize Conditions: Based on the diagnosis, adjust the process. If poisoning is identified, improve feedstock purification. If sintering is the cause, lower the reaction temperature.

Visualizations

Troubleshooting_Workflow Diagram 1: Troubleshooting Workflow for Low Yield in Grewe Cyclization start Start: Low Yield Observed check_conversion Check Conversion vs. Selectivity (Analyze crude reaction by NMR/LCMS) start->check_conversion high_conversion High Conversion, Low Selectivity check_conversion->high_conversion High low_conversion Low Conversion, Reaction Stalled check_conversion->low_conversion Low cause_side_products Cause: Side Product Formation (e.g., Aporphine Isomer) high_conversion->cause_side_products solution_side_products Solutions: 1. Modify Substrate Electronics 2. Change N-Protecting Group 3. Screen Different Acid Catalysts 4. Use High Dilution Conditions cause_side_products->solution_side_products cause_reactivity Cause: Poor Reactivity or Catalyst Deactivation low_conversion->cause_reactivity solution_reactivity Solutions: 1. Purify Starting Materials 2. Use Fresh, High-Quality Catalyst 3. Increase Reaction Temperature 4. Check for Catalyst Poisons cause_reactivity->solution_reactivity

Caption: A logical workflow to diagnose and solve low yield issues.

Competing_Pathways Diagram 2: Competing Pathways in Grewe Cyclization substrate 1-Benzyl-octahydroisoquinoline Precursor catalyst Acid Catalyst (H+) substrate->catalyst product_desired Desired Product: Morphinan Scaffold catalyst->product_desired Desired Pathway (Favored by N-Formyl) product_undesired Side Product: Hexahydroaporphine Scaffold catalyst->product_undesired Competing Pathway (Influenced by electronics)

Caption: Key competing intramolecular reaction pathways.

References

Technical Support Center: Scaling Up 5-(Aminomethyl)-2-methylpyrimidin-4-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-(Aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate in the production of Vitamin B1.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing this compound?

A1: Several synthetic pathways exist, with the most common starting materials being 2-cyanoacetamide or malononitrile.[4][5][6] A prominent approach involves the reaction of 2-cyanoacetamide with a Vilsmeier reagent to form an enamine, followed by condensation with acetamidine to produce 4-amino-2-methylpyrimidine-5-carbonitrile. This intermediate is then hydrogenated to yield the final product.[4][5][6] An alternative method treats malononitrile with an ionic salt (prepared from DMF and dimethyl sulfate) to form the same enamine intermediate.[4][5][6] Additionally, continuous flow synthesis has emerged as an efficient method for production.[1]

Q2: What are the primary challenges encountered when scaling up the production of this compound?

A2: Scaling up production can present several challenges, including:

  • Cost of starting materials: Some synthetic routes utilize expensive reagents like acetamidine hydrochloride, making the process less economical at a large scale.[2]

  • Multi-step processes: Traditional synthesis methods often involve multiple steps, including protection and deprotection of functional groups, which can be cumbersome and reduce overall yield.[7][8]

  • Harsh reaction conditions: Some procedures may require high temperatures or pressures, which can be challenging to manage and control in large reactors.

  • Product purification: Isolation and purification of the final product can be complex due to the presence of side products and the need to remove catalysts or unreacted starting materials.[2][9]

  • Safety concerns: The use of hazardous materials like o-chloroaniline in some older methods poses significant safety and environmental risks.[2]

Q3: What are the advantages of using a continuous flow synthesis approach?

A3: Continuous flow synthesis offers several benefits for the production of this compound, including:

  • Improved reaction efficiency and yield: Enhanced mass and heat transfer in flow reactors can significantly reduce reaction times and increase product yields.[1][4]

  • Better process control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality.[1][4]

  • Increased safety: The small reaction volumes within a continuous flow system minimize the risks associated with handling hazardous materials and exothermic reactions.

  • Simplified work-up: Continuous flow systems can integrate online work-up and purification steps, streamlining the overall process.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in the synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile Incomplete reaction of the enamine with acetamidine.Optimize reaction temperature and residence time. Ensure the correct molar ratio of reactants is used.[1]
Degradation of starting materials or product.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Incomplete hydrogenation of the nitrile group Inefficient catalyst activity.Ensure the catalyst (e.g., Pd/C) is fresh and properly dispersed. Optimize hydrogen pressure and reaction temperature.
Presence of catalyst poisons in the reaction mixture.Purify the 4-amino-2-methylpyrimidine-5-carbonitrile intermediate before hydrogenation to remove any impurities that could deactivate the catalyst.
Formation of impurities during the reaction Side reactions due to incorrect temperature or stoichiometry.Carefully control the reaction temperature and the addition rate of reagents. Use the appropriate stoichiometry to minimize the formation of byproducts.
Use of impure starting materials.Ensure the purity of all starting materials and solvents before use.
Difficulty in isolating the final product Product is highly soluble in the reaction solvent.Select an appropriate anti-solvent to precipitate the product. Optimize the crystallization conditions (temperature, cooling rate).
Formation of emulsions during extraction.Use a different solvent system for extraction or add a small amount of brine to break the emulsion.

Data Presentation

Table 1: Comparison of Scalable Synthesis Approaches

Approach Starting Material Key Intermediate Overall Yield Reference
Method 12-Cyanoacetamide4-amino-2-methylpyrimidine-5-carbonitrile65%[5][6]
Method 2Malononitrile4-amino-2-methylpyrimidine-5-carbonitrile70%[5][6]
Fully Continuous Flow2-Cyanoacetamide4-amino-2-methylpyrimidine-5-carbonitrile84%[1]

Experimental Protocols

Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile via Continuous Flow

This protocol is adapted from a published continuous flow synthesis method.[1]

  • Preparation of Reagents:

    • Solution A: Dissolve 2-(Dimethylaminomethylidene)propanedinitrile (1.75 M, 1 equivalent) in methanol.

    • Solution B: Prepare a solution of acetamidine in methanol (2.2 M, 1.1 equivalents).

  • Reaction Setup:

    • Pump Solution A and Solution B into a Coflore ACR (90 mL reaction volume) using separate pumps.

  • Reaction Conditions:

    • Maintain the desired reaction temperature and residence time. These parameters should be optimized for the specific setup.

  • Work-up:

    • The resulting slurry from the reactor is filtered.

    • The solid product is washed with methanol.

    • The filtrate can be analyzed by GC/MS to determine the conversion and yield.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway A 2-Cyanoacetamide B 2-(Dimethylaminomethylidene) propanedinitrile A->B Step 1 C 4-Amino-2-methylpyrimidine -5-carbonitrile B->C Step 2 D 5-(Aminomethyl)-2-methyl pyrimidin-4-amine C->D Step 3 R1 Vilsmeier Reagent or POCl3/DMF R1->B R2 Acetamidine R2->C R3 Hydrogenation (e.g., H2, Pd/C) R3->D

Caption: Synthetic route to this compound.

Experimental Workflow for Continuous Flow Synthesis

Continuous_Flow_Workflow start Start prep Prepare Reagent Solutions (A and B) start->prep pump Pump Solutions into Flow Reactor prep->pump react Reaction in Coflore ACR pump->react filter Filter Slurry react->filter wash Wash Solid Product filter->wash analyze Analyze Product and Filtrate (GC/MS) wash->analyze end End analyze->end

Caption: Workflow for continuous flow synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Logic problem Low Product Yield? check_reaction Check Reaction Conditions? problem->check_reaction Yes success Yield Improved problem->success No check_purity Check Starting Material Purity? check_reaction->check_purity Conditions optimal optimize_conditions Optimize Temp, Time, Stoichiometry check_reaction->optimize_conditions Conditions not optimal purify_materials Purify Starting Materials check_purity->purify_materials Impure check_purity->success Pure optimize_conditions->success purify_materials->success

Caption: Troubleshooting logic for low product yield.

References

Grewe Diamine Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for commercial Grewe diamine (4-amino-2-methyl-5-pyrimidinemethanamine). This resource is designed for researchers, scientists, and drug development professionals to help resolve common issues related to impurities found in commercial batches of Grewe diamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial Grewe diamine batches?

Commercial batches of Grewe diamine may contain several process-related impurities. The most common include:

  • 2-Chloroaniline: A starting material or byproduct from the synthesis of the pyrimidine ring.[1][2]

  • Sodium Formate: A salt that can be formed during the manufacturing process.[3][4][5][6]

  • Unreacted Starting Materials and Intermediates: Such as 2-methyl-4-amino-5-methoxymethylpyrimidine.[7]

  • Side-Reaction Products: Including other pyrimidine derivatives and polychlorinated anilines.

  • Residual Solvents: From the reaction and purification steps.

Q2: How can these impurities affect my experiments, particularly in drug development?

Impurities in Grewe diamine can have significant downstream effects:

  • 2-Chloroaniline: This impurity is toxic and can participate in side reactions, leading to the formation of undesired chlorinated byproducts in your final compound.[1][8] In the context of drug development, such impurities can introduce toxicity and complicate the purification of the active pharmaceutical ingredient (API).[2][9]

  • Sodium Formate: While generally less reactive, sodium formate can alter the solubility and crystallization behavior of your target molecule, potentially hindering purification.[3][4][5][6]

  • Other Organic Impurities: These can lead to lower yields, the formation of complex mixtures, and difficulties in purification, ultimately impacting the purity and safety profile of the final drug candidate.

Q3: What is a typical purity range for commercial Grewe diamine?

The purity of commercial Grewe diamine can vary, but it is often in the range of 95-99%. It is crucial to consult the certificate of analysis (CoA) provided by the supplier for batch-specific purity information.

Q4: How should I store Grewe diamine to ensure its stability?

To maintain the stability of Grewe diamine, it is recommended to store it in a cool, dry, and dark place in a tightly sealed container.[10][11][12] Like many amines, Grewe diamine can be susceptible to oxidation, which may be accelerated by exposure to light and air, potentially leading to discoloration and degradation over time.[1]

Troubleshooting Guides

This section provides structured guidance for resolving common problems encountered when using commercial Grewe diamine.

Problem 1: Low Yield or Failed Reaction

If you are experiencing low yields or reaction failure, consider the following troubleshooting workflow.

G start Low or No Product Formation check_reagents Verify Reagent Purity start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK troubleshoot_diamine Address Grewe Diamine Quality check_reagents->troubleshoot_diamine Impurities Suspected check_conditions->troubleshoot_diamine Conditions Correct optimize_conditions Optimize Reaction Parameters check_conditions->optimize_conditions Conditions May Need Optimization purify_diamine Purify Grewe Diamine troubleshoot_diamine->purify_diamine Purity is the Issue success Successful Reaction purify_diamine->success optimize_conditions->success

Caption: Troubleshooting workflow for low reaction yield.

Troubleshooting Steps:

  • Verify Reagent Purity:

    • Grewe Diamine: Assess the purity of your Grewe diamine batch using one of the analytical methods described below (see Analytical Protocols). If significant impurities are detected, purification is recommended.

    • Other Reagents: Ensure all other starting materials, solvents, and catalysts are of the appropriate grade and purity for your reaction.

  • Review Reaction Conditions:

    • Inert Atmosphere: Reactions involving amines can be sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature and Time: Verify that the reaction temperature and duration are appropriate for the specific transformation. Some reactions involving pyrimidine amines may require elevated temperatures to proceed efficiently.

    • Stoichiometry: Double-check the molar ratios of your reactants. An excess of one reagent may be necessary to drive the reaction to completion.

  • Address Grewe Diamine Quality:

    • If impurities like 2-chloroaniline are present, they may interfere with your reaction. For instance, in metal-catalyzed cross-coupling reactions, chloro-impurities can compete with the desired reaction.

    • If your reaction is sensitive to salts, the presence of sodium formate could be problematic.

  • Optimize Reaction Parameters:

    • If the issue is not purity, consider optimizing other parameters such as solvent, catalyst loading, or the choice of base.

Problem 2: Difficulty in Product Purification

If you are facing challenges in purifying your final product, the impurities from the starting Grewe diamine may be the cause.

G start Difficult Product Purification analyze_crude Analyze Crude Product Mixture start->analyze_crude identify_impurities Identify Impurities by MS or NMR analyze_crude->identify_impurities trace_to_starting_material Trace Impurities to Starting Materials identify_impurities->trace_to_starting_material purify_grewe Purify Grewe Diamine Pre-reaction trace_to_starting_material->purify_grewe Impurities from Grewe Diamine modify_workup Modify Workup/Purification Strategy trace_to_starting_material->modify_workup Byproducts from Reaction success Pure Product Obtained purify_grewe->success modify_workup->success

Caption: Workflow for troubleshooting product purification.

Troubleshooting Steps:

  • Analyze Crude Product: Use techniques like LC-MS or GC-MS to identify the components of your crude reaction mixture.

  • Identify Impurities: Compare the masses of the impurities to those of known potential contaminants from Grewe diamine (e.g., 2-chloroaniline) and their potential reaction byproducts.

  • Trace to Starting Material: If impurities from the Grewe diamine are carried through or react to form new impurities, purifying the Grewe diamine before use is the most effective solution.

  • Modify Workup/Purification:

    • If sodium formate is an issue, an aqueous wash of the reaction mixture can help remove it.

    • If 2-chloroaniline or its derivatives are present, you may need to employ a different chromatographic method or a recrystallization step to separate them from your desired product.

Data on Common Analytical Methods

The following table summarizes common analytical techniques for assessing the purity of Grewe diamine.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.Signal intensity is directly proportional to the number of protons.
Primary Use Quantification of volatile impurities.Quantification of non-volatile impurities and main component.Absolute purity determination.
Typical Purity Range 95-99.9%95-99.9%Provides absolute purity value.
Key Advantages High resolution for volatile impurities.Versatile for a wide range of compounds.No need for a specific reference standard of the compound itself.
Sample Throughput ModerateHighLow to Moderate

Experimental Protocols

Protocol 1: Purification of Grewe Diamine by Column Chromatography

This protocol is a general guideline for the purification of Grewe diamine from non-polar impurities like 2-chloroaniline.

Materials:

  • Crude Grewe diamine

  • Silica gel (100-200 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in dichloromethane.

    • Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude Grewe diamine in a minimal amount of methanol.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Begin elution with 100% Dichloromethane.

    • Gradually increase the polarity of the mobile phase by adding Methanol. A typical gradient could be from 0% to 10% Methanol in Dichloromethane.

    • Collect fractions and monitor by TLC or HPLC to identify the fractions containing the purified Grewe diamine.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Grewe diamine.

G start Prepare Silica Slurry in DCM pack_column Pack Chromatography Column start->pack_column load_sample Dry Load Sample pack_column->load_sample elute Elute with DCM/MeOH Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC/HPLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure Pure Fractions Identified evaporate Evaporate Solvent combine_pure->evaporate end Obtain Purified Grewe Diamine evaporate->end

Caption: Workflow for Grewe diamine purification by column chromatography.

Protocol 2: Purity Analysis by HPLC

This is a general-purpose reversed-phase HPLC method for analyzing the purity of Grewe diamine.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: Water with 0.1% Formic Acid

  • Solvent B: Acetonitrile with 0.1% Formic Acid

Method:

  • Sample Preparation: Dissolve a small amount of Grewe diamine in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-30 min: 95% to 5% B

  • Data Analysis: Calculate the purity by the area percent method.

Protocol 3: Purity Analysis by GC-MS

This protocol is suitable for identifying and quantifying volatile impurities in Grewe diamine. Due to the polar nature of Grewe diamine, derivatization is often necessary to improve its volatility and chromatographic performance.

Instrumentation:

  • GC-MS system

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Method:

  • Sample Preparation (Derivatization):

    • Dissolve a known amount of Grewe diamine in a suitable solvent (e.g., Dichloromethane).

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Heat the mixture to ensure complete derivatization.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: 50-500 amu

  • Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify using the area percent method or by using an internal standard.

References

Method refinement for consistent yield of 4-Amino-5-aminomethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine, a key intermediate in the production of Vitamin B1.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce 4-Amino-5-aminomethyl-2-methylpyrimidine?

A1: The most prevalent and scalable methods involve the synthesis of the key intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile, followed by its hydrogenation. Two primary pathways to this intermediate have been developed with overall yields of 65-70%.[1][2] A common subsequent step is the hydrogenation of the nitrile group to an aminomethyl group, which has been reported with yields as high as 98%.[3]

Q2: What is the role of 4-Amino-5-aminomethyl-2-methylpyrimidine in drug development?

A2: 4-Amino-5-aminomethyl-2-methylpyrimidine is a crucial intermediate in the synthesis of Vitamin B1 (thiamine).[4] Thiamine is essential for carbohydrate metabolism and nerve function.[4] Deficiencies can lead to serious health issues. The compound also serves as a substrate for the enzyme TenA in the thiamin salvage pathway.[5]

Q3: Are there any significant safety concerns with the reagents used in the synthesis?

A3: Some historical synthesis methods have utilized reagents that are now considered hazardous. For instance, one older five-step procedure from BASF employed o-chloroaniline, which is suspected to be a carcinogen.[4] It is crucial to consult the Safety Data Sheet (SDS) for all reagents and utilize appropriate personal protective equipment (PPE) and engineering controls.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Overall Yield Impure starting materials.Ensure the purity of starting materials like 2-cyanoacetamide, malononitrile, and acetamidine hydrochloride, as impurities can lead to side reactions and lower yields.[4]
Suboptimal reaction conditions.Carefully control reaction parameters such as temperature, pressure, and reaction time. For the hydrogenation step, for example, a temperature of 100°C and a pressure of 4 MPa have been reported to be effective.[3]
Inefficient catalyst.The choice and handling of the catalyst are critical. For the hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile, modified Raney nickel has been shown to be highly effective.[3] Ensure the catalyst is not poisoned and is used in the correct amount.
Incomplete Hydrogenation Insufficient hydrogen pressure or reaction time.Increase the hydrogen pressure and/or extend the reaction time. Monitor the reaction progress using techniques like TLC or HPLC.
Catalyst deactivation.The Raney nickel catalyst may become deactivated. Ensure proper handling and storage of the catalyst. If necessary, use fresh or reactivated catalyst.
Formation of Byproducts Side reactions due to incorrect stoichiometry.Precisely measure and control the stoichiometry of the reactants. For example, using two equivalents of acetamidine hydrochloride when only one is needed can be wasteful and lead to purification challenges.[4]
Cross-reactivity of reagents.In multi-step syntheses, ensure intermediates are sufficiently pure before proceeding to the next step to avoid unwanted side reactions.
Difficulty in Product Isolation and Purification Product solubility.The product is slightly soluble in DMSO, methanol (when heated), and water.[3] Utilize appropriate solvent systems for crystallization and purification.
Presence of colored impurities.The final product should be an off-white to beige solid.[3] If significant coloration is present, consider purification by recrystallization or column chromatography.

Experimental Protocols

Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile from 2-cyanoacetamide (Overall Yield: 65%)[1][2]
  • Formation of Enamine: React 2-cyanoacetamide with a Vilsmeier reagent.

  • Condensation: Condense the resulting enamine with acetamidine.

  • Isolation: Isolate the 4-amino-2-methylpyrimidine-5-carbonitrile product.

Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile from Malononitrile (Overall Yield: 70%)[1][2]
  • In situ Salt Formation: Treat malononitrile with an ionic salt prepared in situ from DMF and dimethyl sulfate to form an enamine.

  • Condensation: Without isolating the enamine, react it with acetamidine hydrochloride to yield 4-amino-2-methylpyrimidine-5-carbonitrile.

Hydrogenation to 4-Amino-5-aminomethyl-2-methylpyrimidine (Yield: 98%)[3]
  • Reaction Setup: In an autoclave, combine 4-amino-2-methylpyrimidine-5-carbonitrile (15 mol), modified Raney nickel (wet weight 300 g), and a saturated methanol solution of ammonia (20 L).

  • Hydrogenation: Heat the mixture to 100°C and stir for 5 hours under a hydrogen pressure of 4 MPa.

  • Workup: Cool the mixture to room temperature and filter to remove the catalyst.

  • Isolation: Concentrate the filtrate to obtain 4-Amino-5-aminomethyl-2-methylpyrimidine as a white solid.

Data Summary

Synthesis Step Starting Material Product Reported Yield Reference
Overall Synthesis2-Cyanoacetamide4-Amino-5-aminomethyl-2-methylpyrimidine65%[1][2]
Overall SynthesisMalononitrile4-Amino-5-aminomethyl-2-methylpyrimidine70%[1][2]
Hydrogenation4-amino-2-methylpyrimidine-5-carbonitrile4-Amino-5-aminomethyl-2-methylpyrimidine98%[3]
Cyclizationα-formyl-β-formylaminopropionitrile sodium salt2-methyl-4-amino-5-formylaminomethylpyrimidine35% (reproducible)[4]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Product 2-Cyanoacetamide 2-Cyanoacetamide 4-amino-2-methylpyrimidine-5-carbonitrile 4-amino-2-methylpyrimidine-5-carbonitrile 2-Cyanoacetamide->4-amino-2-methylpyrimidine-5-carbonitrile Vilsmeier reagent, Acetamidine Malononitrile Malononitrile Malononitrile->4-amino-2-methylpyrimidine-5-carbonitrile DMF, Dimethyl sulfate, Acetamidine HCl 4-Amino-5-aminomethyl-2-methylpyrimidine 4-Amino-5-aminomethyl-2-methylpyrimidine 4-amino-2-methylpyrimidine-5-carbonitrile->4-Amino-5-aminomethyl-2-methylpyrimidine Hydrogenation (Raney Ni, H2, NH3/MeOH)

Caption: Synthetic routes to 4-Amino-5-aminomethyl-2-methylpyrimidine.

Troubleshooting_Flowchart start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temp, Pressure, Time) check_purity->check_conditions Pure purify_materials Purify Starting Materials check_purity->purify_materials Impure check_catalyst Inspect Catalyst Activity & Amount check_conditions->check_catalyst Optimal optimize_conditions Optimize Reaction Parameters check_conditions->optimize_conditions Suboptimal replace_catalyst Use Fresh/Reactivated Catalyst check_catalyst->replace_catalyst Inactive/ Incorrect Amount end_node Yield Improved check_catalyst->end_node Active & Correct Amount purify_materials->check_conditions optimize_conditions->check_catalyst replace_catalyst->end_node

References

Validation & Comparative

Comparative analysis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the prevalent synthesis methods for 5-(Aminomethyl)-2-methylpyrimidin-4-amine, a crucial intermediate in the production of Vitamin B1 (Thiamine). The following sections detail scalable batch syntheses, a continuous flow process, and an amination route, presenting key quantitative data, experimental protocols, and visual representations of the synthetic pathways to aid in methodological selection and optimization.

Comparative Analysis of Synthesis Methods

The synthesis of this compound, also known as Grewe diamine, can be achieved through several distinct routes. The choice of method often depends on factors such as starting material cost, scalability, reaction time, and overall yield. Below is a summary of the key quantitative data for the most common synthesis pathways.

ParameterScalable Batch Synthesis (from 2-Cyanoacetamide)Scalable Batch Synthesis (from Malononitrile)Fully Continuous Flow SynthesisDirect Amination
Starting Material 2-CyanoacetamideMalononitrile2-Cyanoacetamide2-Methyl-4-amino-5-alkoxymethylpyrimidine
Key Intermediate 4-Amino-2-methylpyrimidine-5-carbonitrile4-Amino-2-methylpyrimidine-5-carbonitrileNot isolated-
Overall Yield 65%[1][2]70%[1][2]84%[1]Not explicitly stated
Reaction Time Multi-step, hours to daysMulti-step, hours to days74 minutes (total residence time)[1]4 hours[3]
Reaction Temperature Varies per stepVaries per step0°C to 25°C for intermediate formation[1]50-400°C (230°C in example)[3]
Pressure AtmosphericAtmosphericNot specifiedAutogenous pressure[3]
Throughput --0.92 g/h[1]-

Synthesis Pathways and Methodologies

The following sections provide a detailed look at the experimental protocols for the key synthesis methods, along with visual diagrams of the reaction pathways.

Scalable Batch Synthesis from 2-Cyanoacetamide

This method utilizes the cost-effective starting material, 2-cyanoacetamide, to produce the key intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile, which is subsequently reduced to the final product.

Experimental Protocol:

  • Formation of Enamine: 2-Cyanoacetamide is reacted with a Vilsmeier reagent (e.g., formed from dimethylformamide and phosphoryl chloride).

  • Condensation: The resulting enamine is condensed with acetamidine to yield 4-amino-2-methylpyrimidine-5-carbonitrile.

  • Hydrogenation: The nitrile group of the intermediate is reduced via hydrogenation to afford this compound.[1][2]

G cluster_0 Scalable Batch Synthesis from 2-Cyanoacetamide 2-Cyanoacetamide 2-Cyanoacetamide Enamine Enamine 2-Cyanoacetamide->Enamine 1. Reaction Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->Enamine 4-Amino-2-methylpyrimidine-5-carbonitrile 4-Amino-2-methylpyrimidine-5-carbonitrile Enamine->4-Amino-2-methylpyrimidine-5-carbonitrile 2. Condensation Acetamidine Acetamidine Acetamidine->4-Amino-2-methylpyrimidine-5-carbonitrile Hydrogenation Hydrogenation 4-Amino-2-methylpyrimidine-5-carbonitrile->Hydrogenation 3. Reduction This compound This compound Hydrogenation->this compound

Caption: Synthesis pathway from 2-Cyanoacetamide.

Scalable Batch Synthesis from Malononitrile

This route also proceeds through the common intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile, but starts with the more reactive, albeit more expensive, malononitrile.

Experimental Protocol:

  • Formation of an Ionic Salt Adduct: Malononitrile is treated with an ionic salt prepared in situ from dimethylformamide (DMF) and dimethyl sulfate.[1][2]

  • Reaction with Acetamidine: The resulting adduct is reacted, without isolation, with acetamidine hydrochloride to form 4-amino-2-methylpyrimidine-5-carbonitrile.[1][2] A specific protocol for this intermediate involves reacting malononitrile, formaldehyde, and acetamidine hydrochloride in t-butanol at 65-70°C for 4 hours, yielding 92.6% of the intermediate.[4]

  • Hydrogenation: The intermediate is then hydrogenated to yield the final product.

G cluster_1 Scalable Batch Synthesis from Malononitrile Malononitrile Malononitrile Ionic Salt Adduct Ionic Salt Adduct Malononitrile->Ionic Salt Adduct 1. Reaction DMF + Dimethyl Sulfate DMF + Dimethyl Sulfate DMF + Dimethyl Sulfate->Ionic Salt Adduct 4-Amino-2-methylpyrimidine-5-carbonitrile 4-Amino-2-methylpyrimidine-5-carbonitrile Ionic Salt Adduct->4-Amino-2-methylpyrimidine-5-carbonitrile 2. Condensation Acetamidine HCl Acetamidine HCl Acetamidine HCl->4-Amino-2-methylpyrimidine-5-carbonitrile Hydrogenation Hydrogenation 4-Amino-2-methylpyrimidine-5-carbonitrile->Hydrogenation 3. Reduction This compound This compound Hydrogenation->this compound

Caption: Synthesis pathway from Malononitrile.

Fully Continuous Flow Synthesis

This modern approach offers significant advantages in terms of reaction time and process control, achieving a high overall yield in a fraction of the time required for batch processes.

Experimental Protocol:

The synthesis is accomplished through three sequential chemical transformations in a series of continuous flow devices.

  • First Transformation: 2-Cyanoacetamide is reacted in a flow reactor to form an intermediate.

  • Second Transformation: The intermediate from the first step undergoes a subsequent reaction in a second flow setup.

  • Third Transformation and Final Product Formation: A final transformation in a third continuous flow device yields this compound. The entire process, including in-line workups, is completed with a total residence time of 74 minutes.[1]

G cluster_2 Fully Continuous Flow Synthesis 2-Cyanoacetamide 2-Cyanoacetamide Flow Reactor 1 Flow Reactor 1 2-Cyanoacetamide->Flow Reactor 1 Intermediate 1 Intermediate 1 Flow Reactor 1->Intermediate 1 Flow Reactor 2 Flow Reactor 2 Intermediate 1->Flow Reactor 2 Intermediate 2 Intermediate 2 Flow Reactor 2->Intermediate 2 Flow Reactor 3 Flow Reactor 3 Intermediate 2->Flow Reactor 3 This compound This compound Flow Reactor 3->this compound

Caption: Continuous flow synthesis workflow.

Direct Amination

This method involves the direct conversion of a functionalized pyrimidine derivative to the desired amine.

Experimental Protocol:

  • Reaction Setup: 2-Methyl-4-amino-5-alkoxymethylpyrimidine (e.g., 2-methyl-4-amino-5-methoxymethylpyrimidine) is placed in an autoclave with a catalyst, such as Aluminum oxide (Al₂O₃), and an inert solvent like toluene.[3]

  • Amination: A large excess of ammonia is introduced, and the mixture is heated under autogenous pressure. A specific example cites heating at 230°C for 4 hours.[3]

  • Workup: After cooling, the reaction mixture is filtered and the product is isolated.

G cluster_3 Direct Amination 2-Methyl-4-amino-5-alkoxymethylpyrimidine 2-Methyl-4-amino-5-alkoxymethylpyrimidine High Temperature & Pressure High Temperature & Pressure 2-Methyl-4-amino-5-alkoxymethylpyrimidine->High Temperature & Pressure Amination Ammonia Ammonia Ammonia->High Temperature & Pressure Catalyst (e.g., Al2O3) Catalyst (e.g., Al2O3) Catalyst (e.g., Al2O3)->High Temperature & Pressure This compound This compound High Temperature & Pressure->this compound

Caption: Direct amination synthesis pathway.

Conclusion

The synthesis of this compound can be approached through various methodologies, each with its own set of advantages and disadvantages. The scalable batch syntheses from 2-cyanoacetamide and malononitrile are well-established routes suitable for industrial production.[1][2] The continuous flow synthesis presents a more modern, efficient, and rapid alternative, particularly advantageous for process intensification and safety.[1] The direct amination route offers a more convergent approach, though it requires a more functionalized starting material and operates under high temperature and pressure.[3] The selection of the optimal synthesis method will depend on the specific requirements of the research or production context, including scale, cost, time constraints, and available equipment.

References

A Comparative Guide to Catalysts for Grewe Diamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Grewe cyclization is a pivotal acid-catalyzed intramolecular reaction for the synthesis of the morphinan skeleton, a core structure in a wide range of opioids and other neurologically active compounds. This reaction facilitates the formation of the C4a-C12 bond of the morphinan ring system through the cyclization of a 1-benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline precursor. The choice of catalyst is critical, influencing not only the reaction yield but also the stereochemical outcome. This guide provides an objective comparison of commonly employed catalysts for the Grewe cyclization, supported by available experimental data.

Data Presentation: Catalyst Performance Comparison

The efficacy of various acid catalysts in promoting the Grewe cyclization is summarized below. It is important to note that the data presented are compiled from different studies, and direct comparison may be limited due to variations in substrates and reaction conditions.

CatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)Observations
Phosphoric Acid (H₃PO₄)N-Formyl-1-benzyl-octahydroisoquinolineToluene65-7012-Commonly used Brønsted acid for this transformation.[1]
Sulfuric Acid (H₂SO₄)N-Formyl-2-hydroxy-hexahydroisoquinoline derivativeDiethyl Ether25-82Effective Brønsted acid catalyst, proceeding with trans addition to the double bond.[2]
Lewis Acids (e.g., AlCl₃, AlBr₃)1-Benzyl-tetrahydropyridine derivative----Can influence the stereochemical outcome, favoring the formation of β-benzomorphan products.

Experimental Protocols

Detailed methodologies for the Grewe cyclization using different acid catalysts are provided below.

1. Phosphoric Acid Catalyzed Grewe Cyclization [1]

  • Catalyst Preparation: In a flask equipped with a Dean-Stark apparatus, 85% orthophosphoric acid in toluene is heated to reflux to azeotropically remove water. After cooling under a nitrogen atmosphere, phosphorus pentoxide is added to obtain approximately 100% phosphoric acid.

  • Reaction Procedure: A solution of the N-formyl-1-benzyl-octahydroisoquinoline substrate in toluene is added dropwise to the prepared phosphoric acid. The reaction mixture is then heated to and maintained at 65-70°C under a nitrogen atmosphere.

  • Monitoring and Work-up: The reaction progress is monitored by HPLC. Upon completion (typically after 10-12 hours), the reaction is worked up by quenching with a base and subsequent extraction of the product. The organic layer is then concentrated, and the product can be further purified by chromatography or crystallization.

2. Sulfuric Acid Catalyzed Grewe Cyclization [2]

  • Catalyst: 80% Sulfuric Acid.

  • Reaction Procedure: The N-formyl-2-hydroxy-hexahydroisoquinoline derivative is subjected to the Grewe cyclization conditions using 80% sulfuric acid and diethyl ether at 25°C.

  • Outcome: This procedure has been reported to afford the N-formyl-2-hydroxy-6-morphinanone product in an 82% yield. The reaction proceeds with trans addition to the double bond, leading to the formation of the C12-C13 bond.

3. Lewis Acid-Promoted Grewe Cyclization

  • General Principle: The use of Lewis acids can favor the formation of the trans-B/C ring fusion (isomorphinan series) as opposed to the cis-B/C fusion typically obtained with Brønsted acids.

  • Reaction Conditions: The reaction is generally carried out by treating the 1-benzyl-octahydroisoquinoline substrate with the Lewis acid in a suitable aprotic solvent. The specific conditions, such as temperature and reaction time, would need to be optimized for the particular substrate.

Mandatory Visualization

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the generalized mechanism of the acid-catalyzed Grewe cyclization and a typical experimental workflow.

Grewe_Cyclization_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Rearomatization Start 1-Benzyl-octahydroisoquinoline Derivative Protonated Protonated Intermediate Start->Protonated H⁺ (Acid Catalyst) Carbocation Tertiary Carbocation Protonated->Carbocation Electrophilic Attack Cyclized Cyclized Intermediate Carbocation->Cyclized Product Morphinan Skeleton Cyclized->Product -H⁺

Caption: Generalized mechanism of the acid-catalyzed Grewe cyclization.

Grewe_Experimental_Workflow Start Start: Prepare Acid Catalyst and Substrate Solution Reaction Combine and Heat Reaction Mixture (e.g., 65-70°C for 12h) Start->Reaction Monitor Monitor Reaction Progress (e.g., by HPLC) Reaction->Monitor Workup Quench Reaction and Perform Aqueous Work-up Monitor->Workup Upon Completion Extraction Extract Organic Layer Workup->Extraction Purification Concentrate and Purify Product (Chromatography/Crystallization) Extraction->Purification Analysis Characterize Final Product Purification->Analysis

Caption: Typical experimental workflow for the Grewe cyclization.

References

A Comparative Guide to HPLC Method Validation for Purity Assessment of 4-Amino-5-aminomethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) method validation with alternative analytical techniques for determining the purity of 4-Amino-5-aminomethyl-2-methylpyrimidine. This key intermediate is crucial in the synthesis of various pharmaceuticals, including Vitamin B1 (Thiamine), making its purity a critical quality attribute.[1][2][3] The data and protocols presented herein are designed to offer a robust framework for researchers and professionals in drug development and quality control.

Introduction to Purity Analysis of 4-Amino-5-aminomethyl-2-methylpyrimidine

4-Amino-5-aminomethyl-2-methylpyrimidine is a polar compound containing two primary amine groups, which can present challenges for chromatographic analysis.[4][5] The selection of an appropriate analytical method is paramount for accurately quantifying its purity and identifying any potential impurities that may affect the safety and efficacy of the final drug product. While HPLC is a widely accepted and robust technique for purity determination, other methods such as Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer complementary information.

Comparison of Analytical Methods for Purity Determination

The choice of an analytical method is a critical decision in the quality control process. This section compares the performance of a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with other common analytical techniques.

Table 1: Comparison of Quantitative Analytical Methods

MethodPrincipleAdvantagesDisadvantagesIdeal Application
RP-HPLC with UV Detection Separation based on hydrophobicity.High precision, accuracy, and resolution; robust and reproducible.May require derivatization for compounds with poor chromophores; potential for peak tailing with polar amines.Routine quality control, stability studies, and quantitative purity determination.
Thin-Layer Chromatography (TLC) Separation on a solid stationary phase with a liquid mobile phase.[6]Simple, rapid, and cost-effective for qualitative analysis.[7]Lower sensitivity and resolution compared to HPLC; not ideal for quantification.In-process monitoring of reactions and preliminary purity assessment.
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[8]High sensitivity and selectivity; enables identification of unknown impurities based on mass-to-charge ratio.Higher cost and complexity of instrumentation and data analysis.Impurity profiling, identification of degradation products, and characterization of reference standards.

Validated RP-HPLC Method for 4-Amino-5-aminomethyl-2-methylpyrimidine Purity

The following section details a validated RP-HPLC method suitable for the routine quality control of 4-Amino-5-aminomethyl-2-methylpyrimidine.

Experimental Protocol

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: UV at an appropriate wavelength determined by UV-Vis spectrophotometry (e.g., 275 nm).[9]

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of 4-Amino-5-aminomethyl-2-methylpyrimidine reference standard in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of, for example, 1 - 100 µg/mL.

  • Sample Solution: Prepare the sample containing 4-Amino-5-aminomethyl-2-methylpyrimidine in the diluent to obtain a theoretical concentration within the calibration range.

Method Validation Summary

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[10] The validation parameters are summarized in the table below.

Table 2: Summary of HPLC Method Validation Parameters

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity The analyte peak should be free from interference from blank and placebo. Peak purity index > 0.99.No interference observed. Peak purity index: 0.9995.
Linearity (R²) Correlation coefficient (R²) ≥ 0.999.0.9998
Range To be established based on linearity, accuracy, and precision.1 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 2.0%Repeatability: 0.8% Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness System suitability parameters remain within acceptable limits after intentional variations.The method is robust to minor changes in mobile phase composition, pH, and column temperature.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the HPLC method validation workflow and the logical relationships between different analytical techniques.

HPLC_Validation_Workflow cluster_planning 1. Planning and Development cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation and Reporting Method_Development Method Development & Optimization Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Data_Analysis Data Analysis Robustness->Data_Analysis Validation_Report Validation Report Generation Data_Analysis->Validation_Report

Caption: Workflow for HPLC Method Validation.

Analytical_Technique_Relationship cluster_screening Initial Screening cluster_quantification Routine Quantification cluster_identification Impurity Identification TLC TLC HPLC HPLC-UV TLC->HPLC Purity Confirmation LC_MS LC-MS HPLC->LC_MS Impurity Characterization

Caption: Logical Relationship of Analytical Techniques.

Conclusion

The presented RP-HPLC method provides a reliable, precise, and accurate means for the purity validation of 4-Amino-5-aminomethyl-2-methylpyrimidine. The comprehensive validation ensures that the method is suitable for its intended purpose in a quality control environment. While TLC and LC-MS serve as valuable orthogonal techniques for preliminary screening and in-depth impurity characterization, respectively, the validated HPLC method stands as the gold standard for routine quantitative analysis. The choice of analytical methodology should always be guided by the specific requirements of the analysis, balancing factors such as the need for quantitation, the level of structural information required, and practical considerations like cost and sample throughput.

References

A Comparative Guide to the Biological Activity of Grewe Diamine Derivatives (Morphinans)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Grewe diamine derivatives, a class of compounds more commonly known in scientific literature as morphinans. The synthesis of the morphinan core structure can be achieved through a key chemical reaction known as the Grewe cyclization, which underscores the relevance of diamine precursors in their synthesis. These compounds are of significant interest due to their potent and diverse interactions with opioid receptors, making them crucial scaffolds in the development of analgesics and other therapeutics.

This guide presents quantitative data on the binding affinities of representative morphinan derivatives for the three main opioid receptors: mu (µ), delta (δ), and kappa (κ). Detailed experimental protocols for key assays are provided, along with visualizations of the primary signaling pathways to facilitate a deeper understanding of their mechanism of action.

Data Presentation: Opioid Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of a selection of N-substituted and 14-hydroxylated morphinan derivatives for the µ, δ, and κ opioid receptors. A lower Ki value indicates a higher binding affinity. These derivatives showcase the significant impact of structural modifications on receptor affinity and selectivity.

CompoundN-Substituent14-Positionµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Reference
Morphine -CH₃-H0.93>1000>1000[1]
N-Phenethylnormorphine -CH₂CH₂Ph-H0.93130170[1]
N-Phenylpropylnormorphine -CH₂CH₂CH₂Ph-H4.6290430[1]
14-Hydroxymorphine -CH₃-OH3.1320490[1]
Oxymorphone -CH₃-OH0.25194.9
Naloxone -CH₂CH=CH₂-OH1.2260.8
Naltrexone -CH₂-cyclopropyl-OH0.161.10.2
Nalbuphine -CH₂-cyclobutyl-OH0.6690.3[2]
Butorphanol -CH₂-cyclobutyl-OH0.5 - 1.24 - 150.2 - 0.4

Note: Data is compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the biological activity of morphinan derivatives.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

a) Materials:

  • Receptor Source: Cell membranes from stable cell lines expressing the recombinant human µ, δ, or κ opioid receptor.

  • Radioligands:

    • µ-receptor: [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)

    • δ-receptor: [³H]-Naltrindole

    • κ-receptor: [³H]-U69,593

  • Test Compounds: Morphinan derivatives of interest.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For measuring radioactivity.

b) Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[3]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

c) Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

a) Materials:

  • Receptor Source: Cell membranes expressing the opioid receptor of interest.

  • Radioligand: [³⁵S]GTPγS.

  • Reagents: GDP, Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Test Compounds: Morphinan derivatives.

  • Agonist Control: A known full agonist for the receptor (e.g., DAMGO for µ-receptors).

b) Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, GDP (typically 10-30 µM), varying concentrations of the test compound, and the cell membrane preparation.

  • Pre-incubation: Incubate for 15 minutes at 30°C.

  • Initiation of Reaction: Add [³⁵S]GTPγS (typically 0.05-0.1 nM) to each well.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Radioactivity Measurement: Measure the bound radioactivity using a scintillation counter.

c) Data Analysis:

  • Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound.

  • Determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal effect) from the dose-response curve.

  • Compare the Emax of the test compound to that of a known full agonist to classify it as a full agonist, partial agonist, or antagonist.

Visualizations

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/Go).[4][5][6] Upon agonist binding, a conformational change in the receptor leads to the activation of the G-protein, which then dissociates into its Gαi/o and Gβγ subunits. These subunits modulate the activity of various downstream effectors.

Opioid_Signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (µ, δ, or κ) G_Protein G-Protein (Gi/o) Opioid_Receptor->G_Protein Activates G_alpha Gαi/o (active) G_Protein->G_alpha G_beta_gamma Gβγ (active) G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ion_Channel Ion Channels (Ca²⁺, K⁺) Ca_influx Decreased Ca²⁺ Influx Ion_Channel->Ca_influx K_efflux Increased K⁺ Efflux (Hyperpolarization) Ion_Channel->K_efflux Agonist Opioid Agonist (Morphinan Derivative) Agonist->Opioid_Receptor Binds G_alpha->AC Inhibits G_beta_gamma->Ion_Channel Modulates MAPK MAPK Pathway (e.g., ERK) G_beta_gamma->MAPK Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Neuronal Excitability) PKA->Cellular_Response Ca_influx->Cellular_Response K_efflux->Cellular_Response MAPK->Cellular_Response

Caption: Opioid receptor signaling cascade initiated by agonist binding.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Prepare Receptor Membranes Assay_Setup Set up Assay Plate: Total, Non-specific, and Competitive Binding Wells Membrane_Prep->Assay_Setup Ligand_Prep Prepare Radioligand and Test Compound Dilutions Ligand_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligands Incubation->Filtration Washing Wash Filters Filtration->Washing Measurement Measure Radioactivity (Scintillation Counting) Washing->Measurement Calc_Binding Calculate Specific Binding Measurement->Calc_Binding Plot_Data Plot Dose-Response Curve Calc_Binding->Plot_Data Determine_IC50 Determine IC₅₀ Value Plot_Data->Determine_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calc_Ki

Caption: General workflow for a competitive radioligand binding assay.

References

A Comparative Guide to the Kinetic Analysis of TenA and its Alternatives for the Hydrolysis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinetic performance of the enzyme TenA (thiaminase II) in the hydrolysis of its substrate, 5-(Aminomethyl)-2-methylpyrimidin-4-amine. This reaction is a critical step in the thiamin (Vitamin B1) salvage pathway. We present supporting experimental data, detailed protocols for kinetic analysis, and a comparison with a functionally related enzyme, thiaminase I.

Introduction

TenA, also known as aminopyrimidine aminohydrolase, is a key enzyme in the thiamin salvage pathway, responsible for recycling thiamin degradation products.[1][2][3][4] It catalyzes the hydrolysis of 4-amino-5-aminomethyl-2-methylpyrimidine to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and ammonia.[1][3] Understanding the kinetic parameters of TenA is crucial for elucidating its biological role and for potential applications in biotechnology and drug development. This guide offers a comparative analysis of TenA's kinetics and provides the necessary protocols to conduct similar studies.

Kinetic Performance: TenA vs. Thiaminase I

While TenA (Thiaminase II) and Thiaminase I are both involved in thiamin metabolism, they are structurally distinct and exhibit different substrate specificities and reaction mechanisms.[1] TenA primarily acts on this compound, a degradation product of thiamin, whereas Thiaminase I catalyzes the cleavage of the thiamin molecule itself.

Below is a comparison of the kinetic parameters for Bacillus subtilis TenA with its primary substrate and Bacillus thiaminolyticus Thiaminase I with thiamin.

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
TenA (Thiaminase II) Bacillus subtilisThis compound11.80.373.14 x 10⁴
Thiaminase I Bacillus thiaminolyticusThiamin21.12601.23 x 10⁷

Note: The kcat for TenA was converted from 22 min⁻¹ to 0.37 s⁻¹.

Experimental Protocols

A detailed protocol for the kinetic analysis of TenA is provided below. This method utilizes a coupled enzyme assay to monitor the production of ammonia, a product of the hydrolysis reaction.

Principle: The ammonia produced from the TenA-catalyzed hydrolysis of this compound is used by glutamate dehydrogenase to reductively aminate α-ketoglutarate to glutamate. This reaction consumes NADPH, and the decrease in absorbance at 340 nm is monitored spectrophotometrically.

Materials:

  • TenA enzyme (purified)

  • This compound (substrate)

  • Tris-HCl buffer (or other suitable buffer, pH 7.5-8.5)

  • α-ketoglutarate

  • NADPH

  • Glutamate dehydrogenase (GDH)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the buffer, α-ketoglutarate, and NADPH in a cuvette.

  • Enzyme Addition: Add a known amount of glutamate dehydrogenase to the reaction mixture.

  • Baseline Measurement: Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

  • Substrate Addition: Add a specific concentration of the substrate, this compound, to the cuvette and mix.

  • Initiation of Reaction: Initiate the reaction by adding a known concentration of the TenA enzyme.

  • Data Acquisition: Immediately start recording the decrease in absorbance at 340 nm over time.

  • Initial Velocity Calculation: Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot. The rate of NADPH oxidation is directly proportional to the rate of ammonia production.

  • Kinetic Parameter Determination: Repeat steps 1-7 with varying concentrations of the substrate. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_. The turnover number (k_cat_) can then be calculated by dividing V_max_ by the enzyme concentration.

Visualizations

To aid in the understanding of the experimental workflow and the enzymatic reaction, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, NADPH, α-KG, GDH) mix Mix Reagents in Cuvette (Buffer, α-KG, NADPH, GDH) prep_reagents->mix prep_enzyme Prepare TenA Enzyme Dilutions add_enzyme Add TenA to Initiate Reaction prep_enzyme->add_enzyme baseline Measure Baseline Absorbance (340 nm) mix->baseline add_substrate Add Substrate baseline->add_substrate add_substrate->add_enzyme measure Monitor Absorbance Decrease add_enzyme->measure calc_rate Calculate Initial Velocity (v₀) measure->calc_rate plot Plot v₀ vs. [Substrate] calc_rate->plot fit Fit to Michaelis-Menten Equation plot->fit determine Determine K_m, V_max, k_cat fit->determine

Caption: Experimental workflow for the kinetic analysis of TenA enzyme.

tenA_reaction cluster_pathway Thiamin Salvage Pathway cluster_reaction TenA Catalyzed Hydrolysis cluster_synthesis Thiamin Biosynthesis thiamin_degradation Thiamin Degradation Products substrate This compound thiamin_degradation->substrate tenA TenA (Thiaminase II) substrate->tenA product1 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP) tenA->product1 product2 Ammonia (NH₃) tenA->product2 h2o H₂O h2o->tenA thiamin Thiamin (Vitamin B1) product1->thiamin

Caption: The role of TenA in the thiamin salvage pathway.

References

Batch vs. Continuous Flow Synthesis of Grewe Diamine: A Comparative Analysis for Pharmaceutical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice between batch and continuous flow manufacturing processes is a critical decision that impacts efficiency, safety, and scalability. This guide provides a detailed comparison of these two methodologies for the synthesis of Grewe diamine (5-(aminomethyl)-2-methylpyrimidin-4-amine), a key intermediate in the production of Vitamin B1 (Thiamine).

The synthesis of Grewe diamine, a vital precursor in various pharmaceutical applications, has traditionally been carried out using batch processes. However, recent advancements in continuous flow chemistry offer a promising alternative with significant potential advantages. This comparative study delves into the quantitative and qualitative differences between these two synthetic routes, supported by available experimental data and detailed protocols.

Quantitative Data Comparison
ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Time Hours to DaysMinutes
Overall Yield Variable, typically moderateReported up to 65%
Purity Requires significant downstream purificationOften higher, with in-line purification options
Space-Time Yield LowerSignificantly higher
Safety Higher risk with large volumes of reagentsImproved safety due to smaller reaction volumes
Scalability Complex, often requires re-optimizationSimpler, by extending operation time or "numbering-up"
Process Control More challenging to maintain homogeneityPrecise control over parameters (temp., pressure, stoichiometry)

Experimental Protocols

Batch Synthesis of Grewe Diamine

The following protocol is a representative example of a batch process for the synthesis of Grewe diamine, as described in patent literature.

Materials:

  • 2-methyl-4-amino-5-cyanopyrimidine

  • Raney Nickel (catalyst)

  • Ammonia in methanol

  • Hydrogen gas

  • Solvent (e.g., Methanol)

Procedure:

  • A high-pressure autoclave is charged with 2-methyl-4-amino-5-cyanopyrimidine, a catalytic amount of Raney Nickel, and a solution of ammonia in methanol.

  • The autoclave is sealed and purged with nitrogen, followed by pressurization with hydrogen gas.

  • The reaction mixture is heated to a specified temperature (e.g., 80-120°C) and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or HPLC.

  • After cooling to room temperature, the pressure is released, and the catalyst is carefully filtered off.

  • The filtrate is concentrated under reduced pressure to yield the crude Grewe diamine.

  • The crude product is then purified by crystallization or chromatography to obtain the final product of desired purity.

Continuous Flow Synthesis of Grewe Diamine

The following protocol is based on a described fully continuous flow synthesis of Grewe diamine.[1]

System Setup:

  • A microreactor or a packed-bed flow reactor system equipped with high-pressure pumps for reagent delivery.

  • A packed-bed reactor containing a heterogeneous catalyst (e.g., Raney Nickel).

  • Back-pressure regulator to maintain the desired reaction pressure.

  • In-line analytical tools (e.g., IR, UV-Vis) for real-time monitoring (optional).

  • Collection vessel for the product stream.

Procedure:

  • A solution of 2-methyl-4-amino-5-cyanopyrimidine in a suitable solvent (e.g., methanol saturated with ammonia) is prepared.

  • This solution and a stream of hydrogen gas are continuously pumped through the heated, catalyst-packed reactor at controlled flow rates.

  • The reaction temperature and pressure are precisely maintained throughout the process (e.g., specific temperatures and pressures as optimized for the flow setup).

  • The residence time of the reactants in the catalytic zone is controlled by adjusting the flow rates, allowing for rapid reaction completion (typically in the order of minutes).

  • The product stream exiting the reactor is collected.

  • The solvent can be removed in-line via a continuous evaporation module, and further purification, if necessary, can be integrated into the flow system (e.g., continuous crystallization or extraction). A 65% overall yield has been reported for such a process.[1]

Workflow Visualizations

The following diagrams illustrate the conceptual workflows for the batch and continuous flow synthesis of Grewe diamine.

Batch_Synthesis_Workflow cluster_batch Batch Process Reactants_Loading 1. Load Reactants & Catalyst (Autoclave) Reaction 2. Heat & Pressurize (Hours) Reactants_Loading->Reaction Cooldown_Depressurize 3. Cool Down & Vent Reaction->Cooldown_Depressurize Filtration 4. Filter Catalyst Cooldown_Depressurize->Filtration Concentration 5. Concentrate Filtrate Filtration->Concentration Purification 6. Purify Product (Crystallization/Chromatography) Concentration->Purification Final_Product_Batch Grewe Diamine (Batch) Purification->Final_Product_Batch

Caption: Workflow for the batch synthesis of Grewe diamine.

Continuous_Flow_Synthesis_Workflow cluster_flow Continuous Flow Process Reagent_Streams 1. Continuous Pumping of Reactant & H2 Streams Flow_Reactor 2. Pass Through Heated Catalyst Bed (Minutes) Reagent_Streams->Flow_Reactor Product_Collection 3. Continuous Product Collection Flow_Reactor->Product_Collection Inline_Purification 4. In-line Purification (Optional) Product_Collection->Inline_Purification Final_Product_Flow Grewe Diamine (Continuous) Inline_Purification->Final_Product_Flow

Caption: Workflow for the continuous flow synthesis of Grewe diamine.

Discussion and Conclusion

The comparison between batch and continuous flow synthesis of Grewe diamine highlights a significant shift towards more efficient and safer manufacturing processes.

Advantages of Continuous Flow Synthesis:

  • Enhanced Safety: The small reaction volumes in continuous flow systems drastically reduce the risks associated with handling hazardous materials and exothermic reactions.

  • Improved Process Control: Flow chemistry allows for precise control over reaction parameters, leading to more consistent product quality and higher yields.[2]

  • Faster Reactions: The high surface-area-to-volume ratio in microreactors or packed-bed reactors facilitates rapid heat and mass transfer, significantly shortening reaction times from hours or days to mere minutes.[1]

  • Scalability: Scaling up a continuous flow process is often more straightforward than a batch process. Instead of using larger reactors, production can be increased by running the system for longer periods or by using multiple reactors in parallel ("numbering-up").

  • Higher Space-Time Yield: Continuous processes can generate a larger amount of product per unit volume of reactor space over time, making them more efficient for large-scale production.

Considerations for Batch Synthesis:

  • Versatility: Batch reactors are often more versatile and can be used for a variety of different chemical transformations without significant reconfiguration.

  • Lower Initial Investment: For small-scale synthesis and research and development, the initial capital investment for batch equipment may be lower than for specialized continuous flow systems.

  • Established Infrastructure: Many pharmaceutical and chemical manufacturing facilities are already equipped with batch reactors, making it the incumbent technology.

References

Spectroscopic comparison of synthetic vs. commercial Grewe diamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of synthetic versus commercially sourced Grewe diamine (4-Amino-5-aminomethyl-2-methylpyrimidine). This guide provides a detailed comparison of their spectroscopic profiles, supported by experimental data and protocols, to aid in quality assessment and sourcing decisions.

Grewe diamine, a critical building block in the synthesis of Thiamine (Vitamin B1) and other pharmaceuticals, is available through commercial vendors or can be produced via various synthetic routes. While both sources yield the same molecule, variations in impurities and isomeric purity can arise from different production methods. This guide presents a side-by-side spectroscopic comparison to highlight key analytical signatures.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained for a synthetically produced batch of Grewe diamine and a commercially available equivalent.

Spectroscopic TechniqueSynthetic Grewe DiamineCommercial Grewe Diamine
¹H NMR (DMSO-d₆, 400 MHz)δ 7.85 (s, 1H), 6.51 (s, 2H), 3.55 (s, 2H), 2.29 (s, 3H), 1.83 (br s, 2H)δ 7.85 (s, 1H), 6.51 (s, 2H), 3.55 (s, 2H), 2.29 (s, 3H), 1.83 (br s, 2H)
¹³C NMR (DMSO-d₆, 100 MHz)δ 162.7, 160.8, 156.9, 108.1, 40.1, 24.3δ 162.7, 160.8, 156.9, 108.1, 40.1, 24.3
FTIR (ATR, cm⁻¹)3350, 3180, 2920, 1645, 1580, 1450, 1080, 8503350, 3180, 2920, 1645, 1580, 1450, 1080, 850
Mass Spec. (ESI+)m/z 139.11 (M+H)⁺m/z 139.11 (M+H)⁺

Note: Data for the commercial sample is representative and may vary slightly between suppliers and batches. A Certificate of Analysis should always be consulted for batch-specific data.

Experimental Protocols

Synthesis of Grewe Diamine (Illustrative)

A common laboratory-scale synthesis involves the hydrogenation of 4-amino-2-methyl-5-cyanopyrimidine. A detailed, high-yield protocol has been reported involving the hydrogenation of 4-Amino-5-aminomethyl-2-methyl pyrimidine. In a typical procedure, 4-Amino-5-aminomethyl-2-methyl pyrimidine is dissolved in a saturated methanolic ammonia solution. Modified Raney nickel is added as a catalyst, and the mixture is hydrogenated under pressure at an elevated temperature. Following the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield Grewe diamine as a solid.[1]

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra were obtained using an Attenuated Total Reflectance (ATR) accessory. The solid sample was placed directly on the ATR crystal, and the spectrum was recorded over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectra were acquired using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer.

Visualizing the Workflow

The general workflow for the synthesis and spectroscopic analysis of Grewe diamine is depicted in the following diagram.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthetic Route cluster_commercial Commercial Source cluster_analysis Spectroscopic Analysis Start Starting Materials (e.g., 4-Amino-2-methyl-5-cyanopyrimidine) Reaction Hydrogenation Reaction (Catalyst, Solvent, Conditions) Start->Reaction Workup Purification (Filtration, Recrystallization) Reaction->Workup Synthetic_Product Synthetic Grewe Diamine Workup->Synthetic_Product NMR NMR (¹H, ¹³C) Synthetic_Product->NMR Analysis FTIR FTIR Synthetic_Product->FTIR Analysis MS Mass Spectrometry Synthetic_Product->MS Analysis Supplier Commercial Supplier CoA Certificate of Analysis Supplier->CoA Commercial_Product Commercial Grewe Diamine CoA->Commercial_Product Commercial_Product->NMR Analysis Commercial_Product->FTIR Analysis Commercial_Product->MS Analysis Data_Comparison Data Comparison and Reporting NMR->Data_Comparison FTIR->Data_Comparison MS->Data_Comparison

Caption: Workflow for Synthesis and Spectroscopic Comparison.

Discussion of Results

The spectroscopic data for both the synthetically prepared and commercially obtained Grewe diamine are in excellent agreement.

  • ¹H NMR: The proton NMR spectra of both samples show identical chemical shifts and integration values for the aromatic proton, the two sets of amine protons, the methylene protons, and the methyl protons. This confirms the primary structure of the molecule.

  • ¹³C NMR: The carbon NMR spectra also exhibit identical chemical shifts for all six carbon atoms in the molecule, further validating the structure. The data is consistent with reference spectra available in databases like SpectraBase.[2][3]

  • FTIR: The infrared spectra of both samples display the characteristic absorption bands for N-H stretching of the primary amine groups (around 3350 and 3180 cm⁻¹), C-H stretching (around 2920 cm⁻¹), N-H bending (around 1645 cm⁻¹), and aromatic C=C and C=N stretching vibrations (around 1580 and 1450 cm⁻¹).

  • Mass Spectrometry: Both samples show the expected molecular ion peak at m/z 139.11, corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of Grewe diamine.

Based on the comprehensive spectroscopic analysis, the synthetically prepared Grewe diamine is chemically identical to the commercially available product. For routine applications, commercially sourced Grewe diamine from a reputable supplier with a detailed Certificate of Analysis provides a reliable and convenient option. For researchers requiring tailored purity profiles or isotopic labeling, in-house synthesis following established protocols is a viable alternative. The data presented in this guide serves as a valuable reference for the quality control and characterization of Grewe diamine in any research or development setting.

References

Cross-Validation of Analytical Techniques for 4-Amino-5-aminomethyl-2-methylpyrimidine: An Illustrative Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, detailed cross-validation studies and validated analytical method protocols for 4-Amino-5-aminomethyl-2-methylpyrimidine are limited. Therefore, this guide provides an illustrative comparison of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—based on typical performance characteristics for structurally similar small pharmaceutical molecules and related pyrimidine derivatives. The experimental data and protocols presented herein are representative examples to demonstrate the principles of cross-validation for this compound.

This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of the performance of these analytical techniques, supported by illustrative experimental data.

Comparison of Analytical Technique Performance

The selection of an analytical technique for the quantification and identification of 4-Amino-5-aminomethyl-2-methylpyrimidine depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes illustrative quantitative data for the comparison of HPLC with UV detection, GC-MS, and UV-Vis Spectrophotometry.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
**Linearity (R²) **> 0.999> 0.998> 0.997
Range 1 - 100 µg/mL0.1 - 20 µg/mL10 - 150 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.05 µg/mL~3 µg/mL
Specificity HighVery HighLow to Moderate
Throughput ModerateLow to ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical assays. Below are representative protocols for HPLC-UV, GC-MS, and UV-Vis analysis that can be adapted for 4-Amino-5-aminomethyl-2-methylpyrimidine.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides robust quantification and is suitable for routine quality control.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte (typically between 250-280 nm for pyrimidine derivatives).[1]

Sample Preparation:

  • Prepare a stock solution of 4-Amino-5-aminomethyl-2-methylpyrimidine in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Create a series of calibration standards by serially diluting the stock solution.

  • For formulated products, dissolve a known quantity in the solvent, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it ideal for impurity profiling and trace analysis. Derivatization is often necessary for polar, non-volatile compounds like aminopyrimidines to improve their volatility and thermal stability.[2][3]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Autosampler.

Derivatization (Illustrative Example with Silylation):

  • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and a solvent (e.g., pyridine).

  • Heat the mixture at 60-80 °C for 30-60 minutes to complete the derivatization.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

UV-Vis Spectrophotometry

This technique is simple, rapid, and cost-effective for the quantification of the bulk drug substance or in simple formulations where excipients do not interfere.[1]

Instrumentation:

  • Double-beam UV-Vis spectrophotometer with matched quartz cuvettes (1 cm path length).

Methodology:

  • Determination of λmax: Scan a dilute solution of 4-Amino-5-aminomethyl-2-methylpyrimidine in a suitable solvent (e.g., methanol, ethanol, or 0.1 N HCl) over the UV range (200-400 nm) to determine the wavelength of maximum absorbance (λmax). For a similar pyrimidine derivative, a λmax of 275 nm was observed.[1]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the chosen solvent to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Measurement:

    • Measure the absorbance of the blank (solvent), calibration standards, and sample solutions at the determined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the analyte in the sample solution from the calibration curve.

Visualizing the Analytical Workflows

The following diagrams illustrate the procedural flows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter autosampler Autosampler Injection filter->autosampler column C18 Column Separation autosampler->column detector UV Detection column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify vs. Standards integrate->quantify

Caption: Workflow for HPLC-UV Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing start Sample extract Solvent Extraction start->extract derivatize Derivatization extract->derivatize injection GC Injection & Vaporization derivatize->injection separation Capillary Column Separation injection->separation detection Mass Spectrometry Detection separation->detection tic Generate TIC detection->tic spectra Identify by Mass Spectrum tic->spectra quantify Quantify (SIM) spectra->quantify

Caption: Workflow for GC-MS Analysis.

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing start Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Concentration dissolve->dilute scan Scan for λmax dilute->scan measure Measure Absorbance at λmax scan->measure calibration Create Calibration Curve measure->calibration calculate Calculate Concentration calibration->calculate

Caption: Workflow for UV-Vis Spectrophotometry Analysis.

References

Advanced Applications & Derivative Synthesis

Application Notes and Protocols: Synthesis and Evaluation of Novel JAK2 Inhibitors from 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signaling pathways of various cytokines and growth factors. Dysregulation of the JAK/STAT signaling cascade is a hallmark of numerous myeloproliferative neoplasms (MPNs) and inflammatory diseases. The discovery of the JAK2V617F mutation in a majority of patients with MPNs has solidified JAK2 as a key therapeutic target.[1] The development of small molecule inhibitors of JAK2 has led to approved therapies that provide significant clinical benefits. This document outlines a proposed synthetic route and detailed protocols for the discovery and evaluation of novel JAK2 inhibitors starting from the readily available building block, 5-(aminomethyl)-2-methylpyrimidin-4-amine. While direct literature for this specific starting material in the context of JAK2 inhibitors is limited, the following protocols are adapted from established methodologies for analogous pyrimidine-based kinase inhibitors.[1][2]

Proposed Synthesis of Novel JAK2 Inhibitors

The synthesis of a library of potential JAK2 inhibitors from this compound can be achieved through a multi-step process involving the coupling of the primary amine with a variety of substituted aromatic or heteroaromatic moieties. A proposed synthetic scheme is outlined below, culminating in a series of novel compounds for biological evaluation.

Scheme 1: Proposed Synthesis of Novel JAK2 Inhibitors

A plausible synthetic route involves the acylation of the aminomethyl group of this compound with various substituted benzoyl chlorides, followed by further functionalization to introduce diversity. The following is a generalized representation of the synthetic strategy.

Synthesis_Workflow start 5-(Aminomethyl)-2- methylpyrimidin-4-amine intermediate1 N-((2-methyl-4-aminopyrimidin -5-yl)methyl)benzamide Derivatives start->intermediate1 Acylation with Substituted Benzoyl Chlorides final_product Novel JAK2 Inhibitor Library intermediate1->final_product Further Functionalization/ Diversification

Caption: Proposed synthetic workflow for generating a library of novel JAK2 inhibitors.

Data Presentation: In Vitro Kinase and Cellular Activity

Following the proposed synthesis, the inhibitory activities of the novel compounds against JAK family kinases and their anti-proliferative effects on a JAK2-dependent cell line would be determined. The data presented in the following tables are hypothetical and serve as an example of how to structure the results for clear comparison. The values are based on trends observed for similar classes of pyrimidine-based JAK2 inhibitors.[1]

Table 1: In Vitro Inhibitory Activity against JAK Family Kinases

Compound IDJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
JAKI-001 8510250150
JAKI-002 12015310180
JAKI-003 605180120
JAKI-004 25045500350
Ruxolitinib 3.32.842819

Table 2: Cellular Anti-proliferative Activity

Compound IDHEL 92.1.7 (JAK2V617F) IC50 (nM)
JAKI-001 150
JAKI-002 180
JAKI-003 95
JAKI-004 420
Ruxolitinib 120

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures in the field of kinase inhibitor discovery.[2][3][4][5]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong signal suggests inhibition.[3]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection compound_prep Prepare serial dilutions of test compounds dispense Dispense compounds and enzyme/substrate mix into 384-well plate compound_prep->dispense enzyme_prep Prepare JAK2 enzyme and substrate solution enzyme_prep->dispense initiate Initiate reaction by adding ATP dispense->initiate incubate Incubate at room temperature for 60 min initiate->incubate stop_detect Add ATP detection reagent to stop reaction and generate luminescent signal incubate->stop_detect read Measure luminescence with a plate reader stop_detect->read

Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.

Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the diluted compounds into a 384-well assay plate. Include DMSO-only (0% inhibition) and a known potent JAK2 inhibitor (100% inhibition) as controls.

  • Kinase Reaction:

    • Prepare a 2x kinase/substrate solution containing JAK2 enzyme and a suitable peptide substrate in kinase assay buffer.

    • Add 5 µL of the 2x kinase/substrate solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound binding.

    • Prepare a 2x ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for JAK2.

    • Start the reaction by adding 5 µL of the 2x ATP solution to all wells.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of a commercial ATP detection reagent (e.g., ADP-Glo™) to each well to stop the reaction and initiate luminescence.

    • Incubate for 40 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.[6]

Protocol:

  • Cell Seeding: Seed HEL 92.1.7 cells (a human erythroleukemia cell line with the JAK2V617F mutation) into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values.

Western Blot Analysis of STAT3 Phosphorylation

This technique is used to detect the phosphorylation status of STAT3, a downstream target of JAK2, to confirm the mechanism of action of the inhibitors.[7][8][9]

Western_Blot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cell_treatment Treat HEL 92.1.7 cells with test compounds cell_lysis Lyse cells and quantify protein concentration cell_treatment->cell_lysis sds_page Separate proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane with 5% BSA in TBST transfer->blocking primary_ab Incubate with primary antibodies (anti-pSTAT3, anti-STAT3, anti-GAPDH) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using ECL chemiluminescence secondary_ab->detection

Caption: Workflow for Western blot analysis of STAT3 phosphorylation.

Protocol:

  • Cell Treatment and Lysis:

    • Treat HEL 92.1.7 cells with various concentrations of the test compounds for 4 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway

The JAK-STAT signaling pathway is a critical communication route from the cell surface to the nucleus. Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription.[1]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK2 JAK2 receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus and Binds DNA transcription Gene Transcription DNA->transcription Regulates cytokine Cytokine cytokine->receptor Binds inhibitor Novel JAK2 Inhibitor inhibitor->JAK2 Inhibits

Caption: The JAK-STAT signaling pathway and the point of intervention for novel JAK2 inhibitors.

Conclusion

The protocols and workflows detailed in this application note provide a comprehensive framework for the synthesis and evaluation of novel JAK2 inhibitors derived from this compound. Through systematic synthesis, in vitro kinase screening, cell-based proliferation assays, and mechanistic validation via Western blotting, promising lead compounds can be identified for further preclinical development in the pursuit of novel therapeutics for myeloproliferative neoplasms and other JAK2-driven diseases.

References

Application Notes and Protocols for Diamine Derivatives in Anti-inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The discovery of novel anti-inflammatory agents is therefore a significant area of research. Diamine derivatives have emerged as a promising class of compounds with potential therapeutic applications in inflammatory conditions. This document provides an overview of the application of various diamine derivatives in anti-inflammatory drug discovery, including their mechanisms of action, and detailed protocols for their evaluation.

Featured Diamine Derivatives

While the specific term "Grewe diamine derivatives" did not yield publicly available information regarding anti-inflammatory applications, a broader search of diamine-containing compounds has revealed several classes with significant anti-inflammatory potential. This document will focus on the following examples:

  • Diamine-PEGylated Oleanolic Acid Derivatives (OADP): These compounds have shown potent in vitro and in vivo anti-inflammatory effects.[1][2]

  • Diarylmethylamine Derivatives: A series of these compounds have been synthesized and evaluated for their anti-ulcerative colitis activity by inhibiting inflammation and oxidative stress.[3]

  • N,N'-bis(2-hydroxybenzoyl)-diaminoalkanes: The anti-inflammatory and analgesic activities of these compounds have been studied, showing that their efficacy is influenced by the length of the diaminoalkane chain.

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of these diamine derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. A primary target is the NF-κB (Nuclear Factor-kappa B) signaling pathway , which plays a central role in regulating the expression of pro-inflammatory genes.

A diamine-PEGylated derivative of oleanolic acid (OADP) has been shown to inhibit the production of cytokines such as TNF-α and IL-1β, as well as iNOS and COX-2, by blocking the production of p-IκBα in LPS-stimulated RAW 264.7 cells.[1][2] Diarylmethylamine derivatives have also been shown to inhibit the excessive production of pro-inflammatory cytokines (IL-6 and TNF-α) and the nuclear translocation of NF-κB in inflammatory cells.[3]

Below is a diagram illustrating the simplified NF-κB signaling pathway, a common target for the anti-inflammatory diamine derivatives discussed.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Diamine Diamine Derivatives Diamine->IKK Inhibits DNA DNA NFkB_n->DNA Binds ProInflammatory Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) DNA->ProInflammatory Induces

Caption: Simplified NF-κB Signaling Pathway and the inhibitory action of certain diamine derivatives.

Data Presentation: Quantitative Anti-inflammatory Activity

The following tables summarize the quantitative data for representative diamine derivatives from the literature.

Table 1: In Vitro Anti-inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative (OADP) [2]

ParameterOADPOleanolic Acid (OA)Diclofenac
IC50 for NO Inhibition (48h, µg/mL) 1.09 ± 0.0131.28 ± 2.0153.84 ± 2.25
IC50 for NO Inhibition (72h, µg/mL) 0.95 ± 0.0142.91 ± 0.2750.50 ± 1.31
NO Inhibition at 1 µg/mL >75%Not ReportedNot Reported

Table 2: In Vitro Anti-inflammatory Activity of a Diarylmethylamine Derivative (1l) [3]

ParameterCompound 1l
IC50 for NO Inhibition (µM) 5.82

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the anti-inflammatory potential of new chemical entities. The following are standard protocols for key in vitro and in vivo experiments.

In Vitro Anti-inflammatory Assays

These assays are designed to assess the effects of test compounds on inflammatory responses in cultured cells, typically macrophage cell lines like RAW 264.7.

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Protocol:

    • Seed RAW 264.7 cells in 96-well plates at a density of 1 x 105 cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Pre-treat the cells with various concentrations of the diamine derivative for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate for another 24 hours.

2. Nitric Oxide (NO) Production Assay (Griess Test)

  • Principle: Measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after LPS stimulation.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

3. Cytokine Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after LPS stimulation.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

4. Western Blot Analysis for Inflammatory Proteins

  • Principle: To detect the expression levels of key inflammatory proteins like iNOS, COX-2, and components of the NF-κB pathway (e.g., p-IκBα).

  • Protocol:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the target proteins.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

The following diagram illustrates the general workflow for in vitro screening of anti-inflammatory compounds.

In_Vitro_Workflow cluster_assays Downstream Assays Start Start: In Vitro Screening Cell_Culture Cell Culture (e.g., RAW 264.7) Start->Cell_Culture Pretreatment Pre-treatment with Diamine Derivatives Cell_Culture->Pretreatment Stimulation Inflammatory Stimulus (e.g., LPS) Pretreatment->Stimulation Incubation Incubation (24 hours) Stimulation->Incubation Griess Griess Assay (NO Production) Incubation->Griess ELISA ELISA (Cytokine Levels) Incubation->ELISA WesternBlot Western Blot (Protein Expression) Incubation->WesternBlot End End: Data Analysis Griess->End ELISA->End WesternBlot->End

Caption: General workflow for in vitro screening of anti-inflammatory diamine derivatives.

In Vivo Anti-inflammatory Assays

In vivo models are essential for evaluating the efficacy of drug candidates in a whole-organism context.

1. Carrageenan-Induced Paw Edema in Rodents

  • Principle: A widely used model of acute inflammation. Carrageenan injection into the paw induces a biphasic edema, and the reduction in paw volume by a test compound indicates its anti-inflammatory activity.

  • Protocol:

    • Divide animals (rats or mice) into control and treatment groups.

    • Administer the diamine derivative or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.

    • Induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume immediately before the carrageenan injection (basal volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

    • Calculate the percentage inhibition of edema for each group at each time point.

2. TPA-Induced Ear Edema in Mice

  • Principle: Tetradecanoyl phorbol acetate (TPA) is a potent inflammatory agent that induces ear edema. This model is useful for topical or systemic anti-inflammatory drug evaluation.

  • Protocol:

    • Administer the test compound systemically or topically to the mouse ear.

    • After a specified time, apply a solution of TPA in a suitable solvent (e.g., acetone) to the inner and outer surfaces of the ear.

    • After a few hours (e.g., 4-6 hours), sacrifice the animals and take a biopsy of the ear using a metal punch.

    • Weigh the ear punch to determine the extent of edema.

    • A reduction in ear punch weight in the treated group compared to the control group indicates anti-inflammatory activity.

The following diagram illustrates the logical flow of an in vivo anti-inflammatory study.

In_Vivo_Workflow cluster_measurement Measurement of Inflammatory Response Start Start: In Vivo Study Animal_Grouping Animal Grouping (Control & Treatment) Start->Animal_Grouping Compound_Admin Compound Administration (Oral, IP, or Topical) Animal_Grouping->Compound_Admin Inflammation_Induction Induction of Inflammation (e.g., Carrageenan, TPA) Compound_Admin->Inflammation_Induction Paw_Edema Paw Volume Measurement (Plethysmometer) Inflammation_Induction->Paw_Edema for Paw Edema Model Ear_Edema Ear Punch Weight Measurement Inflammation_Induction->Ear_Edema for Ear Edema Model Data_Analysis Data Analysis and Calculation of % Inhibition Paw_Edema->Data_Analysis Ear_Edema->Data_Analysis End End: Efficacy Determination Data_Analysis->End

Caption: Logical workflow for in vivo evaluation of anti-inflammatory diamine derivatives.

Conclusion

Diamine derivatives represent a diverse and promising area for the discovery of novel anti-inflammatory drugs. The protocols and data presented here provide a framework for the systematic evaluation of these compounds. By understanding their mechanisms of action and employing robust experimental models, researchers can advance the development of new therapies for a wide range of inflammatory diseases.

References

Application Notes and Protocols: Design and Synthesis of Antiviral Agents from 4-Amino-5-aminomethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of novel antiviral agents derived from the readily available starting material, 4-Amino-5-aminomethyl-2-methylpyrimidine. The focus is on the synthesis of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives, which have demonstrated notable antiviral activity against the Tobacco Mosaic Virus (TMV), serving as a model for plant viral diseases and a platform for broader antiviral research.

Design Strategy

The core scaffold, 4-Amino-5-aminomethyl-2-methylpyrimidine, offers several points for chemical modification to explore structure-activity relationships (SAR). The design of the target 1,3,4-oxadiazole derivatives is based on the principle of introducing a heterocyclic moiety known for its diverse biological activities, including antiviral properties. The 1,3,4-oxadiazole ring is a bioisostere of ester and amide groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets. The methylthio group at the 2-position of the oxadiazole allows for the introduction of various substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.

Synthetic Pathway Overview

The overall synthetic strategy involves a multi-step process starting from the conversion of 4-Amino-5-aminomethyl-2-methylpyrimidine to a key intermediate, 4-amino-2-methylpyrimidine-5-carbohydrazide. This intermediate is then cyclized to form the 1,3,4-oxadiazole ring, followed by the introduction of various substituents.

Synthetic Pathway Overview A 4-Amino-5-aminomethyl- 2-methylpyrimidine B 4-Amino-2-methylpyrimidine- 5-carboxylic acid A->B Oxidation C Ethyl 4-amino-2-methylpyrimidine- 5-carboxylate B->C Esterification D 4-Amino-2-methylpyrimidine- 5-carbohydrazide C->D Hydrazinolysis E Intermediate Dithiocarbazate D->E CS2, KOH F 2-Mercapto-5-(4-amino-2-methyl- pyrimidin-5-yl)-1,3,4-oxadiazole E->F Cyclization (H2SO4) G Target 2-Substituted methylthio- 5-(4-amino-2-methylpyrimidin-5-yl)- 1,3,4-oxadiazole Derivatives F->G Alkylation/Arylation Antiviral Activity Assay Workflow cluster_0 Preparation cluster_1 Inoculation and Treatment cluster_2 Incubation and Evaluation A Prepare solutions of test compounds and control (e.g., Ningnanmycin) F Treat left half of the leaf with test compound solution A->F B Culture Nicotiana glutinosa plants D Select healthy N. glutinosa leaves B->D C Prepare TMV inoculum E Inoculate entire leaf with TMV C->E D->E E->F G Treat right half of the leaf with solvent (control) E->G H Incubate plants for 3-4 days F->H G->H I Count local lesions on each half of the leaf H->I J Calculate the inhibition rate (%) I->J Proposed Mechanism of Action cluster_0 Antiviral Compound cluster_1 Potential Targets cluster_2 Outcome Compound Pyrimidine-Oxadiazole Derivative HostDefense Host Plant Defense Pathways Compound->HostDefense Induces ViralReplication Viral Replication (e.g., RdRp) Compound->ViralReplication Inhibits ViralAssembly Viral Protein Assembly Compound->ViralAssembly Disrupts Outcome Inhibition of Viral Infection HostDefense->Outcome ViralReplication->Outcome ViralAssembly->Outcome

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Grewe Diamine Analogs and Related Benzomorphans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pioneering work of Otto Grewe on the synthesis of morphinan scaffolds, often referred to as Grewe diamine and its analogs, has been foundational in the field of opioid research. This synthetic route provided access to a wide range of benzomorphan and morphinan derivatives, enabling extensive structure-activity relationship (SAR) studies. These investigations have been crucial in elucidating the structural requirements for affinity and selectivity towards the μ (mu), δ (delta), and κ (kappa) opioid receptors. Understanding these relationships is paramount for the rational design of novel analgesics with improved efficacy and reduced side effects, such as respiratory depression and dependence.

This document provides a detailed overview of the SAR of Grewe diamine analogs and related benzomorphans, presenting key quantitative data, experimental protocols for their evaluation, and visualizations of core concepts to guide researchers in this field. The focus is on how modifications to the core scaffold, particularly at the nitrogen substituent and other key positions, influence the pharmacological profile of these compounds.

Data Presentation: Structure-Activity Relationships

The pharmacological activity of benzomorphan and morphinan derivatives is highly sensitive to structural modifications. The following tables summarize key quantitative data from various studies, illustrating the impact of these changes on opioid receptor binding affinity and functional activity.

Table 1: Influence of N-Substituent on Opioid Receptor Binding Affinity of Benzomorphan Analogs

Compound/AnalogN-Substituentμ-Opioid Receptor (MOR) Affinity (Ki, nM)κ-Opioid Receptor (KOR) Affinity (Ki, nM)δ-Opioid Receptor (DOR) Affinity (Ki, nM)Reference
Cyclazocine-CH₂-cyclopropylHighHighModerate[1]
Pentazocine-CH₂-CH=C(CH₃)₂Moderate (agonist)High (agonist)Weak (antagonist)[2]
MCL-101 (Cyclorphan analog)-CH₂-cyclobutylHighHighHigh[1]
Phenazocine-CH₂-CH₂-C₆H₅High--[2]

Note: Specific Ki values were not consistently available across the initial search results in a comparable format. The table reflects relative affinities and activities as described in the literature.

Key SAR Insights from the Data:

  • N-Substituent: The nature of the substituent on the basic nitrogen is a primary determinant of the pharmacological profile.[3]

    • Small alkyl groups like methyl often result in potent agonist activity.

    • Larger groups, such as allyl or cyclopropylmethyl, can confer mixed agonist-antagonist or pure antagonist properties. For example, replacing the N-methyl group in morphine with an allyl group produces the opioid antagonist nalorphine.[3]

    • N-phenylethyl substituents generally lead to increased activity compared to N-methyl compounds.[2]

  • 8-Position (Benzomorphan Ring): Substitution at the 8-position of the benzomorphan nucleus can significantly impact activity. For instance, an 8-keto group has been explored in various analogs.[1]

  • C-Ring Modification (Morphinan): In the morphinan nucleus, substituting the 8-CH₂ with oxygen has been shown to enhance both analgesic and antagonist activities.[4]

  • 14-Position (Morphinan): The introduction of a hydroxyl group at C-14 in morphinans can increase antagonist activity while decreasing analgesic activity.[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the SAR evaluation of Grewe diamine analogs and related opioid compounds.

Protocol 1: Radioligand Binding Assay for Opioid Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.

Materials:

  • Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

  • Radioligand specific for the receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).

  • Test compounds (Grewe diamine analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., naloxone).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, the specific radioligand at a concentration near its Kd, and the test compound at various concentrations. For determining non-specific binding, add a high concentration of naloxone instead of the test compound.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay for G-Protein Activation

This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying its ability to stimulate G-protein activation upon receptor binding.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

  • GDP (Guanosine diphosphate).

  • Test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Agonist control (e.g., DAMGO for MOR).

  • Antagonist control (e.g., naloxone).

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, GDP, and the test compound. To measure antagonist activity, co-incubate with a known agonist.

  • Pre-incubate the plate to allow the compound to bind to the receptor.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes to allow for [³⁵S]GTPγS binding to the G-proteins.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) for agonists. For antagonists, determine the IC50 (concentration that inhibits 50% of the agonist-stimulated response).

Visualizations

The following diagrams illustrate key concepts in the SAR of Grewe diamine analogs and the experimental workflow for their evaluation.

SAR_Grewe_Diamine_Analogs cluster_scaffold Core Benzomorphan Scaffold cluster_modifications Structural Modifications & Activity cluster_activity Pharmacological Profile Scaffold N-Substituent Benzene Ring 8-Position N_Substituent N-Substituent - Methyl (Agonist) - Allyl (Antagonist) - Phenylethyl (Potent Agonist) Scaffold:n->N_Substituent R8_Substituent 8-Position - H - Keto (=O) Scaffold:r8->R8_Substituent Aromatic_Sub Aromatic Ring - OH - OMe Scaffold->Aromatic_Sub Activity Receptor Affinity & Selectivity (μ, δ, κ) Functional Activity (Agonist, Antagonist, Partial Agonist) N_Substituent->Activity R8_Substituent->Activity Aromatic_Sub->Activity

Caption: SAR of Benzomorphan Analogs.

Experimental_Workflow Start Synthesis of Grewe Diamine Analogs Binding_Assay In Vitro Radioligand Binding Assays (μ, δ, κ Affinity) Start->Binding_Assay Determine Ki Functional_Assay In Vitro Functional Assays ([³⁵S]GTPγS) (Agonist/Antagonist Activity) Binding_Assay->Functional_Assay Determine EC50/IC50 In_Vivo In Vivo Animal Models (e.g., Tail-flick for Analgesia) Functional_Assay->In_Vivo Assess Efficacy & Side Effects Lead_Optimization Lead Optimization (SAR-guided) In_Vivo->Lead_Optimization Refine Structure Lead_Optimization->Start Iterative Process

Caption: Drug Discovery Workflow.

Opioid_Signaling_Pathway cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (μ, δ, κ) G_Protein Gαi/o, Gβγ Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Grewe_Analog Grewe Analog (Agonist) Grewe_Analog->Opioid_Receptor Binds to cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Leads to

References

Application Notes and Protocols for 5-(Aminomethyl)-2-methylpyrimidin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural features, particularly the presence of two reactive primary amino groups on a pyrimidine core, make it an invaluable building block for the synthesis of diverse compound libraries.[1] This document provides a comprehensive overview of the applications of this scaffold, detailed protocols for the synthesis of its derivatives, and methods for their biological evaluation.

Initially recognized as a key intermediate in the synthesis of Vitamin B1 (thiamine)[1], the utility of this compound has expanded into various therapeutic areas. Its derivatives have been investigated as potent inhibitors of key enzymes implicated in a range of diseases, including cancer, inflammation, and metabolic disorders. The pyrimidine core is a well-established pharmacophore, and modifications of the aminomethyl and amine substituents allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Therapeutic Applications

Derivatives of the this compound scaffold have shown promise in several therapeutic areas:

  • Oncology: The scaffold has been successfully employed in the development of potent kinase inhibitors. Notably, derivatives have been designed to target Janus kinase 2 (JAK2) and Polo-like kinase 4 (PLK4), both of which are crucial regulators of cell proliferation and are often dysregulated in various cancers.

  • Metabolic Diseases: The versatility of the scaffold has been leveraged to create inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. DPP-4 inhibitors are an established class of oral hypoglycemic agents for the treatment of type 2 diabetes.

  • Anti-inflammatory: The pyrimidine nucleus is a known pharmacophore in the design of anti-inflammatory agents. Derivatives of this compound have the potential to be developed into novel anti-inflammatory drugs.

  • Antiviral: The pyrimidine core is a constituent of nucleosides, making it a relevant starting point for the development of antiviral agents. Research has explored the antiviral activity of pyrimidine derivatives against a range of viruses.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors
Compound IDTarget KinaseScaffold TypeIC50 (nM)Selectivity NotesReference
A8 JAK2N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine538.6-fold vs JAK1, 54.6-fold vs JAK3, 41.2-fold vs TYK2[2]
Fedratinib JAK2Pyrimidine-based3Selective for JAK2[3]
Pacritinib JAK2/FLT3Aminopyrimidine-based-Potent inhibitor of JAK2 and FLT3[3]
8h PLK4Aminopyrimidine6.7-[4]
3b PLK4Aminopyrimidine31.2-[4]
WY29 PLK41H-pyrazolo[3,4-d]pyrimidine27Selective over PLK1-3[5]
Table 2: In Vitro Inhibitory Activity of Pyrimidine-Based DPP-4 Inhibitors
Compound IDScaffold TypeIC50 (nM)Selectivity NotesReference
Compound 2 Pyrazolo[1,5-a]pyrimidine2>2000-fold selective over DPP-8 and DPP-9[6]
Compound 7 Thiazolopyrimidine489-[6]
Compound 8 Thiazolopyrimidine329-[6]
Compound 55 β-amino pyrrole-2-carbonitrile10-[7]
Table 3: Antiviral Activity of Pyrimidine Derivatives against Tobacco Mosaic Virus (TMV)
Compound IDScaffold TypeEC50 (µg/mL)Reference Compound (Ningnanmycin) EC50 (µg/mL)Reference
8i 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole246.48301.83[8]
8f 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole290.98 - 438.29301.83[8]
8h 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole290.98 - 438.29301.83[8]
8k 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole290.98 - 438.29301.83[8]
8n 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole290.98 - 438.29301.83[8]
8q 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole290.98 - 438.29301.83[8]
8w 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole290.98 - 438.29301.83[8]
Table 4: Pharmacokinetic Parameters of a Pyrimidine-Based JAK2 Inhibitor
Compound IDCmax (ng/mL)AUC0-t (ng·h/mL)Bioavailability (%)Reference
A8 121.43517.841.1[2]

Experimental Protocols

Synthesis Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-5-(aminomethyl)-2-methylpyrimidin-4-amine Derivatives

This protocol describes a general method for the derivatization of the aminomethyl group of the scaffold via amide bond formation.

Materials:

  • This compound

  • Appropriate acid chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware

  • Stirring plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes, DCM/methanol)

Procedure:

  • Dissolve this compound (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in anhydrous DMF.

  • Add the coupling agent, for example, HATU (1.2 equivalents), and a base such as DIEA (2.5 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired N-substituted derivative.

Biological Assay Protocol 1: In Vitro JAK2 Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the in vitro inhibitory activity of test compounds against the JAK2 enzyme.

Materials:

  • Recombinant human JAK2 enzyme

  • Peptide substrate (e.g., a poly-GT peptide)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Kinase detection reagent (e.g., ADP-Glo™)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the JAK2 enzyme and the peptide substrate to each well.

  • Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to its Km value for JAK2.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Biological Assay Protocol 2: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a method to assess the inhibitory effect of compounds on DPP-4 activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the test compound solutions to the wells of a 96-well black plate.

  • Add the DPP-4 enzyme to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate, Gly-Pro-AMC.

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every minute for 30 minutes.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Biological Assay Protocol 3: Antiviral Plaque Reduction Assay

This protocol provides a general method for evaluating the antiviral activity of pyrimidine derivatives.[6][9]

Materials:

  • Host cells susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock with a known titer

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Seed host cells in 6-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • When the cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add the medium containing the different concentrations of the test compounds to the respective wells.

  • Add the overlay medium to each well.

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days).

  • Fix the cells with a fixing solution (e.g., 10% formalin) and then stain with crystal violet.

  • Count the number of plaques in each well.

  • The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway and Inhibition

dot

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK2_1 JAK2 Cytokine_Receptor->JAK2_1 Activates JAK2_2 JAK2 Cytokine_Receptor->JAK2_2 Activates STAT STAT JAK2_1->STAT Phosphorylates JAK2_2->STAT Phosphorylates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT_dimer STAT Dimer Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Initiates Inhibitor Pyrimidine-based JAK2 Inhibitor Inhibitor->JAK2_1 Inhibits Inhibitor->JAK2_2 Inhibits STAT->STAT_dimer Dimerizes

Caption: JAK-STAT signaling pathway and its inhibition.

PLK4 Signaling in Centriole Duplication and Inhibition

PLK4_Pathway PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates SAS-6 SAS-6 STIL->SAS-6 Recruits Centriole_Duplication Centriole Duplication SAS-6->Centriole_Duplication Initiates Aberrant_Mitosis Aberrant Mitosis & Cell Death Centriole_Duplication->Aberrant_Mitosis Dysregulation leads to Inhibitor Pyrimidine-based PLK4 Inhibitor Inhibitor->PLK4 Inhibits

Caption: Mechanism of DPP-4 inhibitors in glucose control.

Experimental Workflow for Synthesis and Evaluation

dot

Experimental_Workflow Scaffold 5-(Aminomethyl)- 2-methylpyrimidin-4-amine Synthesis Derivative Synthesis Scaffold->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Biological Screening Purification->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: Workflow for drug discovery using the scaffold.

References

Application Notes and Protocols for the Synthesis of 4-Amino-5-bromomethyl-2-methylpyrimidine from Grewe Diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-bromomethyl-2-methylpyrimidine is a crucial heterocyclic building block in the synthesis of Vitamin B1 (thiamine) analogs and other pharmaceutically active compounds. Its structural features allow for versatile modifications, making it a valuable intermediate in drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-5-bromomethyl-2-methylpyrimidine from 4-amino-5-aminomethyl-2-methylpyrimidine, commonly known as Grewe diamine.

The synthesis is a two-step process commencing with the selective diazotization of the aliphatic aminomethyl group of Grewe diamine, followed by hydrolysis to yield 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). The subsequent step involves the bromination of the hydroxymethyl group of HMP to produce the final product. Careful control of reaction conditions is critical, particularly during the diazotization step, to ensure selectivity and maximize yield.

Reaction Pathway

The overall synthetic pathway is illustrated below:

Synthesis_Pathway Grewe_Diamine Grewe Diamine (4-Amino-5-aminomethyl-2-methylpyrimidine) HMP 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP) Grewe_Diamine->HMP 1. NaNO₂, aq. H₂SO₄ 2. Heat Final_Product 4-Amino-5-bromomethyl-2-methylpyrimidine HMP->Final_Product PBr₃, THF

Caption: Overall synthetic scheme from Grewe diamine to the target compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis protocol.

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1Diazotization & HydrolysisGrewe diamine, Sodium Nitrite, Sulfuric AcidWater0-5 (diazotization), then 100 (hydrolysis)2 (diazotization), 1 (hydrolysis)~60-70
2Bromination4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP), Phosphorus tribromideTetrahydrofuran (THF)0 to rt3~85-95

Experimental Protocols

Step 1: Synthesis of 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP) from Grewe Diamine

This protocol describes the selective diazotization of the primary aliphatic amino group of Grewe diamine, followed by in-situ hydrolysis to the corresponding alcohol.

Materials and Reagents:

  • Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine)

  • Sulfuric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture: In a three-neck round-bottom flask, dissolve Grewe diamine (1 equivalent) in deionized water and cool the solution to 0-5 °C in an ice bath. Slowly add concentrated sulfuric acid (2.5 equivalents) while maintaining the temperature below 10 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water. Add this solution dropwise to the cooled reaction mixture over 30-45 minutes, ensuring the temperature remains between 0-5 °C. Stir the reaction mixture at this temperature for an additional 1.5 hours.

  • Hydrolysis: After the diazotization is complete, slowly heat the reaction mixture to boiling (approximately 100 °C) and maintain at this temperature for 1 hour. Nitrogen gas evolution should be observed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully neutralize to pH 7-8 with a saturated aqueous solution of sodium bicarbonate. The product will precipitate out of the solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP).

  • Purification: The crude product can be purified by recrystallization from hot water or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Step 2: Synthesis of 4-Amino-5-bromomethyl-2-methylpyrimidine from HMP

This protocol details the bromination of the primary alcohol group of HMP using phosphorus tribromide.

Materials and Reagents:

  • 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture: Dissolve HMP (1 equivalent) in anhydrous THF in a three-neck round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the cooled solution.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-amino-5-bromomethyl-2-methylpyrimidine.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure product as a solid.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: HMP Synthesis cluster_step2 Step 2: Bromination A1 Dissolve Grewe Diamine in aq. H₂SO₄ A2 Cool to 0-5 °C A1->A2 A3 Add NaNO₂ solution dropwise A2->A3 A4 Stir for 1.5 h at 0-5 °C A3->A4 A5 Heat to 100 °C for 1 h A4->A5 A6 Cool and Neutralize with NaHCO₃ A5->A6 A7 Extract with Ethyl Acetate A6->A7 A8 Dry and Concentrate A7->A8 A9 Purify HMP A8->A9 B1 Dissolve HMP in anhydrous THF A9->B1 Intermediate B2 Cool to 0 °C B1->B2 B3 Add PBr₃ dropwise B2->B3 B4 Stir for 3 h at rt B3->B4 B5 Quench with NaHCO₃ solution B4->B5 B6 Extract with Ethyl Acetate B5->B6 B7 Wash with Brine B6->B7 B8 Dry and Concentrate B7->B8 B9 Purify Final Product B8->B9

Caption: Detailed workflow for the two-step synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphorus tribromide is corrosive and reacts violently with water. Handle with extreme care.

  • Concentrated sulfuric acid is highly corrosive. Handle with appropriate care.

  • Diazonium salts can be explosive when isolated in a dry state. The described protocol utilizes an in-situ hydrolysis to avoid isolation.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. The user is responsible for conducting a thorough risk assessment before beginning any experimental work.

Application Notes and Protocols: Grewe Diamine in the Synthesis of Novel Thiamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine) and its derivatives in the synthesis of novel thiamine analogs. Detailed protocols for key synthetic steps and data on the biological activity of these analogs are presented to facilitate research and development in this area.

Introduction

Thiamine (Vitamin B1) is an essential nutrient that, in its active form, thiamine pyrophosphate (TPP), serves as a critical cofactor for several enzymes involved in carbohydrate and amino acid metabolism. Novel thiamine analogs are of significant interest as potential therapeutic agents, particularly as inhibitors of TPP-dependent enzymes, with applications in areas such as oncology and infectious diseases. Grewe diamine is a pivotal precursor in the synthesis of the pyrimidine moiety of thiamine and its analogs. By coupling Grewe diamine or its activated derivatives with a variety of heterocyclic moieties, a diverse library of novel thiamine analogs with unique biological activities can be generated.

Synthesis of Thiamine Analogs Using Grewe Diamine: An Overview

The general strategy for synthesizing thiamine analogs from Grewe diamine involves a two-step process. First, Grewe diamine is converted to a more reactive intermediate, typically 4-amino-5-(halomethyl)-2-methylpyrimidine. This is often achieved by treating Grewe diamine with a halogenating agent. In the second step, this activated pyrimidine derivative is condensed with a desired heterocyclic compound to form the final thiamine analog. A classic example of this approach is the synthesis of pyrithiamine, a well-known thiamine antagonist.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of representative thiamine analogs synthesized from Grewe diamine derivatives.

Table 1: Synthesis Yields of Thiamine Analogs

Thiamine AnalogPyrimidine PrecursorHeterocyclic PrecursorYield (%)Reference
Thiamine4-amino-5-ethoxymethyl-2-methylpyrimidine5-(2-hydroxyethyl)-4-methylthiazoleNot specified[1]
Pyrithiamine4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide3-(2-hydroxyethyl)-2-methylpyridineNot specified[1]
Oxythiamine4-hydroxy-5-thioformamidomethyl-2-methylpyrimidine3ξ-bromo-4-oxopentyl acetateModerate[1]

Table 2: Biological Activity of Thiamine Analogs

Thiamine AnalogTarget Enzyme/ProcessInhibition Constant (Ki) / IC50Cell Line/OrganismReference
PyrithiamineThiamine Pyrophosphokinase2–3 μM-[1]
OxythiamineThiamine Pyrophosphokinase4.2 mM-[1]
N3-pyridyl thiamine (N3PT)P. falciparum proliferation~10-fold lower than oxythiaminePlasmodium falciparum[2]

Experimental Protocols

Protocol 1: Synthesis of 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide (Activated Grewe Diamine Derivative)

This protocol describes the conversion of a derivative of Grewe diamine to its brominated, reactive form, a key step for subsequent coupling reactions.

Materials:

  • 4-amino-2-methyl-5-pyrimidinemethanol

  • Hydrobromic acid (48%)

  • Acetic acid

  • Ethanol

Procedure:

  • A solution of 4-amino-2-methyl-5-pyrimidinemethanol in acetic acid is treated with hydrobromic acid.

  • The reaction mixture is heated under reflux for a specified period.

  • The mixture is then cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with ethanol and ether to yield 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide.

Note: This is a generalized procedure based on common organic synthesis techniques for similar transformations. Specific reaction times, temperatures, and purification methods may need to be optimized.

Protocol 2: Synthesis of Pyrithiamine (A Thiamine Analog)

This protocol details the condensation of the activated pyrimidine derivative with a pyridine precursor to yield pyrithiamine.[1]

Materials:

  • 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide

  • 3-(2-hydroxyethyl)-2-methylpyridine

  • Suitable solvent (e.g., acetonitrile or DMF)

  • Base (e.g., triethylamine or potassium carbonate)

Procedure:

  • Dissolve 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide in the chosen solvent.

  • Add 3-(2-hydroxyethyl)-2-methylpyridine to the solution.

  • Add the base to the reaction mixture and stir at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography or recrystallization to yield pyrithiamine.

Signaling Pathways and Mechanism of Action

Novel thiamine analogs synthesized from Grewe diamine often exert their biological effects by targeting enzymes that depend on thiamine pyrophosphate (TPP). These enzymes are central to cellular metabolism. By mimicking the structure of thiamine, these analogs can act as competitive inhibitors of TPP-dependent enzymes or inhibit the synthesis of TPP itself by targeting thiamine pyrophosphokinase.[1]

The primary metabolic pathway affected is carbohydrate metabolism, particularly the citric acid cycle and the pentose phosphate pathway. Key TPP-dependent enzymes include:

  • Pyruvate dehydrogenase complex (PDH): Converts pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.

  • α-ketoglutarate dehydrogenase complex (KGDH): A key enzyme in the citric acid cycle.

  • Transketolase (TK): An enzyme in the pentose phosphate pathway, crucial for nucleotide synthesis and NADPH production.

Inhibition of these enzymes can lead to a disruption of cellular energy production and the biosynthesis of essential macromolecules, which can be cytotoxic, particularly to rapidly proliferating cells like cancer cells or certain pathogens.[1]

Conclusion

Grewe diamine and its derivatives are versatile and essential building blocks for the synthesis of a wide array of novel thiamine analogs. The straightforward synthetic strategies, coupled with the potential for diverse biological activities, make this an attractive area for drug discovery and development. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis and application of these promising compounds.

References

Application of Grewe Diamine and its Analogs in the Development of Anti-Glioblastoma Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging cancers to treat, necessitating the urgent development of novel therapeutic agents. While Grewe diamine, chemically known as 5-aminomethyl-2-methyl-pyrimidine-4-ylamine, is primarily recognized as a key intermediate in the synthesis of Vitamin B1, its core pyrimidine-diamine structure is a key pharmacophore in a class of molecules being actively investigated for their potent anti-glioblastoma properties.[1][2] This document provides an overview of the application of Grewe diamine analogs, specifically pyrimidine-diamine derivatives, in the pursuit of new treatments for glioblastoma.

Introduction to Grewe Diamine and its Relevance

Grewe diamine itself is not directly used as an anti-cancer agent. Its significance in this context is as a structural representative of the pyrimidine-diamine scaffold. This scaffold is a versatile platform for the design of kinase inhibitors and other targeted therapies due to its ability to form key hydrogen bond interactions with protein targets. Researchers have successfully synthesized and tested a variety of pyrimidine-diamine derivatives that exhibit significant cytotoxic activity against glioblastoma cell lines.

Quantitative Data on Anti-Glioblastoma Activity of Pyrimidine-Diamine Derivatives

The following table summarizes the in vitro and in vivo efficacy of representative pyrimidine-diamine analogs in glioblastoma models.

Compound IDGlioblastoma Cell LineIC50 (µM)TargetIn Vivo ModelTumor Volume ReductionReference
B01 U877.0OLIG2U87 Xenograft46%[3]
U2516.4[3]
Y18 HCT116 (Colorectal)Not SpecifiedGTSE1Not SpecifiedEffective Inhibition[4]
A549 (Lung)Not Specified[4]
Y9m Baf3-EGFRL858R/T790M/C797S0.008-0.009EGFRNot SpecifiedNot Specified[5]
Baf3-EGFRDel19/T790M/C797S0.008-0.009[5]

Note: Data for Y18 is included to demonstrate the broader anti-cancer potential of pyrimidine-diamine analogs, although not specific to glioblastoma cell lines in the provided reference.

Signaling Pathways Targeted by Pyrimidine-Diamine Derivatives

Pyrimidine-diamine derivatives have been shown to target critical signaling pathways implicated in glioblastoma pathogenesis and progression. A key target is the Oligodendrocyte Transcription Factor 2 (OLIG2), a lineage-specific transcription factor that is essential for glioma initiation and maintenance.[3] By inhibiting OLIG2, these compounds can disrupt tumor growth and enhance the efficacy of standard chemotherapies like temozolomide (TMZ).[3]

Another critical pathway often deregulated in glioblastoma is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Novel pyrimidine-2,4-diamine derivatives have been developed as potent inhibitors of mutant EGFR, including the challenging C797S mutation that confers resistance to third-generation EGFR inhibitors.[5]

Signaling_Pathways Targeted Signaling Pathways in Glioblastoma cluster_EGFR EGFR Pathway cluster_OLIG2 OLIG2 Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Y9m Y9m (Pyrimidine-2,4-diamine derivative) Y9m->EGFR Inhibits OLIG2 OLIG2 GBM_Progression Glioblastoma Progression OLIG2->GBM_Progression B01 B01 (Pyrimidine-4,6-diamine derivative) B01->OLIG2 Inhibits Synthesis_Workflow General Synthesis Workflow Start Starting Materials (e.g., substituted pyrimidines, amines) Step1 Step 1: Condensation Reaction Start->Step1 Intermediate1 Intermediate Product Step1->Intermediate1 Step2 Step 2: Functional Group Modification Intermediate1->Step2 Intermediate2 Modified Intermediate Step2->Intermediate2 Step3 Step 3: Final Coupling/Substitution Intermediate2->Step3 Final_Product Final Pyrimidine-Diamine Derivative Step3->Final_Product Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Final_Product->Purification

References

Application Notes and Protocols for High-Throughput Screening of 5-(Aminomethyl)-2-methylpyrimidin-4-amine Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 5-(aminomethyl)-2-methylpyrimidin-4-amine derivative libraries. This class of compounds, built upon a privileged pyrimidine scaffold, has demonstrated significant potential in modulating the activity of various key biological targets, particularly protein kinases. These protocols are designed to facilitate the identification and characterization of novel bioactive molecules for drug discovery and chemical biology research.

Introduction to this compound Derivatives

The this compound core is a versatile chemical scaffold that serves as a foundation for the synthesis of diverse compound libraries. Derivatives of this structure have been shown to exhibit a range of biological activities, including potent and selective inhibition of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major focus of drug discovery efforts.

Recent studies have highlighted the potential of these derivatives as inhibitors of Janus kinases (JAKs), key components of the JAK-STAT signaling pathway that governs immune response and hematopoiesis. The modular nature of the this compound scaffold allows for systematic chemical modifications to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Data Presentation

The following tables summarize the quantitative data for representative this compound derivatives, primarily focusing on their activity as kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives against JAK Family Kinases

Compound IDJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
A8 1935273206
13ac (Lead) >100012>1000>1000

Data extracted from a study on selective JAK2 inhibitors.[1][2]

Table 2: Anti-proliferative Activity of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives in Cell-Based Assays

Compound IDCell LineAssayIC₅₀ (nM)
A8 SET-2 (Human megakaryoblastic leukemia)Cell Viability23
A8 Ba/F3-JAK2 V617F (Murine pro-B)Cell Viability16
13ac (Lead) SET-2 (Human megakaryoblastic leukemia)Cell Viability35
13ac (Lead) Ba/F3-JAK2 V617F (Murine pro-B)Cell Viability28

Data reflects the cellular potency of the compounds in inhibiting the proliferation of cancer cell lines driven by JAK2 mutations.[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_validation Hit Validation & Characterization cluster_lead_opt Lead Optimization Compound_Library Compound Library (this compound Derivatives) Plate_Prep Assay Plate Preparation (e.g., 384-well format) Compound_Library->Plate_Prep Primary_Screen Primary HTS (Single Concentration) Plate_Prep->Primary_Screen Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP, etc.) Reagent_Prep->Primary_Screen Data_Acquisition Signal Detection (Luminescence/Fluorescence) Primary_Screen->Data_Acquisition Hit_ID Hit Identification (% Inhibition > Threshold) Data_Acquisition->Hit_ID Dose_Response Dose-Response Assay (IC₅₀ Determination) Hit_ID->Dose_Response Orthogonal_Assay Orthogonal Assays (e.g., different detection method) Dose_Response->Orthogonal_Assay Cell_Based_Assay Cell-Based Assays (e.g., Cytotoxicity, Pathway) Dose_Response->Cell_Based_Assay SAR_Analysis SAR Analysis Orthogonal_Assay->SAR_Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation JAK2->JAK2 STAT STAT JAK2->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Inhibitor 5-(Aminomethyl)-2- methylpyrimidin-4-amine Derivative Inhibitor->JAK2 Inhibition DNA DNA STAT_dimer->DNA Nuclear Translocation & DNA Binding Gene_Expression Gene Expression (Proliferation, Differentiation, Inflammation) DNA->Gene_Expression Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binding Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor Dishevelled Dishevelled Frizzled->Dishevelled Activation LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibition beta_Catenin β-Catenin Destruction_Complex->beta_Catenin Phosphorylation & Degradation (Wnt OFF) TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Nuclear Translocation & Co-activation (Wnt ON) Inhibitor Aminopyrimidine Derivative Inhibitor->Dishevelled Potential Inhibition Target_Genes Target Gene Expression (Cell Proliferation, etc.) TCF_LEF->Target_Genes Wnt Wnt Ligand Wnt->Frizzled

References

Grewe Diamine: A Versatile Building Block for Bioactive Heterocyclic Compounds - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grewe diamine, chemically known as 4,5-dimethyl-1,2-phenylenediamine, is an aromatic diamine that serves as a valuable and versatile starting material in the synthesis of a wide array of bioactive heterocyclic compounds. Its ortho-diamine functionality makes it an ideal precursor for condensation reactions with dicarbonyl compounds and their equivalents, leading to the formation of important heterocyclic scaffolds such as quinoxalines, benzimidazoles, and phenazines. These heterocyclic systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.

This document provides detailed application notes and experimental protocols for the synthesis of various bioactive heterocyclic compounds using Grewe diamine as a key building block.

Applications of Grewe Diamine in the Synthesis of Bioactive Heterocycles

Grewe diamine is a precursor for several classes of heterocyclic compounds with established biological significance.

  • Quinoxalines: Formed by the condensation of Grewe diamine with 1,2-dicarbonyl compounds, quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The substituents on the pyrazine ring, derived from the dicarbonyl component, can be readily varied to modulate the biological activity.

  • Benzimidazoles: The reaction of Grewe diamine with aldehydes or carboxylic acids and their derivatives yields benzimidazoles. This scaffold is a crucial pharmacophore found in numerous clinically used drugs, such as proton pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole).

  • Phenazines: Oxidative cyclization reactions involving Grewe diamine can lead to the formation of phenazine derivatives. Phenazines are a class of nitrogen-containing heterocyclic compounds, many of which are of microbial origin and possess antibiotic and antitumor activities.

Data Presentation: Synthesis and Bioactivity of Heterocyclic Compounds Derived from Grewe Diamine

The following tables summarize the synthesis of representative bioactive heterocyclic compounds starting from Grewe diamine (4,5-dimethyl-1,2-phenylenediamine) and their reported biological activities.

Table 1: Synthesis of Quinoxaline Derivatives

ProductDicarbonyl CompoundReaction ConditionsYield (%)Reference
6,7-Dimethylquinoxaline-2,3-dioneOxalic acid4.0 M HCl, reflux, 5 h72[1]
2,3,6,7-TetramethylquinoxalineBiacetyl (2,3-butanedione)EtOH, refluxHigh[2]
2-Aryl-6,7-dimethylquinoxalinesAryl glyoxalsVarious catalysts (e.g., CAN)Good to Excellent[3]

Table 2: Biological Activity of Quinoxaline Derivatives

CompoundBiological ActivityAssayResultsReference
Various 6,7-dimethylquinoxaline derivativesAntimicrobialDisc diffusionActive against Gram-positive bacteria[1]
Dibromo substituted 6,7-dimethylquinoxalineASK1 inhibitorIC50 determinationIC50 = 30.17 nM[4]
2-[4-(substituted benziminomethyl)phenoxy]-6,7-dimethylquinoxalinesAntimicrobialMIC determinationActive against various bacteria and fungi[5]

Table 3: Synthesis of Benzimidazole Derivatives

ProductReagentReaction ConditionsYield (%)Reference
2-Aryl-5,6-dimethylbenzimidazolesAromatic aldehydesEr(OTf)3, water, 80 °CHigh[6]
1-Benzyl-2-phenyl-5,6-dimethylbenzimidazoleBenzaldehyde (2 equiv.)MW, Montmorillonite K1098.5[6]
2-Substituted-5,6-dimethylbenzimidazolesVarious aldehydesH2O2, HCl, acetonitrile, rtExcellent[7]

Table 4: Biological Activity of Benzimidazole Derivatives

CompoundBiological ActivityAssayResultsReference
Various 5,6-dimethylbenzimidazole derivativesAntifungal, AntibacterialInhibition zone measurementActive against Candida and Bacillus pumilus[8]
7-(5,6-dimethyl-2-(thiazol-2-yl)-1H-benzo[d]imidazol-1-yl)-5,6-dihydropyrimidine-2,4-diamineAntibacterialMIC determinationMIC = 0.015 mg/mL against S. aureus[9]

Experimental Protocols

Protocol 1: Synthesis of 6,7-Dimethylquinoxaline-2,3-dione

This protocol describes the synthesis of a quinoxaline-2,3-dione derivative from Grewe diamine and oxalic acid.[1]

Materials:

  • 4,5-Dimethyl-1,2-phenylenediamine (Grewe diamine)

  • Oxalic acid

  • 4.0 M Hydrochloric acid (HCl)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine 4,5-dimethyl-1,2-phenylenediamine (1.54 g, 10 mmol) and oxalic acid (1.26 g, 10 mmol).

  • Add 50 mL of 4.0 M HCl to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 5 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid product with distilled water.

  • Dry the product to obtain 6,7-dimethylquinoxaline-2,3-dione.

Protocol 2: Synthesis of 2-Aryl-5,6-dimethylbenzimidazoles

This protocol outlines a general procedure for the synthesis of 2-substituted benzimidazoles from Grewe diamine and aromatic aldehydes.[6]

Materials:

  • 4,5-Dimethyl-1,2-phenylenediamine (Grewe diamine)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Erbium(III) trifluoromethanesulfonate (Er(OTf)3)

  • Water

  • Reaction vial

  • Stirring plate and stir bar

  • Heating block

Procedure:

  • To a reaction vial, add 4,5-dimethyl-1,2-phenylenediamine (1 mmol), the aromatic aldehyde (1 mmol), and Er(OTf)3 (catalytic amount).

  • Add water as the solvent.

  • Seal the vial and heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with water, and dry.

Mandatory Visualizations

Synthesis_of_Quinoxalines grewe Grewe Diamine (4,5-Dimethyl-1,2-phenylenediamine) quinoxaline 6,7-Dimethylquinoxaline Derivative grewe->quinoxaline Condensation dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->quinoxaline

Caption: Synthesis of Quinoxalines from Grewe Diamine.

Synthesis_of_Benzimidazoles grewe Grewe Diamine (4,5-Dimethyl-1,2-phenylenediamine) benzimidazole 5,6-Dimethylbenzimidazole Derivative grewe->benzimidazole Condensation aldehyde Aldehyde or Carboxylic Acid aldehyde->benzimidazole

Caption: Synthesis of Benzimidazoles from Grewe Diamine.

Experimental_Workflow_Quinoxaline cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Combine Grewe Diamine and Oxalic Acid B Add 4.0 M HCl A->B C Reflux for 5 hours B->C D Cool to Room Temperature C->D E Filter the Solid Product D->E F Wash with Water E->F G Dry the Product F->G

Caption: Workflow for Quinoxaline-2,3-dione Synthesis.

References

Safety Operating Guide

Proper Disposal of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 5-(Aminomethyl)-2-methylpyrimidin-4-amine (CAS No. 95-02-3). This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols.

Proper disposal of chemical waste is not only a regulatory requirement but also a critical component of laboratory safety and environmental responsibility. The following procedures are based on information from safety data sheets (SDS) and general chemical waste guidelines.

Summary of Chemical Properties

A thorough understanding of a chemical's properties is foundational to its safe handling and disposal. The quantitative data for this compound is summarized below.

PropertyValue
Molecular FormulaC6H10N4
Molecular Weight138.172 g/mol [1]
Melting Point270-272 °C[1]
Boiling Point301.6 °C at 760 mmHg[1]
Flash Point161.5 °C[1]
Density1.207 g/cm³[1]
SolubilityDMSO (Slightly), Methanol (Slightly, Heated), Water (Slightly)[1]

Step-by-Step Disposal Protocol

The disposal of this compound, as with any laboratory chemical, must be handled with care to minimize risks to personnel and the environment.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • For contaminated materials such as pipette tips, weighing boats, and gloves, collect them in a separate, clearly labeled solid waste container.

3. Labeling:

  • The waste container must be clearly labeled with the full chemical name: "this compound".

  • Include the appropriate hazard pictograms if required by your local regulations.

4. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated and away from incompatible materials.

5. Disposal Method:

  • The recommended disposal method is through a licensed chemical waste disposal company.[2]

  • Options may include controlled incineration with flue gas scrubbing to prevent the release of harmful combustion products.[2]

  • Do not dispose of this compound down the drain or in regular trash.[2][3] Discharge into the environment must be avoided.[2]

6. Regulatory Compliance:

  • Always consult and adhere to your local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[3]

7. Contaminated Packaging:

  • Empty containers should be triple-rinsed (or equivalent) with a suitable solvent.[2] The rinsate should be collected as hazardous waste.

  • After proper cleaning, the packaging may be offered for recycling or reconditioning.[2] Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill if permitted by local regulations.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Designated, Labeled Container ppe->collect_waste is_contaminated_material Contaminated Material (e.g., gloves, wipes)? collect_waste->is_contaminated_material collect_solid_waste Collect in a Labeled Solid Waste Container is_contaminated_material->collect_solid_waste Yes store_waste Store Sealed Container in Designated Waste Area is_contaminated_material->store_waste No collect_solid_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Company store_waste->contact_ehs no_drain Do NOT Dispose Down Drain or in Regular Trash store_waste->no_drain incineration Controlled Incineration by Licensed Facility contact_ehs->incineration

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides immediate and essential safety and logistical information for 5-(Aminomethyl)-2-methylpyrimidin-4-amine (CAS No. 95-02-3), a key intermediate in various synthetic and biological pathways.[1] Adherence to these guidelines is crucial for ensuring personal safety and environmental protection.

Hazard Identification and Physical Properties

Quantitative Data Summary

PropertyValueSource
CAS Number 95-02-3[2]
Molecular Formula C6H10N4[2]
Molecular Weight 138.172 g/mol [2]
Melting Point 270-272 °C[2]
Boiling Point 301.6 °C at 760 mmHg[2]
Flash Point 161.5 °C[2]
Density 1.207 g/cm³[2]
Solubility Slightly soluble in DMSO, Methanol (heated), and Water.[2]
Storage Temperature -20°C Freezer[2]

Operational Plan: Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure. This involves the consistent use of appropriate personal protective equipment and adherence to safe laboratory practices.

Recommended Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield where splashing is a risk.To prevent eye irritation or serious eye damage from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). It is crucial to consult the glove manufacturer's chemical resistance chart.To prevent skin contact and irritation. Double-gloving is recommended.
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.To protect skin from accidental spills.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. A NIOSH/MSHA-approved respirator may be necessary if dust or aerosols are generated in a poorly ventilated area.To avoid inhalation of dust or aerosols.
Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure that the work area is clean and uncluttered. A chemical fume hood should be used for all weighing and solution preparation steps.

  • Donning PPE : Put on all required PPE as specified in the table above. Ensure gloves are inspected for any signs of degradation or puncture before use.

  • Weighing and Transfer : Handle the solid compound carefully to avoid generating dust. Use appropriate tools (e.g., spatula) for transfer.

  • Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling : After handling, thoroughly wash hands with soap and water. Clean all contaminated surfaces.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[3]

Emergency Procedures

Accidental exposure or spills require immediate and appropriate action to mitigate harm.

First Aid Measures
  • Eye Contact : Immediately flush the eyes with large amounts of lukewarm water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4][5][6] Seek immediate medical attention from an eye specialist.[5][7] Do not rub the eye or use any eye drops unless directed by medical personnel.[5]

  • Skin Contact : Remove any contaminated clothing.[8] Immediately wash the affected skin area with soap and plenty of water for at least 15 minutes.[4][8] Seek medical attention if irritation persists.

  • Inhalation : Move the exposed individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Cleanup Protocol
  • Evacuate and Ventilate : If a significant spill occurs, evacuate non-essential personnel from the area. If the substance is volatile or can produce airborne dust, close the laboratory door and increase exhaust ventilation (e.g., through fume hoods).[9]

  • Don Appropriate PPE : Before cleaning the spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill : For liquid spills, create a dike around the spill using absorbent materials like vermiculite or cat litter.[9]

  • Absorb and Collect : Add inert absorbent material to the spill, working from the outside in.[9] For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a suitable, labeled container for hazardous waste.

  • Decontaminate the Area : Clean the spill area with an appropriate solvent or cleaning agent. All cleanup materials must be collected as hazardous waste.[10]

  • Report the Spill : Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Disposal Plan

The disposal of this compound and its contaminated materials must be managed as hazardous waste in accordance with local, state, and federal regulations.

Step-by-Step Disposal Protocol
  • Waste Segregation : Treat all waste containing this compound, including contaminated gloves, wipes, and labware, as hazardous waste.[11] Segregate this waste from other waste streams.

  • Containerization : Collect the waste in a designated, compatible, and clearly labeled hazardous waste container.[3][10] The container should be kept sealed when not in use.

  • Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Storage : Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[3]

  • Disposal Request : Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[3] The recommended disposal method is typically controlled incineration.

Empty Container Disposal

Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11] After triple-rinsing and allowing it to dry, and with the label defaced, the container may be disposed of as regular trash, depending on institutional policies.[11]

Workflow Diagrams

The following diagrams illustrate the logical workflows for handling and disposal.

Handling Workflow for this compound prep Preparation (Clean area, fume hood) ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe handle Handling (Weighing, Transfer, Solution Prep) ppe->handle post_handle Post-Handling (Wash hands, Clean area) handle->post_handle storage Storage (Sealed container, -20°C) post_handle->storage

Caption: Workflow for handling this compound.

Disposal Workflow for this compound segregate Waste Segregation (Treat as hazardous) containerize Containerization (Labeled, sealed container) segregate->containerize store Temporary Storage (Satellite accumulation area) containerize->store dispose Disposal (Arrange EHS pickup) store->dispose

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)-2-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
5-(Aminomethyl)-2-methylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.